molecular formula C7H13NO2 B1241999 (1S,3R)-3-Aminocyclohexanecarboxylic Acid CAS No. 81131-40-0

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

Cat. No.: B1241999
CAS No.: 81131-40-0
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Aminocyclohexanecarboxylic Acid (CAS RN: 81131-40-0) is a high-purity, conformationally constrained analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . This compound exists as a zwitterion in the solid state, a characteristic confirmed by X-ray crystallography which shows a crystal structure stabilized by a network of intermolecular hydrogen bonds forming a two-dimensional bilayer . Supplied as a white to almost white powder, it has a high melting point of approximately 240 °C and a specific rotation of +4.2° (C=1, H₂O) . The primary value of this stereoisomer lies in its role in structure-activity relationship (SAR) studies, where its rigid cyclohexane backbone is used to investigate the biologically active conformations of GABA and to design novel pharmacological tools . Furthermore, this and related cis-3-aminocyclohexanecarboxylic acids serve as key building blocks in the synthesis of self-assembling peptide nanotubes, which have structural and functional properties with potential applications in biology and material science . It is also a crucial precursor for more complex synthetic intermediates, such as its Fmoc-protected derivative (CAS 312965-05-2), which is essential for solid-phase peptide synthesis . This product is specified with a minimum purity of 98.0% by GC and non-aqueous titration, and a minimum optical purity of 98.0 ee% . It is hygroscopic and recommended to be stored in a cool, dark place under inert gas . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S,3R)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16636-51-4
Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its rigid structure provides a valuable tool for probing the structure-activity relationships of GABAergic system components. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological activity within the context of GABAergic signaling.

Chemical and Physical Properties

This compound exists as a zwitterion in the solid state.[1] The quantitative chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 81131-40-0N/A
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
Melting Point 278 °CN/A
Boiling Point (Predicted) 280.0 ± 33.0 °CN/A
Solubility Soluble in waterN/A
pKa (Predicted) 3.99 ± 0.10N/A
logP (Predicted) -2.2[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are consistent with the assigned structure.

¹H NMR (300 MHz, D₂O) Chemical Shift (δ) ppm Multiplicity Integration
H33.19–3.26m1H
H1, Hx2.16–2.28m2H
Hx1.89–2.03m3H
Hx1.27–1.50m4H
Data sourced from Hu et al. (2008)[1]
¹³C NMR (75 MHz, D₂O) Chemical Shift (δ) ppm
C=O183.96
C349.91
C145.02
CH₂33.55
CH₂29.89
CH₂28.48
CH₂23.30
Data sourced from Hu et al. (2008)[1]
High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of the molecule.

  • Calculated for C₇H₁₂NO₂ [M-H]⁻: 142.0863

  • Found: 142.0859

Data sourced from Hu et al. (2008)[1]

X-ray Crystallography

Single-crystal X-ray diffraction analysis confirms that this compound exists as a zwitterion in the solid state, with the ammonium and carboxylate groups forming a network of intermolecular hydrogen bonds.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the resolution of cis-3-aminocyclohexanecarboxylic acid, which can be prepared from cyclohexane-1,3-dicarboxylic acid. The following is a representative, multi-step synthesis.

Step 1: Synthesis of cis-Cyclohexane-1,3-dicarboxylic Anhydride A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is heated under vacuum to effect sublimation and dehydration, yielding the cis-anhydride.

Step 2: Diester Formation The resulting anhydride is refluxed in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of acid to produce the corresponding diester.

Step 3: Enzymatic Hydrolytic Desymmetrization The meso diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30, to selectively hydrolyze one of the ester groups, yielding a chiral monoester in high enantiomeric excess.[3]

Step 4: Modified Curtius Rearrangement The chiral monoester undergoes a modified Curtius rearrangement. The carboxylic acid is activated, typically with diphenylphosphoryl azide, followed by heating to form an isocyanate intermediate. This is then trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

Step 5: Hydrolysis and Deprotection The remaining ester group is hydrolyzed under basic conditions, and the Boc-protecting group is removed with a strong acid (e.g., trifluoroacetic acid or HCl) to yield the final product, this compound.[3]

Purification

Purification of the final product is typically achieved by recrystallization. The crude product can be dissolved in a minimal amount of hot water, followed by the slow addition of a less polar solvent, such as acetone, to induce crystallization upon cooling.[1]

Analysis

The identity and purity of the synthesized compound are confirmed using the analytical techniques described in Section 2 (NMR, HRMS). Chiral High-Performance Liquid Chromatography (HPLC) can be employed to determine the enantiomeric excess.

Biological Activity and Signaling Pathways

This compound is a GABA analogue and its biological activity is primarily centered on the modulation of the GABAergic system.

Mechanism of Action

The primary mechanisms of action for cis-3-aminocyclohexanecarboxylic acid are the inhibition of neuronal GABA uptake and the inhibition of GABA aminotransferase (GABA-AT).[4][5]

  • Inhibition of GABA Transporters (GATs): By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, this compound increases the concentration and prolongs the action of GABA at its receptors.

  • Inhibition of GABA Aminotransferase (GABA-AT): This compound can also inhibit the enzyme responsible for the degradation of GABA, further increasing intracellular and synaptic GABA levels.[4]

The following diagram illustrates the workflow for synthesizing this compound.

G Synthesis Workflow A cis/trans-Cyclohexane-1,3-dicarboxylic Acid B cis-Cyclohexane-1,3-dicarboxylic Anhydride A->B Heat/Vacuum C cis-1,3-Diester B->C Alcohol/Acid Catalyst D Chiral Monoester C->D Lipase AY-30 E Boc-protected Amino Ester D->E Modified Curtius Rearrangement F This compound E->F Hydrolysis & Deprotection

Caption: Synthesis of this compound.

The following diagram illustrates the mechanism of action of this compound within a GABAergic synapse.

G Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell glutamate Glutamate gad GAD glutamate->gad gaba_pre GABA gad->gaba_pre vesicle Synaptic Vesicle gaba_pre->vesicle Packaging gaba_synapse GABA vesicle->gaba_synapse Release gat1 GAT-1 gat1->gaba_pre gaba_synapse->gat1 Reuptake gaba_receptor GABA Receptor gaba_synapse->gaba_receptor Binding gaba_at GABA-AT gaba_synapse->gaba_at Degradation postsynaptic_effect Inhibitory Postsynaptic Potential (IPSP) gaba_receptor->postsynaptic_effect Activation succinate Succinic Semialdehyde gaba_at->succinate compound (1S,3R)-3-Aminocyclohexane- carboxylic Acid compound->gat1 Inhibition compound->gaba_at Inhibition

Caption: GABAergic Synapse Modulation.

References

A Technical Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 81131-40-0

This technical guide provides a comprehensive overview of (1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance, particularly its role within the GABAergic system.

Physicochemical and Crystallographic Data

This compound exists as a zwitterion in its solid state.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol [1]
Melting Point278 °C
Boiling Point280.0 ± 33.0 °C (Predicted)
Density1.133 ± 0.06 g/cm³ (Predicted)[2]
Water SolubilitySoluble

Table 2: Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
a5.5130 (10) Å
b6.1282 (9) Å
c22.518 (4) Å
V760.8 (2) ų
Z4

Spectroscopic Data

The identity of this compound has been confirmed through various spectroscopic methods.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, D₂O)δ 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)[1]
¹³C NMR (75 MHz, D₂O)δ 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30[1]
High-Resolution Mass Spectrometry (HRMS)Calculated for C₇H₁₂NO₂: 142.0863, Found: 142.0859[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the resolution of the cis-isomer, which can be prepared from 3-cyclohexenecarboxylic acid.[1] An alternative and straightforward synthesis route involves the following key steps[3]:

  • Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is converted to cis-cyclohexane-1,3-dicarboxylic anhydride.

  • Diesterification: The anhydride is then converted to the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester.

  • Enzymatic Hydrolytic Desymmetrization: The diester undergoes enzymatic hydrolysis using lipase AY-30 to yield cis-1,3-cyclohexanedicarboxylic acid monoester with high enantiomeric excess.

  • Curtius Rearrangement: The monoester is subjected to a modified Curtius-type reaction to give 3-(t-butoxycarbonyl)amino-1-cyclohexane carboxylic acid.

  • Hydrolysis and Deprotection: The N-Boc protected amino ester is hydrolyzed and deprotected to yield the optically pure this compound.

X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction can be obtained by the slow diffusion of acetone into an aqueous solution of this compound.[1]

Biological Activity and Applications

This compound is a potent GABA analogue that has been investigated for its activity in the central nervous system. Its primary mechanism of action is the inhibition of GABA uptake.

Table 4: Biological Activity

TargetActivityNotes
GABA UptakeInhibitorThe (1S,3R) isomer demonstrates similar potency to GABA as an inhibitor of radioactive GABA uptake in rat brain slices. The (1R,3S) isomer is significantly less potent.[3]
GABA Transporters (GATs)Substrate AnalogueAs a GABA analogue, it can compete with GABA for uptake by GATs.[4]

Due to its constrained cyclic structure, this compound is a valuable tool in structure-activity relationship studies of GABAergic ligands. Furthermore, it serves as a building block in the synthesis of peptidomimetics and other novel pharmaceutical compounds.

Signaling Pathway and Mechanism of Action

The primary role of this compound in neurotransmission is the modulation of GABAergic signaling through the inhibition of GABA transporters (GATs). GATs are crucial for terminating GABAergic neurotransmission by removing GABA from the synaptic cleft. By inhibiting these transporters, this compound increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

GABA_Transport_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal / Glial Cell GABA_vesicle GABA Vesicle GABA_release GABA GABA_vesicle->GABA_release Exocytosis GABA_cleft GABA GABA_release->GABA_cleft GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds ACHC (1S,3R)-3-Aminocyclo- hexanecarboxylic Acid ACHC->GAT Inhibits Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activates GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_tissue Prepare brain slices or synaptosomes incubation Incubate tissue with compound and radioactive GABA prep_tissue->incubation prep_compound Prepare solutions of This compound prep_compound->incubation separation Separate tissue from medium incubation->separation scintillation Measure radioactivity in tissue (Scintillation Counting) separation->scintillation analysis Calculate inhibition and determine IC50 scintillation->analysis

References

An In-depth Technical Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid: Molecular Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted cyclic γ-amino acid and a stereoisomer of cis-3-aminocyclohexanecarboxylic acid. Its rigid structure makes it a valuable tool in medicinal chemistry for the design of specific ligands for GABA-related targets. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and its role as a selective inhibitor of the neuronal GABA transporter GAT-1. Detailed experimental protocols, spectroscopic data, and a visualization of its mechanism of action are presented to support further research and drug development efforts.

Molecular Structure and Properties

This compound, a non-proteinogenic amino acid, possesses a cyclohexane ring that constrains the spatial relationship between the amino and carboxylic acid functional groups. X-ray crystallographic studies have confirmed that the molecule exists as a zwitterion in the solid state, with an ammonium and a carboxylate group.[1] This zwitterionic character is typical for amino acids.

Chemical Identifiers and Physicochemical Properties
PropertyValueReference
IUPAC Name (1S,3R)-3-Aminocyclohexane-1-carboxylic acid
Synonyms cis-3-Aminocyclohexanecarboxylic acid[2]
CAS Number 81131-40-0[2]
Molecular Formula C₇H₁₃NO₂[2]
Molecular Weight 143.18 g/mol [2]
Appearance White to almost white powder/crystal
Zwitterionic Form (1S,3R)-3-Ammoniocyclohexanecarboxylate[1]
Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The 'cis' configuration refers to the relative positions of the amino and carboxyl groups on the cyclohexane ring. The (1S,3R) designation defines the absolute configuration at the two chiral centers. Its enantiomer is (1R,3S)-3-aminocyclohexanecarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for the zwitterionic form in D₂O.[1]

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 3.19–3.26mCH-NH₃⁺
2.16–2.28mCH-COOH, CH₂
1.89–2.03mCH₂, CH₂
1.27–1.50mCH₂, CH₂
¹³C NMR 183.96C=O
49.91CH-NH₃⁺
45.02CH-COOH
33.55CH₂
29.89CH₂
28.48CH₂
23.30CH₂
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular mass.

TechniqueCalculated m/zFound m/zReference
HRMS 142.0863 (for C₇H₁₂NO₂)142.0859[1]
Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)Description
N-H stretch (NH₃⁺) 3300-2500Broad, strong absorption due to stretching vibrations of the ammonium group, often overlapping with C-H stretches.
C-H stretch 3000-2850Stretching vibrations of the C-H bonds in the cyclohexane ring.
C=O stretch (COO⁻) 1600-1550Asymmetric stretching of the carboxylate group, typically a strong band.
N-H bend (NH₃⁺) 1650-1500Bending vibrations of the ammonium group.
C-O stretch 1300-1200Stretching of the C-O single bond.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be challenging. One reported method involves the resolution of racemic 3-aminocyclohexanecarboxylic acid, which can be synthesized from 3-cyclohexenecarboxylic acid.[1] Another approach utilizes enzymatic desymmetrization.[3]

Synthesis via Enzymatic Desymmetrization (Conceptual Workflow)

This method provides a route to the optically pure compound through a key enzymatic resolution step.[3]

G cluster_0 Preparation of Diester cluster_1 Enzymatic Resolution cluster_2 Conversion to Amino Acid A cis/trans-Cyclohexane- 1,3-dicarboxylic acid B cis-Cyclohexane-1,3- dicarboxylic anhydride A->B Dehydration C cis-Cyclohexane-1,3- dicarboxylic acid diester B->C Esterification D Enzymatic Hydrolytic Desymmetrization (Lipase AY-30) C->D E cis-1,3-Cyclohexanedicarboxylic acid monoester (chiral) D->E F Modified Curtius Rearrangement E->F G N-Boc protected (1S,3R)-3-aminocyclohexane- carboxylic acid ester F->G H Hydrolysis and Deprotection G->H I (1S,3R)-3-Aminocyclohexane- carboxylic Acid H->I

Synthesis Workflow via Enzymatic Desymmetrization

Detailed Steps (Illustrative Protocol):

  • Anhydride Formation: A mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid is subjected to dehydration conditions (e.g., heating with acetic anhydride) to form cis-cyclohexane-1,3-dicarboxylic anhydride.

  • Diester Synthesis: The anhydride is then reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to yield the corresponding cis-diester.

  • Enzymatic Hydrolysis: The prochiral diester is subjected to enzymatic hydrolysis using a lipase, such as Lipase AY-30. This enantioselective hydrolysis yields a chiral monoester with high enantiomeric excess.

  • Curtius Rearrangement: The carboxylic acid group of the monoester is converted to an isocyanate via a modified Curtius rearrangement (e.g., using diphenylphosphoryl azide).

  • Amine Protection: The isocyanate is trapped with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

  • Deprotection: The ester and the Boc-protecting group are removed by hydrolysis (e.g., with aqueous acid or base) to yield the final product, this compound.

  • Purification: The final product is purified by recrystallization. Single crystals suitable for X-ray diffraction can be obtained by slow diffusion of acetone into an aqueous solution of the compound.[1]

Biological Activity and Mechanism of Action

This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its rigid structure allows for specific interactions with GABA-related proteins.

Inhibition of GABA Transporter GAT-1

Research has shown that cis-3-aminocyclohexanecarboxylic acid is a selective inhibitor of the neuronal GABA transporter GAT-1.[4] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating the inhibitory signal. The (1S,3R)-enantiomer has been shown to be a more potent inhibitor of GABA uptake than its (1R,3S) counterpart.[3]

By inhibiting GAT-1, this compound increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA receptors and an overall increase in inhibitory neurotransmission.

Signaling Pathway

The mechanism of action of this compound can be visualized as an intervention in the GABAergic synapse.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_receptor GABA Receptor GABA->GABA_receptor GAT1 GAT-1 Transporter GABA->GAT1 Reuptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Cl- influx ACHC (1S,3R)-3-Aminocyclohexane- carboxylic Acid ACHC->GAT1 Inhibits

Mechanism of Action at the GABAergic Synapse

Applications and Future Directions

The selective inhibition of GAT-1 by this compound makes it a valuable pharmacological tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes. Its potential therapeutic applications could be in conditions characterized by a deficit in GABAergic signaling, such as certain forms of epilepsy and anxiety disorders.

Furthermore, its rigid cyclic structure can serve as a scaffold for the design of novel, more potent, and selective GAT-1 inhibitors or ligands for other GABA-related targets. The detailed understanding of its structure-activity relationship can guide the development of new central nervous system therapeutics.

Conclusion

This compound is a well-characterized molecule with a defined stereochemistry and a specific mechanism of action as a GAT-1 inhibitor. This technical guide has provided a comprehensive overview of its molecular structure, spectroscopic properties, synthetic approaches, and biological activity. The presented data and experimental outlines offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds in neuroscience and medicinal chemistry.

References

Spectroscopic Data of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino acid, (1S,3R)-3-Aminocyclohexanecarboxylic Acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.19–3.26m1HCH-NH₂
2.16–2.28m2HCyclohexyl CH
1.89–2.03m3HCyclohexyl CH₂
1.27–1.50m4HCyclohexyl CH₂

Solvent: D₂O, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
183.96C=O (Carboxylic Acid)
49.91CH-COOH
45.02CH-NH₂
33.55Cyclohexyl CH₂
29.89Cyclohexyl CH₂
28.48Cyclohexyl CH₂
23.30Cyclohexyl CH₂

Solvent: D₂O, Frequency: 75 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Molecular FormulaC₇H₁₃NO₂
Calculated Mass [M-H]⁻142.0863
Found Mass [M-H]⁻142.0859

[1]

Table 4: Representative Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (from carboxylic acid, hydrogen-bonded)
3500-3300MediumN-H stretch (from primary amine)
2950-2850Medium to StrongC-H stretch (from cyclohexyl group)
1760-1690StrongC=O stretch (from carboxylic acid)
1640-1550Medium to StrongN-H bend (from primary amine)
1470-1450MediumC-H bend (from cyclohexyl group)
1320-1210StrongC-O stretch (from carboxylic acid)
950-910Medium, BroadO-H bend (out-of-plane, from carboxylic acid)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 300 MHz NMR spectrometer was utilized for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR analysis.[1]

Sample Preparation:

  • A sample of this compound was dissolved in Deuterium Oxide (D₂O).

  • The solution was transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Frequency: 300 MHz

  • Solvent: D₂O

  • Number of Scans: Typically 16-64 scans for a clear spectrum.

  • Relaxation Delay: 1-2 seconds.

  • Pulse Width: Calibrated for a 90° pulse.

¹³C NMR Acquisition Parameters:

  • Frequency: 75 MHz

  • Solvent: D₂O

  • Number of Scans: Typically 1024 or more scans due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

Data Processing:

  • The raw data (Free Induction Decay - FID) was Fourier transformed.

  • Phase and baseline corrections were applied to the resulting spectrum.

  • Chemical shifts were referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, likely an Orbitrap or FT-ICR instrument, was used.

Sample Preparation:

  • A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or a basic solvent for negative ion mode).

  • The solution was introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

Acquisition Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Mass Analyzer: Set to a high-resolution mode.

  • Scan Range: A range encompassing the expected m/z of the deprotonated molecule (e.g., m/z 50-500).

  • Capillary Voltage: Typically 2.5-3.5 kV.

  • Sheath Gas and Auxiliary Gas Flow Rates: Optimized for stable spray and ion desolvation.

Data Analysis:

  • The acquired high-resolution mass spectrum was analyzed to identify the peak corresponding to the deprotonated molecule [M-H]⁻.

  • The measured accurate mass was compared to the theoretically calculated mass for the molecular formula C₇H₁₂NO₂ to confirm the elemental composition.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Data Analysis:

  • The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

  • The positions, shapes, and intensities of the absorption bands are compared with known correlation tables to confirm the presence of the carboxylic acid and amino groups.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (HRMS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (Accurate Mass) MS->MS_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Spectroscopic_Techniques_and_Structural_Information cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided cluster_structure Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity MS Mass Spectrometry (HRMS) Composition Molecular Formula & Elemental Composition MS->Composition IR Infrared Spectroscopy Functional_Groups Presence of Functional Groups (e.g., -COOH, -NH₂) IR->Functional_Groups Structure Confirmed Structure of This compound Connectivity->Structure Composition->Structure Functional_Groups->Structure

Caption: Relationship between spectroscopic techniques and structural information.

References

(1S,3R)-3-Aminocyclohexanecarboxylic Acid NMR and HRMS analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR and HRMS Analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the key spectroscopic data, experimental protocols, and data analysis workflows essential for the structural elucidation and verification of this compound.

Spectroscopic and Mass Spectrometric Data

The structural identity of this compound, a conformationally restricted analogue of γ-aminobutyric acid (GABA), has been confirmed through NMR and HRMS techniques[1]. The compound exists as a zwitterion, containing both an ammonium and a carboxylate group[1]. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data were acquired in Deuterium Oxide (D₂O).

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment (Tentative)
3.19–3.26m1HCH-NH₃⁺
2.16–2.28m2HCH-COOH, CH₂ (axial)
1.89–2.03m3HCyclohexane Ring CH₂
1.27–1.50m4HCyclohexane Ring CH₂
Source: 300 MHz NMR in D₂O[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment (Tentative)
183.96C=O (Carboxylate)
49.91C-NH₃⁺
45.02C-COOH
33.55Cyclohexane Ring CH₂
29.89Cyclohexane Ring CH₂
28.48Cyclohexane Ring CH₂
23.30Cyclohexane Ring CH₂
Source: 75 MHz NMR in D₂O[1]
High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis confirms the elemental composition of the molecule by providing a highly accurate mass measurement.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₃NO₂
Calculated Mass [M-H]⁻142.0863
Found Mass [M-H]⁻142.0859
Source:[1]

Experimental Protocols

Detailed methodologies for acquiring NMR and HRMS data are crucial for reproducibility and data integrity. The following protocols are based on established practices for the analysis of small organic molecules.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of pure this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9%).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H nuclei is recommended[1][2].

  • ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a one-dimensional ¹H spectrum at ambient probe temperature.

    • Use the residual water signal for referencing the chemical shift scale.

  • ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum using an internal or external standard, or based on the solvent signal.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio[3].

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation:

  • Ensure the sample of this compound is of high purity, as confirmed by NMR or other chromatographic techniques[4].

  • Prepare a stock solution by dissolving a small amount (~1 mg) of the sample in a suitable HPLC-grade solvent (e.g., a mixture of water and acetonitrile)[4][5].

  • Dilute the stock solution to a final concentration appropriate for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

  • For positive ion mode analysis, a small amount of an acid like formic acid (0.1%) can be added to the final solution to promote protonation[4].

Data Acquisition:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used[4].

  • Analysis:

    • Infuse the sample solution directly or via an LC system into the ESI source.

    • Acquire data in the appropriate ion mode (positive or negative) over a suitable mass range. The reference data was collected for the deprotonated molecule [M-H]⁻[1].

    • Use an appropriate lock mass or internal calibrant to ensure high mass accuracy (typically below 5 ppm)[4].

Visualization of Workflows and Logic

Diagrams created using Graphviz illustrate the logical flow of the analytical process, from initial sample handling to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation cluster_result Final Confirmation Sample Pure Sample of This compound NMR_Prep Dissolve in D₂O Sample->NMR_Prep HRMS_Prep Dissolve in ACN/Water Sample->HRMS_Prep NMR_Acq 1H & 13C NMR Spectra Acquisition NMR_Prep->NMR_Acq HRMS_Acq HRMS ESI-TOF Data Acquisition HRMS_Prep->HRMS_Acq Processing Spectral Processing (Referencing, Integration) NMR_Acq->Processing HRMS_Acq->Processing Elucidation Structural Elucidation Processing->Elucidation Result Confirmed Structure Elucidation->Result

Caption: Experimental workflow for NMR and HRMS analysis.

G HRMS_Data HRMS Data (Found: 142.0859) Mol_Formula Confirms Molecular Formula (C₇H₁₃NO₂) HRMS_Data->Mol_Formula H_NMR_Data ¹H NMR Data (Chemical Shifts, Multiplicity) H_Env Identifies Proton Environments & Connectivity H_NMR_Data->H_Env C_NMR_Data ¹³C NMR Data (Number of C environments) C_Skeleton Confirms Carbon Skeleton (7 unique carbons) C_NMR_Data->C_Skeleton Final_Structure Verified Structure of This compound Mol_Formula->Final_Structure H_Env->Final_Structure C_Skeleton->Final_Structure

Caption: Logical flow for structural confirmation.

References

Unveiling the Solid-State Architecture of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (1S,3R)-3-aminocyclohexanecarboxylic acid, a conformationally restricted analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Understanding the three-dimensional arrangement of this molecule in its crystalline form is crucial for structure-activity relationship studies, rational drug design, and the development of novel therapeutics targeting GABA receptors. This document details the crystallographic parameters, molecular geometry, and the experimental procedures used for its determination.

Crystallographic and Data Collection Parameters

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group. A summary of the crystal data and refinement parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₇H₁₃NO₂
Formula Weight (Mᵣ)143.18
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.5130 (10)
b (Å)6.1282 (9)
c (Å)22.518 (4)
Volume (ų)760.8 (2)
Z4
RadiationMo Kα
Temperature (K)293 (2)
Crystal Size (mm)0.48 × 0.38 × 0.30
Absorption Coefficient (μ) (mm⁻¹)0.09

Table 1: Crystal Data and Structure Refinement for this compound. [1]

Molecular Structure and Supramolecular Assembly

In the solid state, this compound exists as a zwitterion, with a protonated ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[1] This is a common feature for amino acids in the crystalline form. The individual zwitterionic molecules are organized into a two-dimensional bilayer structure parallel to the bc plane through a network of intermolecular hydrogen bonds.[1]

The hydrogen bonding interactions are crucial for the stability of the crystal lattice. The ammonium group acts as a hydrogen bond donor, while the carboxylate group acts as an acceptor. These interactions link the molecules in a head-to-tail fashion.[1] A summary of the key hydrogen bond geometries is provided in Table 2.

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1C···O1ⁱ0.891.842.725 (2)172
N1—H1D···O2ⁱⁱ0.892.002.849 (2)160
N1—H1E···O1ⁱⁱⁱ0.891.892.772 (2)170
C6—H6···O2ⁱᵛ0.982.553.472 (2)156

Table 2: Hydrogen-Bond Geometry (Å, °). [1] Symmetry codes: (i) x-1/2, -y+1/2, -z+1; (ii) -x+1/2, -y, z+1/2; (iii) x+1/2, -y+1/2, -z+1; (iv) -x+1, y-1/2, -z+1/2

Experimental Protocols

Synthesis and Crystallization

This compound was synthesized and resolved from 3-cyclohexenecarboxylic acid.[1] The identity of the synthesized compound was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Single crystals suitable for X-ray diffraction analysis were obtained by the slow diffusion of acetone into an aqueous solution of the title compound.[1]

X-ray Data Collection and Structure Elucidation

A suitable single crystal was mounted for data collection. The crystallographic data were collected at 293(2) K using Mo Kα radiation. The structure was solved and refined using established crystallographic software.

The experimental workflow for the crystal structure determination is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis from 3-cyclohexenecarboxylic acid resolution Resolution of enantiomers synthesis->resolution purification Purification resolution->purification dissolution Dissolution in water purification->dissolution diffusion Slow diffusion of acetone dissolution->diffusion crystal_formation Single crystal formation diffusion->crystal_formation data_collection Data Collection (Mo Kα, 293 K) crystal_formation->data_collection data_reduction Data Reduction (SAINT-Plus) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) refinement Structure Refinement (SHELXL97) structure_solution->refinement molecular_graphics Molecular Graphics (SHELXTL) refinement->molecular_graphics data_reduction->structure_solution final_analysis Final Structural Analysis molecular_graphics->final_analysis

References

(1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Conformationally Restricted GABA Analogue with Potent GABA Uptake Inhibition Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid and a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides a comprehensive overview of this compound, focusing on its primary mechanism of action as a potent inhibitor of GABA uptake. This document details its pharmacological properties, stereoselectivity, and the experimental methodologies used for its synthesis and evaluation. The information presented is intended for researchers, scientists, and drug development professionals interested in the exploration of novel GABAergic modulators.

Introduction

γ-Aminobutyric acid (GABA) plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the central nervous system (CNS). Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, therapeutic strategies aimed at enhancing GABAergic transmission have been a major focus of drug discovery. One such strategy involves the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

This compound is a conformationally constrained analogue of GABA, designed to have a more defined three-dimensional structure compared to the flexible GABA molecule. This structural rigidity can lead to increased potency and selectivity for its molecular targets. This guide explores the available scientific literature to provide a detailed technical overview of this compound.

Mechanism of Action: A Focus on GABA Uptake Inhibition

The primary mechanism of action of this compound is the inhibition of GABA uptake. Studies have shown that the cis-isomer of 3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport, while being a weak inhibitor of GABA binding at its receptors.

Stereoselectivity

The biological activity of 3-aminocyclohexanecarboxylic acid is highly dependent on its stereochemistry. The (1S,3R)-enantiomer has been shown to be significantly more potent as a GABA uptake inhibitor than its (1R,3S)-counterpart. Research indicates that the (1S,3R) isomer possesses a potency similar to that of GABA itself in inhibiting the uptake of radiolabeled GABA in rat brain slices, whereas the (1R,3S) isomer is at least 20 times less potent[1]. This highlights the critical importance of the specific spatial arrangement of the amino and carboxylic acid groups for its interaction with the GABA transporter.

GABA Transporter (GAT) Subtype Selectivity

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT-1 (betaine-GABA transporter 1). GAT1 is the most abundant GABA transporter in the brain and is primarily localized on presynaptic neurons and, to a lesser extent, on astrocytes. The racemic mixture, cis-3-aminocyclohexanecarboxylic acid, has been identified as an inhibitor of GAT1. However, specific quantitative data on the inhibitory activity (IC50 or Ki values) of the pure (1S,3R)-enantiomer on the different GAT subtypes is not extensively available in the public domain.

Pharmacological Data

While specific quantitative data for the pure (1S,3R)-enantiomer is limited, the available information strongly supports its role as a potent and stereoselective GABA uptake inhibitor.

Table 1: Qualitative Pharmacological Profile of 3-Aminocyclohexanecarboxylic Acid Stereoisomers

CompoundTargetActivityPotencyReference
This compoundGABA UptakeInhibitorSimilar to GABA[1]
(1R,3S)-3-Aminocyclohexanecarboxylic AcidGABA UptakeInhibitorAt least 20x less potent than (1S,3R) isomer[1]
cis-3-Aminocyclohexanecarboxylic Acid (racemic)GAT1Inhibitor-

Note: Specific IC50 or Ki values for the individual enantiomers are not consistently reported in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and pharmacological evaluation of this compound, based on established procedures for similar compounds.

Enantioselective Synthesis of this compound

An enantioselective synthesis of this compound can be achieved through various synthetic routes. One common approach involves the enzymatic desymmetrization of a meso-diester, followed by a Curtius rearrangement.

Example Synthetic Workflow:

cluster_0 Synthesis of this compound A cis-1,3-Cyclohexanedicarboxylic Anhydride B Meso-diester A->B Esterification C Chiral monoester B->C Enzymatic Desymmetrization (e.g., Lipase) D N-Boc protected amino ester C->D Curtius Rearrangement E This compound D->E Hydrolysis and Deprotection cluster_1 GABA Uptake Inhibition Assay Workflow A Preparation of Rat Brain Synaptosomes/Slices B Pre-incubation with This compound or Vehicle A->B C Incubation with [³H]GABA B->C D Termination of Uptake (e.g., rapid filtration) C->D E Scintillation Counting D->E F Data Analysis (IC50 determination) E->F cluster_2 Mechanism of Action at the GABAergic Synapse Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicle Postsynaptic Postsynaptic Neuron GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A GABA_B GABA-B Receptor GABA_synapse->GABA_B Compound This compound Compound->GAT Inhibition Cl_channel Cl- Influx GABA_A->Cl_channel K_channel K+ Efflux GABA_B->K_channel Inhibition Neuronal Inhibition Cl_channel->Inhibition K_channel->Inhibition

References

(1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been identified as a notable modulator of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the biological activity of its cis-isomer, which is recognized as a selective inhibitor of neuronal GABA uptake. This document summarizes the available data on its mechanism of action, outlines relevant experimental protocols, and employs visualizations to illustrate its role in the context of GABAergic signaling. While early research established its qualitative activity, this guide also highlights the current gaps in quantitative data.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The precise control of GABA levels in the synaptic cleft is essential for maintaining the delicate balance between neuronal excitation and inhibition. A key mechanism for terminating GABAergic signaling is its reuptake from the synapse by GABA transporters (GATs).

This compound, particularly its cis-isomer, has been investigated as a tool to probe the GABA uptake system. By conformationally restricting the flexible GABA molecule, this analog provides insights into the structural requirements for interaction with GABA transporters.

Mechanism of Action: Inhibition of GABA Uptake

The primary biological activity of cis-3-Aminocyclohexanecarboxylic acid is the selective inhibition of neuronal GABA uptake.[1] This action leads to an increased concentration of GABA in the synaptic cleft, thereby potentiating GABAergic neurotransmission.

There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[2] GAT-1 is predominantly located on presynaptic neurons and is the primary transporter responsible for GABA reuptake at the synapse. cis-3-Aminocyclohexanecarboxylic acid has been identified as a selective inhibitor of this neuronal GABA transporter, GAT-1.[2]

The inhibition of GAT-1 by cis-3-Aminocyclohexanecarboxylic acid is believed to be competitive, meaning it likely binds to the same site on the transporter as GABA itself.[3] By occupying this binding site, it prevents the translocation of GABA from the synaptic cleft back into the presynaptic neuron.

Quantitative Data

For context, the potency of various other GABA uptake inhibitors is provided in the table below.

CompoundTarget(s)IC50 (µM)
TiagabineGAT-10.07
SNAP-5114GAT-3 selective5 (GAT-3), >100 (GAT-1)[4]
Nipecotic AcidPan-GAT inhibitorVaries by subtype

Experimental Protocols

The following is a generalized protocol for a [³H]GABA uptake inhibition assay, a common method to determine the potency of compounds like cis-3-Aminocyclohexanecarboxylic acid.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GABA uptake into neuronal cells or synaptosomes.

Materials:

  • Primary neuronal cell culture or synaptosomal preparation

  • [³H]GABA (radiolabeled GABA)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Test compound (cis-3-Aminocyclohexanecarboxylic acid)

  • Non-specific uptake inhibitor (e.g., a high concentration of a known GAT inhibitor)

  • Scintillation fluid

  • Scintillation counter

  • Microplate incubator

  • Filter plates and vacuum manifold

Procedure:

  • Cell/Synaptosome Plating: Seed cells or synaptosomes in a microplate at an appropriate density.

  • Pre-incubation: Wash the cells/synaptosomes with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow for GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer. This is typically done using a vacuum manifold and filter plates.

  • Lysis and Scintillation Counting: Lyse the cells/synaptosomes and add scintillation fluid.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor) and non-specific uptake. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

GABAergic Synapse and the Action of this compound

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT-1 Transporter GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle Packaging GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding ACHC (1S,3R)-3-Aminocyclohexane- carboxylic Acid ACHC->GAT1 Inhibition

Caption: Inhibition of GABA reuptake at the synapse.

Experimental Workflow for GABA Uptake Inhibition Assay

GABA_Uptake_Workflow start Start prep_cells Prepare Neuronal Cells/ Synaptosomes start->prep_cells pre_incubation Pre-incubate with This compound prep_cells->pre_incubation add_radiolabel Add [³H]GABA pre_incubation->add_radiolabel incubation Incubate for Uptake add_radiolabel->incubation terminate_uptake Terminate Uptake (Wash with Cold Buffer) incubation->terminate_uptake measure_radioactivity Measure Radioactivity (Scintillation Counting) terminate_uptake->measure_radioactivity analyze_data Data Analysis (IC50 Determination) measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a GABA uptake inhibition assay.

Conclusion

This compound, specifically its cis-isomer, serves as a valuable research tool for studying the GABAergic system. Its primary established biological activity is the selective inhibition of the neuronal GABA transporter, GAT-1. This action potentiates GABAergic signaling by increasing the synaptic concentration of GABA. While its qualitative role is well-documented in foundational neuroscience literature, there is a notable absence of modern, quantitative pharmacological data, such as precise IC50 values for GAT subtypes and receptor binding affinities. Further research is warranted to fully characterize the quantitative pharmacology of this compound and to explore its potential therapeutic applications in disorders associated with dysfunctional GABAergic neurotransmission.

References

An In-depth Technical Guide on the Therapeutic Potential of (1S,3R)-3-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Its derivatives have been primarily investigated as inhibitors of GABA transporters (GATs), aiming to enhance GABAergic neurotransmission by preventing the reuptake of GABA from the synaptic cleft. This guide provides a comprehensive overview of the therapeutic potential, underlying mechanisms, and key experimental findings related to this class of compounds.

Introduction to GABA and GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in regulating neuronal excitability by binding to GABA receptors, leading to a decrease in neuronal firing. The action of GABA in the synapse is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing its inhibitory effects. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.

The this compound Scaffold

This compound, also referred to as cis-3-aminocyclohexanecarboxylic acid, is a rigid GABA analog. The constrained cyclohexane ring system locks the molecule in a specific conformation, which can lead to increased potency and selectivity for its biological targets compared to the flexible GABA molecule. The (1S,3R) stereoisomer, in particular, has been identified as a potent inhibitor of GABA uptake, significantly more so than its (1R,3S) counterpart. This stereoselectivity highlights the specific structural requirements for effective interaction with GABA transporters.

Therapeutic Potential as GABA Uptake Inhibitors

The primary therapeutic potential of this compound derivatives lies in their ability to act as GABA uptake inhibitors. By blocking GATs, these compounds can increase synaptic GABA levels, offering a potential treatment for a range of neurological disorders.

  • Epilepsy: Enhanced GABAergic inhibition can suppress the excessive neuronal firing that characterizes epileptic seizures. Several established antiepileptic drugs, such as tiagabine, function as GAT1 inhibitors.

  • Anxiety Disorders: By augmenting the inhibitory tone in the CNS, these derivatives may exert anxiolytic effects.

  • Neuropathic Pain: Dysregulation of GABAergic signaling is implicated in the pathogenesis of chronic pain states. Restoring inhibitory balance through GABA uptake inhibition is a potential therapeutic approach.

Quantitative Data on Related GABA Uptake Inhibitors
CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Reference
Tiagabine0.07>200>200>200[1]
SK&F 89976-A0.04>200>200>200[1]
(S)-4>200215140[2]

Note: (S)-4 is (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a derivative of nipecotic acid.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of N-substituted derivatives of this compound typically involves the protection of the carboxylic acid and amino groups, followed by N-alkylation or N-acylation, and subsequent deprotection. A general synthetic scheme is outlined below.

General Synthesis Workflow

G A this compound B Protection of Amino and Carboxyl Groups A->B C N-Alkylation / N-Acylation with R-X B->C D Deprotection C->D E Final Derivative D->E

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Methodologies:

While specific, detailed protocols for a wide range of derivatives are proprietary, a general procedure for N-alkylation is as follows:

  • Protection: The carboxylic acid group of this compound is first protected, typically as a methyl or ethyl ester. The amino group is then protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • N-Alkylation: The protected amino acid is then reacted with an appropriate alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., sodium hydride) in an inert solvent (e.g., tetrahydrofuran).

  • Deprotection: The protecting groups are subsequently removed under acidic or basic conditions to yield the final N-substituted derivative.

In Vitro GABA Uptake Inhibition Assay

The following protocol is a standard method for assessing the inhibition of GABA uptake in vitro using radiolabeled GABA.

Experimental Workflow for In Vitro GABA Uptake Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture HEK293 cells stably expressing GAT subtypes B Seed cells in 96-well plates A->B C Wash cells with uptake buffer B->C D Pre-incubate with test compound or vehicle C->D E Add [3H]-GABA and incubate D->E F Terminate uptake by washing with ice-cold buffer E->F G Lyse cells and measure radioactivity via scintillation counting F->G H Calculate IC50 values G->H

Caption: Workflow for determining in vitro GABA uptake inhibition.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing one of the four human GABA transporter subtypes (GAT1, GAT2, GAT3, or BGT1) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Assay Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Compound Incubation: The cell culture medium is removed, and the cells are washed with the uptake buffer. The cells are then pre-incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • GABA Uptake: A solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each well, and the plate is incubated for a short period (e.g., 1-5 minutes) to allow for GABA uptake.

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

  • Measurement: The cells are lysed, and the amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage inhibition of GABA uptake at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the data to a dose-response curve.

Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of GABA transporters, which leads to an increase in the synaptic concentration of GABA. This, in turn, enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in an overall increase in inhibitory neurotransmission.

Signaling Pathway of GABA Uptake Inhibition

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAR Postsynaptic GABA Receptor GABA->GABAR Activates GAT GABA Transporter (GAT) GAT->GABA Uptake Derivative (1S,3R)-3-Aminocyclohexanecarboxylic Acid Derivative Derivative->GAT Inhibits Inhibition Increased Inhibitory Neurotransmission GABAR->Inhibition Leads to

Caption: Inhibition of GABA transporters enhances postsynaptic inhibitory signaling.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential for the treatment of various CNS disorders. Their primary mechanism of action as GABA uptake inhibitors is well-established, and the rigid cyclohexyl scaffold offers opportunities for the development of potent and selective agents. Further research focusing on the synthesis and evaluation of a diverse range of derivatives is warranted to fully explore their structure-activity relationships, GAT subtype selectivity, and in vivo efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of these compelling therapeutic candidates.

References

In-Depth Conformational Analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the conformational analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid. This analysis is crucial for understanding its biological activity and for its application in medicinal chemistry and materials science.

This compound, a conformationally restricted GABA analogue, exists as a dynamic equilibrium between two primary chair conformations. The spatial orientation of the amino and carboxylic acid functional groups is dictated by this equilibrium, which in turn governs the molecule's interaction with biological targets. This guide delves into the experimental and computational methodologies used to elucidate the conformational landscape of this important molecule.

Conformational Equilibria of this compound

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain.[1] Due to the cis relationship between the amino and carboxylic acid groups at positions 1 and 3, the two possible chair conformations are the diequatorial and the diaxial conformers. These two conformers are in a constant state of interconversion through a process known as ring flipping.[1]

The equilibrium between these two conformations is determined by the relative steric strain of the substituents in the axial positions. Generally, bulkier groups prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

G cluster_exp Experimental Workflow A Crystal Growth B X-ray Diffraction Data Collection A->B C Structure Solution B->C D Structure Refinement C->D G cluster_comp Computational Workflow A Build 3D Structures (Diequatorial & Diaxial) B Geometry Optimization (e.g., DFT/6-31G*) A->B C Single-Point Energy Calculation B->C D Determine Relative Energies C->D

References

The Stereochemical Landscape of 3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Separation, and Stereoselective Biological Activity of 3-Aminocyclohexanecarboxylic Acid Isomers

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological activity. For researchers and drug development professionals, understanding the nuances of stereoisomerism is paramount to designing safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of 3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue, focusing on its distinct isomers and their differential biological effects.

3-Aminocyclohexanecarboxylic acid possesses two stereogenic centers, giving rise to four possible stereoisomers: the cis-isomers ((1R,3S) and (1S,3R)) and the trans-isomers ((1R,3R) and (1S,3S)). These isomers exhibit significant differences in their biological activity, particularly in their interaction with γ-aminobutyric acid (GABA) transporters, which are crucial for regulating neurotransmission in the central nervous system.

Stereoselective Biological Activity: A Tale of Two Isomers

The primary mechanism of action for these compounds is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells.[4][5] By blocking these transporters, GABA uptake inhibitors increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[6] This mechanism is a key target for the development of antiepileptic and anxiolytic drugs.

Synthesis and Chiral Separation of Isomers

The preparation of stereochemically pure isomers of 3-aminocyclohexanecarboxylic acid presents a significant synthetic challenge. Methodologies often involve stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Stereoselective synthetic routes aim to produce a single desired stereoisomer. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key reaction steps. For instance, asymmetric synthesis of related aminocyclohexanecarboxylic acid derivatives has been achieved through methods like the alkali metal in ammonia reduction of pyrrolobenzodiazepine-5,11-diones.[7]

Chiral Resolution: Alternatively, racemic mixtures of the isomers can be separated into their constituent enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful and widely used technique for this purpose.[6][8][9][10] The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

A general workflow for the synthesis and resolution of 3-aminocyclohexanecarboxylic acid isomers is depicted below:

G Synthesis and Resolution Workflow cluster_synthesis Synthesis of Racemic Mixture cluster_separation Separation of Isomers cluster_products Isolated Stereoisomers cluster_analysis Analysis Start Starting Materials Reaction Chemical Synthesis (e.g., reduction of aminobenzoic acid) Start->Reaction Racemate Racemic Mixture of cis- and trans-isomers Reaction->Racemate CisTransSep Separation of Diastereomers (cis/trans) Racemate->CisTransSep ChiralRes Chiral Resolution of Enantiomers (e.g., Chiral HPLC) CisTransSep->ChiralRes cis-isomers CisTransSep->ChiralRes trans-isomers Isomer1 (1R,3S)-cis ChiralRes->Isomer1 Isomer2 (1S,3R)-cis ChiralRes->Isomer2 Isomer3 (1R,3R)-trans ChiralRes->Isomer3 Isomer4 (1S,3S)-trans ChiralRes->Isomer4 BioAssay Biological Activity Assays (e.g., GABA Uptake Assay) Isomer1->BioAssay Isomer2->BioAssay Isomer3->BioAssay Isomer4->BioAssay

A generalized workflow for the synthesis and separation of 3-aminocyclohexanecarboxylic acid isomers.

Experimental Protocols

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol is a representative method for assessing the inhibitory activity of 3-aminocyclohexanecarboxylic acid isomers on GABA uptake.

1. Preparation of Synaptosomes:

  • Homogenize freshly dissected rat cerebral cortices in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Pellet the crude synaptosomes from the supernatant by high-speed centrifugation.

  • Resuspend the pellet in a physiological buffer.[11][12]

2. [³H]GABA Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test isomer or vehicle control.

  • Initiate the uptake reaction by adding [³H]GABA to the suspension.

  • After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

  • Quantify the radioactivity retained on the filters by liquid scintillation counting.[13]

3. Data Analysis:

  • Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific [³H]GABA uptake) by non-linear regression analysis of the concentration-response data.

Signaling Pathway of GABA Transporter Inhibition

The inhibition of GABA transporters by 3-aminocyclohexanecarboxylic acid isomers leads to an increase in extracellular GABA levels, which in turn enhances the activation of postsynaptic GABA receptors. This ultimately results in increased neuronal inhibition.

G GABA Transporter Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA in Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_receptor GABA Receptor (GABA-A or GABA-B) GABA_synapse->GABA_receptor binds to GAT GABA Transporter (GAT) GABA_synapse->GAT uptake Ion_channel Ion Channel Opening (e.g., Cl⁻ influx) GABA_receptor->Ion_channel Inhibition Neuronal Inhibition Ion_channel->Inhibition GAT->GABA_vesicle repackaging Inhibitor 3-Aminocyclohexanecarboxylic Acid Isomer Inhibitor->GAT inhibits

Mechanism of action of 3-aminocyclohexanecarboxylic acid isomers on GABAergic synapses.

Conclusion

The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical factor governing its biological activity as a GABA uptake inhibitor. The distinct pharmacological profiles of the cis and trans isomers, and their respective enantiomers, highlight the necessity of stereoselective synthesis and separation in the development of drugs targeting the GABAergic system. A thorough understanding of the structure-activity relationships of these isomers will be instrumental in the design of novel and more effective therapeutics for neurological and psychiatric disorders. Further research is warranted to fully characterize the quantitative biological activity of all four stereoisomers and to explore their potential in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclohexanecarboxylic acid is a chiral β-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its constrained cyclic structure can impart unique conformational properties to peptides and small molecule therapeutics. This document provides detailed protocols for the enantioselective synthesis of this compound via a chemoenzymatic approach. The key steps involve the synthesis of a prochiral diester, followed by an enzymatic desymmetrization to establish the desired stereochemistry, and subsequent conversion to the target amino acid via a Curtius rearrangement.

Overall Synthetic Workflow

The chemoenzymatic synthesis of this compound is a multi-step process that begins with the preparation of a prochiral diester. This is followed by a key enzymatic desymmetrization step to introduce chirality, and finally, a chemical transformation to yield the target amino acid.

G cluster_0 Starting Material Synthesis cluster_1 Enzymatic Desymmetrization cluster_2 Conversion to Target Molecule A cis-Cyclohexane-1,3- dicarboxylic Anhydride B Dimethyl cis-Cyclohexane- 1,3-dicarboxylate A->B Esterification C (1S,3R)-3-(Methoxycarbonyl)cyclohexane- 1-carboxylic Acid B->C Lipase-catalyzed hydrolysis D N-Boc-(1S,3R)-3-amino- cyclohexanecarboxylic acid methyl ester C->D Curtius Rearrangement E (1S,3R)-3-Aminocyclohexane- carboxylic Acid D->E Deprotection

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

This protocol describes the synthesis of the prochiral starting material from cis-cyclohexane-1,3-dicarboxylic anhydride.

Materials:

  • cis-Cyclohexane-1,3-dicarboxylic anhydride

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of cis-cyclohexane-1,3-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain dimethyl cis-cyclohexane-1,3-dicarboxylate as a colorless oil.

Quantitative Data:

Starting MaterialProductReagentsYield (%)
cis-Cyclohexane-1,3-dicarboxylic anhydrideDimethyl cis-cyclohexane-1,3-dicarboxylateMethanol, Sulfuric acid>95
Protocol 2: Enzymatic Desymmetrization of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

This protocol outlines the key stereoselective step. As the enantioselectivity is highly dependent on the specific lipase used, a screening of different lipases is recommended to achieve the desired (1S,3R) configuration.

Lipase Screening:

A variety of commercially available lipases should be screened to identify the one that provides the (1S,3R)-monoester with the highest enantiomeric excess (ee).

Recommended Lipases for Screening:

  • Candida antarctica Lipase B (CAL-B)

  • Pseudomonas cepacia Lipase (PSL)

  • Candida rugosa Lipase (CRL)

  • Porcine Pancreatic Lipase (PPL)

General Screening Protocol:

  • In a series of vials, dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (100 mg) in a phosphate buffer (pH 7.0, 5 mL) containing a small amount of a co-solvent like THF or acetone to aid solubility.

  • Add a specific lipase (10-20 mg) to each vial.

  • Shake the vials at a constant temperature (e.g., 30-40 °C) and monitor the hydrolysis by TLC or HPLC.

  • After approximately 50% conversion, quench the reaction and extract the product.

  • Determine the enantiomeric excess of the resulting monoester by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Optimized Protocol (using a suitable lipase identified from screening):

Materials:

  • Dimethyl cis-cyclohexane-1,3-dicarboxylate

  • Selected Lipase (e.g., CAL-B, PSL)

  • Phosphate buffer (pH 7.0)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (1.0 eq) in a mixture of phosphate buffer (pH 7.0) and THF (e.g., 9:1 v/v).

  • Add the selected lipase (e.g., 10% w/w of the substrate).

  • Stir the mixture at the optimal temperature determined from the screening (e.g., 35 °C) and monitor the reaction until approximately 50% conversion is reached.

  • Cool the reaction mixture and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to isolate the (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

Quantitative Data (Hypothetical, based on literature for similar reactions):

SubstrateProductEnzymeConversion (%)Yield (%)Enantiomeric Excess (ee, %)
Dimethyl cis-cyclohexane-1,3-dicarboxylate(1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acidSelected Lipase~50>85>95
Protocol 3: Curtius Rearrangement to N-Boc Protected Amino Ester

This protocol describes the conversion of the chiral monoester to the corresponding N-Boc protected amino ester.

G cluster_0 Curtius Rearrangement Pathway A Carboxylic Acid B Acyl Azide A->B DPPA, Et3N C Isocyanate B->C Heat (Δ), -N2 D N-Boc Protected Amine C->D t-BuOH

Caption: Reaction pathway for the Curtius rearrangement.

Materials:

  • (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Anhydrous tert-butanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (1S,3R)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.

  • Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester.

Quantitative Data:

Starting MaterialProductReagentsYield (%)
(1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acidN-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl esterDPPA, TEA, t-BuOH70-85
Protocol 4: Deprotection to this compound

This final step involves the hydrolysis of both the N-Boc protecting group and the methyl ester.

Materials:

  • N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester

  • Hydrochloric acid (6 M)

  • Dowex 50WX8 ion-exchange resin

  • Ammonium hydroxide solution (0.5 M)

  • Ethanol

  • Water

Procedure:

  • Dissolve N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl ester (1.0 eq) in 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and apply it to a column of Dowex 50WX8 ion-exchange resin (H+ form).

  • Wash the column with water to remove any inorganic salts.

  • Elute the amino acid from the resin using 0.5 M ammonium hydroxide solution.

  • Collect the fractions containing the product (monitor by ninhydrin test or TLC).

  • Concentrate the combined fractions under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data:

Starting MaterialProductReagentsYield (%)
N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid methyl esterThis compound6 M HCl, Dowex 50WX8>90

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales.

Application Note: Chiral Separation of 3-Aminocyclohexanecarboxylic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details methodologies for the chiral separation of 3-aminocyclohexanecarboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization. This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visual diagrams of the experimental workflow and the principles of chiral separation. This guide is intended for researchers, scientists, and professionals in drug development requiring accurate enantiomeric purity assessment of this and structurally related cyclic amino acids.

Introduction

3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a structural motif of interest in pharmaceutical development due to its potential use in peptidomimetics and as a precursor for pharmacologically active compounds. As with most chiral molecules, the individual enantiomers can exhibit different physiological activities, making their separation and quantification a critical aspect of research, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for resolving enantiomers.[2]

The primary challenge in the chiral separation of underivatized amino acids lies in their zwitterionic nature, which can lead to poor solubility in common HPLC mobile phases and weak interactions with some chiral stationary phases.[3] To address this, two main approaches are employed:

  • Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Macrocyclic glycopeptide and zwitterionic ion-exchange CSPs have shown particular success for the separation of cyclic and underivatized amino acids.[3][4][5]

  • Indirect Chiral HPLC: This approach involves the derivatization of the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7] These diastereomers have distinct physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[7][8]

This note provides protocols for both a direct method, based on conditions reported for structurally similar cyclic amino acids, and a general, robust indirect method using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent).

Data Presentation

Table 1: Direct Chiral HPLC Method Parameters for Analogs of 3-Aminocyclohexanecarboxylic Acid

The following table summarizes HPLC conditions that have been successfully used for the chiral separation of cyclic amino acids structurally related to 3-aminocyclohexanecarboxylic acid. These serve as excellent starting points for method development.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)
(cis)-3-Aminocyclopentane-1-carboxylic acidCHIROBIOTIC TMeOH/AcOH/TEA (100/0.1/0.1 v/v/v)0.5
(cis)-3-Aminocyclopentane-1-carboxylic acidCHIROBIOTIC T2MeOH/AcOH/TEA (100/0.1/0.1 v/v/v)0.5
(trans)-2-Aminocyclohex-3-ene-1-carboxylic acidCHIRALPAK ZWIX(+)MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOHNot Specified
(trans)-2-Aminocyclohex-3-ene-1-carboxylic acidCHIRALPAK ZWIX(-)MeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOHNot Specified

Data adapted from Chiral Technologies Amino Acid Database.[9]

Table 2: Typical Results for Indirect Chiral HPLC Separation via FDAA Derivatization

This table illustrates the expected chromatographic parameters for the separation of FDAA-derivatized amino acid diastereomers on a standard C18 column.

ParameterTypical Value
Retention Time (t_R1) 15 - 25 min
Retention Time (t_R2) 18 - 30 min
Separation Factor (α) > 1.1
Resolution (R_s) > 1.5
Limit of Quantification (LOQ) Low picomolar range

Note: Actual values will vary depending on the specific amino acid, exact gradient profile, and column specifications.

Experimental Protocols

Protocol 1: Direct Separation on a Chiral Stationary Phase

This protocol is a starting point for the direct enantioseparation of 3-aminocyclohexanecarboxylic acid, based on the successful separation of its analogs.[9] Optimization of the mobile phase composition (e.g., ratio of organic modifiers, concentration of acid/base additives) is recommended.

1. Materials and Reagents:

  • Racemic 3-aminocyclohexanecarboxylic acid standard

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (MeCN)

  • Glacial Acetic Acid (AcOH)

  • Triethylamine (TEA)

  • Deionized water

2. Chromatographic System:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV or Mass Spectrometric (MS) detector.

  • Chiral Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm (Recommended for initial screening) OR CHIRALPAK ZWIX(+), 150 x 3.0 mm, 3 µm.

  • Data Acquisition: OpenLab CDS or equivalent.

3. Sample Preparation:

  • Prepare a stock solution of racemic 3-aminocyclohexanecarboxylic acid at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Dilute the stock solution with the initial mobile phase to a working concentration of 10-50 µg/mL.

4. HPLC Conditions:

  • Mobile Phase A (for CHIROBIOTIC T): Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v).

  • Mobile Phase B (for CHIRALPAK ZWIX): Methanol / Acetonitrile (75:25, v/v) containing 50 mM Acetic Acid and 25 mM Triethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 210 nm (if no chromophore is present, consider Evaporative Light Scattering Detector (ELSD) or MS).

5. System Suitability:

  • Inject the racemic standard six times.

  • The resolution (R_s) between the two enantiomer peaks should be ≥ 1.5.

  • The relative standard deviation (RSD) for the peak areas of replicate injections should be ≤ 2.0%.

Protocol 2: Indirect Separation via FDAA Derivatization

This protocol describes the formation of diastereomers using FDAA (Marfey’s Reagent), followed by separation on a standard achiral column.[7][8][10]

1. Materials and Reagents:

  • 3-aminocyclohexanecarboxylic acid sample

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 1% (w/v) FDAA in acetone

  • 2 M Hydrochloric Acid (HCl)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic Acid (TFA)

2. Derivatization Procedure:

  • Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous sample to the desired volume with the initial mobile phase for HPLC analysis.

3. Chromatographic System:

  • HPLC System: Standard HPLC system with a gradient pump and UV detector.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

4. HPLC Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 340 nm.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Indirect Method Only cluster_hplc HPLC Analysis cluster_cols Column Choice cluster_data Data Analysis sample Racemic 3-Aminocyclohexanecarboxylic Acid Sample dissolve Dissolve in Diluent (e.g., MeOH/Water) sample->dissolve derivatize Derivatize with FDAA (Marfey's Reagent) dissolve->derivatize inject Inject Sample onto HPLC System dissolve->inject Direct Method neutralize Neutralize and Prepare for Injection derivatize->neutralize Forms Diastereomers neutralize->inject csp_col Direct Method: Chiral Stationary Phase (e.g., CHIROBIOTIC T) inject->csp_col Direct achiral_col Indirect Method: Achiral C18 Column inject->achiral_col Indirect separation Chromatographic Separation csp_col->separation achiral_col->separation detection Detection (UV, MS, or ELSD) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Peak Integration and Quantification chromatogram->quantify report Report Enantiomeric Purity (%ee, Enantiomeric Ratio) quantify->report

Caption: Experimental workflow for HPLC chiral separation.

G cluster_main Key Factors in Chiral HPLC Separation cluster_outcome Separation Outcome Analyte Analyte Properties (Structure, pKa, Polarity) CSP Chiral Stationary Phase (CSP) (Selector, Base Material) Analyte->CSP Interacts with MobilePhase Mobile Phase (Solvents, Additives, pH) Analyte->MobilePhase Solubility in Retention Retention Time (k') Analyte->Retention Influences CSP->MobilePhase Affected by Selectivity Selectivity (α) CSP->Selectivity Determines MobilePhase->Retention Controls MobilePhase->Selectivity Modulates Resolution Resolution (Rs) Selectivity->Resolution

Caption: Logical relationships in chiral separation.

References

Application Notes and Protocols for the Incorporation of (1S,3R)-3-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and modulate the pharmacological properties of peptides. (1S,3R)-3-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, offers a rigid scaffold that can significantly influence the secondary structure of peptides, making it a valuable component for the design of novel peptidomimetics and therapeutic agents.

These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below address the potential challenges associated with coupling sterically hindered, non-canonical amino acids.

Challenges in Incorporating this compound

The primary challenges in incorporating cyclic β-amino acids such as this compound via SPPS are related to their steric bulk and altered reactivity compared to standard α-amino acids. These challenges include:

  • Slower Coupling Kinetics: The steric hindrance around the amine and carboxylic acid functional groups can slow down the rate of peptide bond formation.

  • Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences where the cyclic amino acid is missing.

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, hindering further reactions.[1][2]

To overcome these challenges, optimized protocols with more potent coupling reagents and potentially longer reaction times or double coupling steps are often necessary.[3]

Data Presentation: Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes recommended coupling reagents and general conditions for difficult couplings in Fmoc-SPPS.

Coupling ReagentActivating AdditiveBaseMolar Equivalents (AA:Reagent:Base)Recommended Use
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)1:1:2 to 1:5:10General purpose, effective for many difficult couplings.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA or Collidine1:1:2 to 1:4.5:9Highly effective for sterically hindered amino acids and to minimize racemization.[4]
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)-DIPEA or NMM (N-Methylmorpholine)1:1:2 to 1:3:6A more reactive alternative to HBTU.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBtDIPEA1:1:2 to 1:3:6Effective for hindered couplings, though may generate colored byproducts.
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)HOBt-1:1:1 to 1:3:3A cost-effective option, generally requires longer reaction times.[5]

Experimental Protocols

The following are detailed protocols for the manual incorporation of Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid-OH into a peptide sequence using Fmoc-based SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid-OH

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[3]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

  • Diethyl ether (cold)

Protocol 1: Standard Fmoc-SPPS Cycle for Appending Subsequent Amino Acids

This protocol describes a single cycle of deprotection and coupling for a standard Fmoc-amino acid being added to the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Optimized Coupling for this compound

This protocol is specifically for the incorporation of the sterically hindered Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid-OH.

  • Fmoc Deprotection: Follow the deprotection steps as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid-OH (4 equivalents) and HATU (3.95 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 5-15 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 4-6 hours. For particularly difficult couplings, this can be extended to 12 hours.

  • Monitoring and Recoupling (Double Coupling):

    • After the initial coupling, take a small sample of the resin and perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.

    • Drain the reaction solution and wash the resin with DMF.

    • Repeat the coupling step with a freshly prepared solution of activated Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid-OH for another 2-4 hours.

  • Washing: Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

Protocol 3: Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Start Start: Resin Swelling Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Difficult_Coupling_Workflow Start Deprotected Peptide-Resin Coupling Couple Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid (HATU/DIPEA, 4-12h) Start->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash Thorough Washing (DMF/DCM) KaiserTest->Wash Negative (Yellow) Recouple Double Couple (Fresh Reagents, 2-4h) KaiserTest->Recouple Positive (Blue) End Proceed to Next Cycle Wash->End Recouple->KaiserTest

Figure 2. Optimized workflow for coupling this compound.

References

Application Notes and Protocols for the Use of (1S,3R)-3-Aminocyclohexanecarboxylic Acid in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced therapeutic properties. (1S,3R)-3-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, offers a unique structural motif that imparts conformational rigidity to peptide backbones. This constrained conformation can lead to increased metabolic stability, enhanced binding affinity, and improved selectivity for biological targets. These application notes provide a comprehensive guide to the use of this compound in the solid-phase synthesis of peptide libraries, a powerful tool for the discovery of novel therapeutic leads.

Physicochemical Properties of Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid

The successful incorporation of this compound into a peptide library via solid-phase peptide synthesis (SPPS) necessitates the use of its N-α-Fmoc protected form. The physicochemical properties of this building block are crucial for its handling and reactivity.

PropertyValue
Molecular Formula C22H23NO4
Molecular Weight 365.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DCM
Storage Store at 2-8°C, protected from moisture

Note: The data presented in this table is representative and may vary between different suppliers.

Experimental Protocols

The following protocols outline the key steps for the synthesis of a peptide library incorporating this compound using a split-and-pool strategy on a solid support.

Protocol 1: Synthesis of Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid

The synthesis of the Fmoc-protected amino acid is a prerequisite for its use in SPPS. A general procedure involves the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate or a mixture of water and dioxane with triethylamine.

  • Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic acid.

Protocol 2: Solid-Phase Peptide Library Synthesis (Split-and-Pool Method)

This protocol describes the synthesis of a one-bead-one-compound (OBOC) peptide library.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

Workflow for Split-and-Pool Synthesis:

G cluster_0 Synthesis Cycle 1 cluster_1_1 Coupling cluster_2 Synthesis Cycle 2 to n cluster_2_1 Coupling start Start with Resin split1 Split Resin into N portions start->split1 aa1 Couple Amino Acid 1 split1->aa1 Portion 1 aaN Couple Amino Acid N split1->aaN Portion N aa_cyclic Couple Fmoc-(1S,3R)-3- Aminocyclohexanecarboxylic Acid split1->aa_cyclic Portion X pool1 Pool all Resin Portions aa1->pool1 aaN->pool1 aa_cyclic->pool1 wash1 Wash Resin pool1->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection split2 Split Resin into M portions deprotection->split2 aa1_2 Couple Amino Acid 1 split2->aa1_2 aaM_2 Couple Amino Acid M split2->aaM_2 pool2 Pool all Resin Portions aa1_2->pool2 aaM_2->pool2 wash2 Wash Resin pool2->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection After final cycle cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage end Peptide Library cleavage->end G cluster_0 Hit Identification start Peptide Library on Beads incubation Incubate Library with Labeled Target Protein start->incubation washing Wash to Remove Unbound Target incubation->washing isolation Isolate Positive Beads (e.g., by fluorescence or color) washing->isolation sequencing Sequence Peptide on Single Hit Bead (e.g., Edman degradation or MS/MS) isolation->sequencing validation Resynthesize and Validate Hit Peptides sequencing->validation end Validated Hit Compound validation->end

Application Notes: In Vitro Assays for Testing (1S,3R)-3-Aminocyclohexanecarboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1S,3R)-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid analogue of γ-aminobutyric acid (GABA). It functions as a selective agonist for the GABA-B receptor, a metabotropic G protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory effects in the central nervous system (CNS).[1][2] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and voltage-gated Ca2+ channels, as well as the activation of inwardly rectifying K+ channels.[2][3][4] These actions result in a reduction of neuronal excitability and neurotransmitter release.[1][4]

This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and similar compounds at the GABA-B receptor. The assays described are fundamental for determining binding affinity, functional potency, and efficacy.

Data Presentation

The following table summarizes typical quantitative data obtained from the described in vitro assays for a GABA-B agonist like this compound. Values are presented as ranges and are influenced by specific experimental conditions (e.g., cell line, radioligand, buffer composition).

Assay TypeParameterDescriptionTypical Value Range for GABA-B Agonists
Radioligand BindingKi (nM)Inhibitory constant. Represents the affinity of the compound for the GABA-B receptor. A lower Ki indicates higher binding affinity.[5][6]10 - 1,000 nM
[35S]GTPγS BindingEC50 (nM)Half-maximal effective concentration. The concentration of agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding, indicating G-protein activation.[6][7]100 - 5,000 nM
[35S]GTPγS BindingEmax (%)Maximum effect. The maximal stimulation of [35S]GTPγS binding relative to a reference full agonist (e.g., GABA).70 - 100%
cAMP AccumulationIC50 (nM)Half-maximal inhibitory concentration. The concentration of agonist that causes a 50% inhibition of forskolin-stimulated cAMP accumulation.[6]100 - 10,000 nM

Experimental Protocols & Visualizations

Three primary assays are detailed below: Radioligand Binding for affinity, [35S]GTPγS Binding for G-protein activation, and cAMP Accumulation for downstream functional effects.

Radioligand Binding Assay (Competitive)

This assay measures the affinity of a test compound for the GABA-B receptor by assessing its ability to compete with a radiolabeled ligand.[5]

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis p1 Homogenize tissue (e.g., rat brain) or cells expressing GABA-B receptors in buffer p2 Centrifuge to pellet membranes p1->p2 p3 Wash pellet multiple times to remove endogenous GABA p2->p3 p4 Resuspend in assay buffer & determine protein concentration p3->p4 a1 Incubate membranes with fixed concentration of radioligand (e.g., [3H]CGP54626) p4->a1 a2 Add varying concentrations of test compound (this compound) a1->a2 a3 Incubate to reach binding equilibrium (e.g., 90 min at RT) a2->a3 an1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand a3->an1 an2 Wash filters with ice-cold buffer an1->an2 an3 Measure radioactivity on filters via liquid scintillation counting an2->an3 an4 Calculate IC50 and Ki values from competition curves an3->an4

Figure 1: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain cortex or cultured cells (e.g., CHO-K1 or HEK293) expressing recombinant GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 50,000 x g) to pellet the membranes.[8][10]

    • Wash the membrane pellet by resuspension and re-centrifugation at least three times to remove endogenous GABA.[8]

    • Resuspend the final pellet in assay buffer (e.g., 20 mM Tris, 2 mM CaCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[11] Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABA-B antagonist radioligand (e.g., 4 nM [3H]CGP54626), and a range of concentrations of the test compound.[11]

    • Define non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM GABA).

    • Incubate the plate at room temperature for 1.5 hours to allow the binding to reach equilibrium.[11]

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[5][10]

    • Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.[11]

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[35S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G-proteins following agonist binding to the GABA-B receptor.[11][12] The non-hydrolyzable GTP analog, [35S]GTPγS, binds to the Gα subunit upon receptor activation.[7][13]

GABAB_Signaling_Pathway agonist (1S,3R)-3-Aminocyclohexane- carboxylic Acid (Agonist) receptor GABA-B Receptor (GABAB1/GABAB2) agonist->receptor Binds g_protein Heterotrimeric G-Protein (Gαi/o, Gβγ) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits (-) k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates (+) ca_channel Voltage-Gated Ca2+ Channel g_beta_gamma->ca_channel Inhibits (-) camp cAMP ac->camp Produces

Figure 2: Simplified GABA-B receptor signaling pathway.

Protocol:

  • Reagents and Preparation:

    • Use the same membrane preparation as in the binding assay.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.[11]

    • Prepare solutions of GDP (final concentration ~3 µM), [35S]GTPγS (final concentration ~0.1 nM), and the test compound at various concentrations.[11]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, GDP, and the membrane preparation.

    • Add varying concentrations of this compound or a reference agonist (e.g., GABA).

    • To initiate the reaction, add [35S]GTPγS.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[10][11]

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters, similar to the binding assay.[7]

    • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

    • Measure the filter-bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Subtract basal binding (in the absence of agonist) from all values.

    • Plot the stimulated binding against the log concentration of the agonist.

    • Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[7]

cAMP Accumulation Assay

This whole-cell functional assay measures the downstream consequence of GABA-B receptor activation: the inhibition of adenylyl cyclase activity. Agonist binding to the Gi/o-coupled GABA-B receptor reduces the intracellular accumulation of cyclic AMP (cAMP) typically stimulated by forskolin.[2][3]

cAMP_Assay_Logic forskolin Forskolin ac Adenylyl Cyclase forskolin->ac Stimulates (+) camp cAMP ac->camp Converts atp ATP atp->ac detection cAMP Detection (e.g., HTRF, Luminescence) camp->detection agonist GABA-B Agonist receptor GABA-B Receptor (Gi/o-coupled) agonist->receptor Activates receptor->ac Inhibits (-)

Figure 3: Logical flow of the cAMP inhibition assay.

Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the GABA-B receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well or 384-well plate and grow to near confluence.[14]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., HBSS).[14]

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as IBMX or Ro 20-1724 for 15-30 minutes. This prevents the degradation of cAMP and enhances the assay window.[14]

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.[14][15]

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit. Common detection methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[16]

      • Luminescence-based assays (e.g., cAMP-Glo™): Utilizes a luciferase that is activated by cAMP.[14]

      • ELISA: A competitive immunoassay format.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the test compound.

    • The curve will be inverted (inhibitory). Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value.

References

Application Notes & Protocols: In Vivo Efficacy Testing of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclohexanecarboxylic Acid is a cyclic beta-amino acid and a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Compounds of this class are of significant interest in drug development for their potential to modulate GABAergic neurotransmission. While the precise molecular targets of this compound may require further elucidation, its structural similarity to GABA suggests potential therapeutic applications in neurological and psychiatric disorders characterized by GABAergic dysfunction. These include epilepsy, neuropathic pain, anxiety disorders, and spasticity.

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established animal models of neuropathic pain and epilepsy.

Potential Mechanism of Action: GABAergic Modulation

As a GABA analogue, this compound is hypothesized to exert its effects by modulating the GABAergic system. This could occur through various mechanisms, such as binding to GABA receptors (GABA-A or GABA-B), inhibiting GABA reuptake by blocking GABA transporters (GATs), or modulating the activity of GABA-metabolizing enzymes like GABA transaminase (GABA-T). The diagram below illustrates a simplified overview of a GABAergic synapse and potential points of intervention for a GABA analogue.

GABA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GAT1 GAT1 GABA_vesicle->GAT1 Reuptake GABA_A GABA-A Receptor (Ionotropic) GABA_vesicle->GABA_A Release GABA_B GABA-B Receptor (Metabotropic) GABA_vesicle->GABA_B Release Cl_ion Cl- Influx GABA_A->Cl_ion Opens Cl- channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Drug This compound Drug->GAT1 Potential Inhibition Drug->GABA_A Potential Modulation Drug->GABA_B Potential Modulation

Caption: Putative mechanism of this compound at a GABAergic synapse.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a novel compound. Based on the presumed mechanism of action, models of neuropathic pain and epilepsy are highly relevant.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used and validated model of peripheral neuropathic pain that mimics symptoms such as allodynia and hyperalgesia observed in humans.

CCI_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (von Frey, Hargreaves) acclimatization->baseline surgery CCI Surgery (Sciatic Nerve Ligation) baseline->surgery randomization Randomization to Treatment Groups surgery->randomization treatment Daily Dosing: - Vehicle - Test Compound - Positive Control randomization->treatment behavioral_testing Post-Treatment Behavioral Testing (Days 7, 14, 21) treatment->behavioral_testing behavioral_testing->treatment Repeated Cycles euthanasia Euthanasia & Tissue Collection (Spinal Cord, DRG) behavioral_testing->euthanasia analysis Data Analysis (Statistics) euthanasia->analysis

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be housed individually or in small groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization & Baseline Testing: Acclimatize animals to the housing facility for at least 7 days. Handle animals daily and habituate them to the behavioral testing apparatus for 2-3 days before baseline measurements are taken.

  • CCI Surgery:

    • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine cocktail).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Drug Administration:

    • Allow animals to recover for 7 days post-surgery to allow for the development of neuropathic pain behaviors.

    • Randomize animals into treatment groups (e.g., Vehicle, this compound at 10, 30, 100 mg/kg, and a positive control like Gabapentin at 100 mg/kg).

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) daily for 14-21 days.

  • Behavioral Assessments:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.

    • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test. A radiant heat source is focused on the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is recorded.

    • Testing should be performed before drug administration and at specified time points post-administration (e.g., 1, 2, 4 hours) on testing days (e.g., days 7, 14, 21 post-surgery).

Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Example Data)

Treatment GroupDose (mg/kg, p.o.)Baseline PWT (g)Day 14 PWT (g)% MPE*
Sham + Vehicle-14.8 ± 0.514.5 ± 0.6N/A
CCI + Vehicle-15.0 ± 0.43.2 ± 0.30%
CCI + Test Compound1014.9 ± 0.55.8 ± 0.422.0%
CCI + Test Compound3015.1 ± 0.69.7 ± 0.555.1%
CCI + Test Compound10014.8 ± 0.413.1 ± 0.683.9%
CCI + Gabapentin10015.0 ± 0.512.5 ± 0.778.8%

*Maximum Possible Effect (%) = [(Post-drug PWT - Vehicle PWT) / (Baseline PWT - Vehicle PWT)] x 100

Epilepsy Model: Pentylenetetrazol (PTZ)-Induced Seizures

The PTZ model is a widely used pharmacological model for screening potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces acute clonic and tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.

  • Drug Administration:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound at various doses, and a positive control like Diazepam at 5 mg/kg).

    • Administer the test compound (e.g., intraperitoneally) 30-60 minutes before PTZ administration.

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or 60 mg/kg, i.p.). The exact dose should be determined in-house to reliably induce seizures in >95% of vehicle-treated animals.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes and record the following parameters:

      • Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.

      • Latency to generalized clonic seizure: Time to the onset of a seizure characterized by loss of righting reflex and clonic convulsions of all limbs.

      • Seizure Severity: Scored using a standardized scale (e.g., Racine scale).

      • Mortality: Record the number of deaths within the observation period.

Table 2: Anticonvulsant Efficacy of this compound in the PTZ Seizure Model (Example Data)

Treatment GroupDose (mg/kg, i.p.)Latency to Clonic Seizure (s)Seizure Severity (Mean Score)% Protection from Mortality
Vehicle-110 ± 154.8 ± 0.20%
Test Compound25185 ± 203.5 ± 0.420%
Test Compound50290 ± 252.1 ± 0.360%
Test Compound100No Seizure0.5 ± 0.1100%
Diazepam5No Seizure0.2 ± 0.1100%

Summary and Considerations

The protocols described provide a robust framework for the initial in vivo characterization of this compound.

  • Dose-Response: It is crucial to establish a full dose-response relationship for the compound in each model.

  • Pharmacokinetics: Efficacy data should be correlated with pharmacokinetic studies to understand the exposure-response relationship.

  • Off-Target Effects: A preliminary screen for motor coordination (e.g., rotarod test) is recommended to identify potential sedative or ataxic side effects that could confound behavioral readouts.

  • Mechanism of Action: Follow-up ex vivo (e.g., electrophysiology, neurochemistry) and molecular studies on tissue collected from these animals can help to confirm the mechanism of action.

These guidelines are intended to serve as a starting point. Specific experimental parameters may need to be optimized based on laboratory-specific conditions and the observed properties of the test compound.

Application Notes & Protocols: Formulation of (1S,3R)-3-Aminocyclohexanecarboxylic Acid for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (1S,3R)-3-Aminocyclohexanecarboxylic acid is a specific cyclic amino acid and analogue of γ-aminobutyric acid (GABA).[1] While it holds therapeutic potential, publicly available literature on its specific formulation into advanced drug delivery systems is limited. The following application notes and protocols are based on established strategies for structurally related GABA analogues, such as gabapentin and pregabalin, as well as general principles for formulating hydrophilic small molecules. These methodologies can serve as a robust starting point for the development of formulations for this compound.

Introduction to this compound

This compound is a conformationally restricted analogue of GABA. Like other GABA analogues, its therapeutic potential may be in treating neurological and psychiatric disorders by modulating neuronal excitability.[1][2] However, the inherent physicochemical properties of such hydrophilic small molecules—namely poor membrane permeability and short biological half-life—present significant challenges for effective drug delivery.[2] Advanced formulation strategies are therefore critical to enhance bioavailability, sustain therapeutic concentrations, and improve patient compliance. This document outlines several promising formulation approaches, including lipid-based nanocarriers and controlled-release solid dosage forms.

Application Notes: Formulation Strategies

Lipid-Based Nanocarriers: Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a water-soluble compound like this compound, encapsulation within the aqueous core of liposomes can protect it from degradation and facilitate its transport across biological membranes. Elastic liposomes, containing edge activators like Span 80, are particularly promising for transdermal delivery.[3][4]

Key Advantages:

  • Enhanced Permeation: Can significantly improve flux across the skin for transdermal applications.[3][5]

  • Sustained Release: Provides a slow and controlled release of the encapsulated drug over several hours.[3][5]

  • Biocompatibility: Composed of biocompatible and biodegradable lipids.

Challenges:

  • Encapsulation Efficiency: Entrapment of highly hydrophilic small molecules can be challenging.[6]

  • Stability: Physical and chemical stability of liposomal dispersions can be a concern during storage.

One strategy to overcome low encapsulation efficiency and instability is to first load the drug into chitosan nanoparticles and then encapsulate these nanoparticles within a liposome, creating a "nanoparticles-in-liposome" system.[6] This approach has been shown to increase entrapment efficiency and slow the drug release rate compared to nanoparticles alone.[6]

Oral Solid Dosage Forms: Controlled-Release Matrices

For oral delivery, hydrophilic matrix tablets are a common and effective strategy for achieving sustained release. These systems incorporate the active pharmaceutical ingredient (API) into a matrix of swellable, hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC).[7] Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls the rate of drug diffusion and release.

Key Advantages:

  • Sustained Release: Can prolong drug release for 8-12 hours or more, allowing for reduced dosing frequency.[7]

  • Established Manufacturing: Utilizes conventional and scalable tablet manufacturing techniques like wet granulation.[7]

  • Tunable Release: The drug release profile can be modulated by altering the polymer type, concentration, and viscosity grade.[7]

Challenges:

  • "Burst Release": An initial rapid release of the drug can occur before the gel layer is fully formed.

  • Influence of Drug Solubility: The release kinetics are significantly affected by the drug's solubility; highly soluble drugs may be released more rapidly.[7]

Gastro-retentive dosage forms, which are designed to remain in the stomach for an extended period, represent another advanced oral delivery strategy for GABA analogues.[8]

Data Presentation: Representative Formulation Data

The following tables summarize quantitative data from formulation studies of Gabapentin, a structurally related GABA analogue. This data serves as a benchmark for developing formulations of this compound.

Table 1: Composition of Gabapentin Elastic Liposomes for Transdermal Delivery

Component Function Representative Concentration (w/v %)
Gabapentin Active Pharmaceutical Ingredient 10%
Egg Phosphatidylcholine Vesicle-forming lipid 8-10%
Span 80 Edge Activator/Surfactant 2-3%
Ethanol Solvent 5%
Hydration Buffer (e.g., PBS pH 7.4) Aqueous Phase q.s. to 100%

Data adapted from studies on elastic liposomal formulations.[4][5]

Table 2: Physicochemical Characterization of Gabapentin Formulations

Formulation Type Parameter Typical Value Reference
Elastic Liposomes Vesicle Size (nm) ~100 nm [4]
Encapsulation Efficiency (%) ~70% [3][4]
Drug Concentration in Vesicles 6.9 ± 0.2 mg/mL [4][5]
Chitosan Nanoparticles Entrapment Efficiency (%) ~54% [6]

| Nanoparticles-in-Liposomes | Entrapment Efficiency (%) | ~70% |[6] |

Table 3: Comparative In Vitro Release Profile of Gabapentin

Formulation Time (hours) Cumulative Release (%) Release Characteristics
Elastic Liposomes 12 ~60-70% Slow, sustained release
Pluronic Lecithin Organogel (PLO) 4 >90% Rapid release
Nanoparticles - - Faster than nanoparticles-in-liposomes
Nanoparticles-in-Liposomes - - Slower, more controlled release

Data compiled from multiple sources indicating release trends.[3][5][6]

Experimental Protocols

Protocol 1: Preparation of Elastic Liposomes by Thin Film Hydration

This protocol describes the preparation of elastic liposomes suitable for encapsulating this compound for potential transdermal delivery.

Materials:

  • This compound

  • Egg Phosphatidylcholine (EPC)

  • Span 80

  • Chloroform and Methanol (or another suitable organic solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary Evaporator

  • Bath Sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve EPC and Span 80 in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature. This will form a thin, dry lipid film on the flask wall.

  • Film Drying: Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a PBS solution containing the this compound. The hydration is performed by vortexing the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Freeze-Thaw: Subject the MLV suspension to several (e.g., 5-8) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency.[4]

    • Sonication: Sonicate the suspension in a bath sonicator to reduce the size of the vesicles.

    • Extrusion: Extrude the liposomal suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to obtain small, unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification: Remove the unencapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.

Protocol 2: In Vitro Drug Release Study using a Dialysis Method

This protocol is suitable for assessing the release of a hydrophilic drug from a nanoparticle or liposomal formulation.[9][10][11]

Materials:

  • Drug-loaded formulation (e.g., liposomes)

  • Dialysis tubing (with a molecular weight cut-off (MWCO) lower than the drug but sufficient to retain the formulation)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking water bath or USP dissolution apparatus

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Dialysis Bag Preparation: Pre-soak the dialysis tubing according to the manufacturer's instructions.

  • Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded formulation into a dialysis bag and securely seal both ends.

  • Release Study Setup: Place the sealed dialysis bag into a larger vessel containing a defined volume of pre-warmed (37°C) release medium.

  • Agitation: Place the entire setup in a shaking water bath or use a paddle stirrer (e.g., 50 rpm) to ensure gentle and constant agitation.[10]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Mandatory Visualizations

G prep Preparation of Lipid Solution (API, Lipids, Solvents) film Thin Film Formation (Rotary Evaporation) prep->film hydrate Hydration of Film (Aqueous Buffer) film->hydrate mlv Formation of MLVs hydrate->mlv freeze Freeze-Thaw Cycles mlv->freeze extrude Extrusion (e.g., 100nm filter) freeze->extrude suv Formation of SUVs extrude->suv purify Purification (Removal of free drug) suv->purify final Final Liposomal Formulation purify->final

Caption: Workflow for Liposome Preparation via Thin Film Hydration.

G start Start: Drug-Loaded Formulation load Load Formulation into Dialysis Bag start->load immerse Immerse Bag in Release Medium (37°C) load->immerse agitate Constant Agitation (e.g., 50 rpm) immerse->agitate loop_start At Predetermined Time Points agitate->loop_start sample Withdraw Aliquot of Medium loop_start->sample replace Replace with Fresh Medium sample->replace analyze Quantify Drug (e.g., HPLC) sample->analyze replace->loop_start Continue Study end Calculate Cumulative % Release analyze->end

Caption: Protocol for In Vitro Drug Release using a Dialysis Bag Method.

References

Application Notes and Protocols for the Quantification of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid. The methods described are based on established analytical techniques for similar compounds, including chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of published methods specifically validated for this compound, the following protocols are presented as templates for method development and validation.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the enantioselective separation and quantification of this compound from its corresponding (1R,3S) enantiomer. As the analyte lacks a strong chromophore, derivatization with a UV-active agent is proposed to enhance detection sensitivity.

Workflow for Chiral HPLC-UV Analysis

start Sample/Standard Preparation derivatization Derivatization with UV-Active Agent (e.g., NBD-F) start->derivatization hplc Chiral HPLC Separation derivatization->hplc detection UV Detection hplc->detection quantification Data Analysis & Quantification detection->quantification end Report Results quantification->end

Caption: Chiral HPLC-UV workflow with pre-column derivatization.

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • For drug substance analysis, dissolve the sample in the same solvent to a known concentration. For biological matrices, a suitable extraction method (e.g., protein precipitation followed by solid-phase extraction) will be required.

  • Derivatization:

    • Reagents: 4-Fluoro-7-nitrobenzofurazan (NBD-F) derivatizing agent, borate buffer (pH 8.5).

    • To 100 µL of each standard or sample solution, add 100 µL of borate buffer.

    • Add 200 µL of NBD-F solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • After cooling to room temperature, the sample is ready for injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detector.

    • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or similar), is recommended. Dimensions: 4.6 x 250 mm, 5 µm.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and a polar organic modifier like 2-propanol or ethanol. The exact ratio should be optimized for best resolution (e.g., 90:10 hexane:2-propanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Set to the absorbance maximum of the NBD derivative (approximately 470 nm).

    • Injection Volume: 10 µL.

Quantitative Data (Expected Performance)

The following table summarizes the expected performance characteristics of this method, based on similar analyses of derivatized amino acids. These values should be confirmed during method validation.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity for the quantification of volatile and thermally stable compounds. Since this compound is non-volatile, a two-step derivatization process is mandatory to block the polar amine and carboxylic acid functional groups.

Workflow for GC-MS Analysis

start Sample/Standard Preparation (in aprotic solvent) esterification Esterification of Carboxyl Group (e.g., with Methanolic HCl) start->esterification acylation Acylation of Amino Group (e.g., with TFAA) esterification->acylation gc_separation GC Separation on Chiral Column acylation->gc_separation ms_detection Mass Spectrometry Detection (EI, SIM mode) gc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end Report Results quantification->end

Caption: Two-step derivatization and chiral GC-MS workflow.

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) and calibration standards of this compound in a suitable solvent for derivatization (e.g., methanol).

    • Samples should be extracted and dried completely before derivatization.

  • Two-Step Derivatization:

    • Step 1: Esterification:

      • Add 1 mL of 3 N methanolic HCl to the dried sample or standard.

      • Cap the vial and heat at 100°C for 30 minutes.

      • Cool the mixture and evaporate to dryness under a gentle stream of nitrogen.

    • Step 2: Acylation:

      • Dissolve the residue from the esterification step in 1 mL of a suitable solvent like methylene chloride.

      • Add 100 µL of an acylating agent such as trifluoroacetic anhydride (TFAA).[1]

      • Cap the vial and heat at 60°C for 20 minutes.[1]

      • Cool the sample and evaporate the excess reagent and solvent under nitrogen.

      • Reconstitute the final derivative in a GC-compatible solvent (e.g., ethyl acetate) for analysis.[1]

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CHIRALDEX G-TA or similar), is required for enantiomeric separation.[1] Dimensions: 30 m x 0.25 mm ID, 0.12 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 180°C at 5°C/min.

      • Hold at 180°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Specific ions will need to be determined from the mass spectrum of the derivatized standard.

      • MS Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

Quantitative Data (Expected Performance)

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 10%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity and is ideal for quantifying low levels of this compound in complex matrices like biological fluids. Chiral separation can be achieved directly on a chiral column without derivatization.

Workflow for Chiral LC-MS/MS Analysis

start Sample Preparation (e.g., Protein Precipitation) filtration Filtration/Centrifugation start->filtration lc_separation Chiral LC Separation filtration->lc_separation ms_detection Tandem MS Detection (ESI+, MRM mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end Report Results quantification->end

Caption: Direct chiral LC-MS/MS analysis workflow.

Experimental Protocol

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a mobile phase-compatible solvent.

    • For plasma or serum samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to 1 volume of sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant and dilute as necessary for analysis.

  • LC-MS/MS Conditions:

    • Instrument: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A chiral stationary phase suitable for polar compounds, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) or a zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)).[2][3] Dimensions: 2.1 x 100 mm, 2.5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-9 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte. A proposed transition for the protonated molecule [M+H]⁺ (m/z 144.1) would involve fragmentation to a characteristic product ion.

      • Q1 (Precursor Ion): m/z 144.1

      • Q3 (Product Ion): To be determined (e.g., loss of H₂O and CO would yield m/z 98.1).

    • Collision Energy (CE) and Declustering Potential (DP): Optimize for maximum signal intensity of the product ion.

Quantitative Data (Expected Performance)

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.2 - 2 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Disclaimer: The protocols and performance data provided are intended as a guide for method development. All methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose.

References

Application Notes and Protocols for Solid-Phase Synthesis of Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational rigidity, increased metabolic stability, and improved binding affinity and selectivity compared to their linear counterparts.[1] Solid-phase peptide synthesis (SPPS) has emerged as the predominant and most versatile technique for the production of these valuable molecules.[1] This document provides detailed application notes and protocols for the synthesis of cyclic peptides using Fmoc-based SPPS, covering key aspects from resin selection and linear sequence assembly to on-resin and solution-phase cyclization strategies, cleavage, and purification.

Data Presentation: Comparative Analysis of Cyclization Strategies

The choice of cyclization strategy significantly impacts the overall yield and purity of the final cyclic peptide. The following tables summarize quantitative data from various studies to facilitate the selection of an appropriate method.

Table 1: Comparison of On-Resin vs. Solution-Phase Head-to-Tail Cyclization Yields

Peptide SequenceCyclization MethodCoupling ReagentSolventReaction Time (h)Crude Purity (%)Isolated Yield (%)Reference
cyclo-GITVIFOn-Resin (DAN scaffold)HATUDMF0.49593[2]
cyclo-GVYLHIEOn-Resin (Microwave)--2.278-[2]
Model HexapeptideOn-ResinPyBOP/HOBtDMF2.5--[3]
Model HexapeptideSolution-PhasePyBOP/HOBtDMF---[3]
c(RGDfK)Solution-Phase (0.5 mM)PyBOP/HOBtDMF---[3]

Table 2: Influence of Anchoring Residue on On-Resin Head-to-Tail Cyclization

Anchoring ResidueLinear Peptide Crude Purity (%)Cyclic Peptide Crude Purity (%)Coupling ConditionsReference
Glutamic Acid (Glu)6422-2850°C, double coupling[4]
Aspartic Acid (Asp)78Lower than Glu-linkedSlower coupling[4]

Table 3: Performance of Aspartic Acid Protecting Groups for On-Resin Lactam Bridge Formation

Protecting GroupPeptide SequenceCyclization Yield (%)Purity (%)Reference
ODmbModel Peptide--[5]
OMcaModel Peptide--[5]
OAllModel Peptide--[5]

Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of cyclic peptide synthesis via Fmoc-SPPS.

Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the standard procedure for assembling the linear peptide precursor on a solid support.

1. Resin Selection and Swelling:

  • For head-to-tail cyclization, a 2-chlorotrityl chloride (2-CTC) resin is recommended to allow cleavage of the protected linear peptide.[6] For side-chain cyclization, resins like Rink Amide can be used.

  • Swell the chosen resin (e.g., 2-CTC resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[6][7]

2. First Amino Acid Loading (on 2-CTC Resin):

  • Dissolve the first Fmoc-protected amino acid (3 equivalents) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (7.5 equivalents).[8]

  • Add the amino acid solution to the swelled resin and agitate for 1-2 hours.

  • Cap any unreacted functional groups on the resin by adding a solution of methanol in DCM and agitating for 30 minutes.[6]

  • Wash the resin thoroughly with DCM and DMF.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once. Wash the resin extensively with DMF.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, HBTU, or PyBOP; 3-5 equivalents) in DMF.[1][9]

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the completion of the coupling reaction using a colorimetric test such as the Kaiser test, which detects free primary amines.[10]

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: On-Resin Head-to-Tail Cyclization (Side-Chain Anchoring)

This method involves anchoring the peptide to the resin via a side-chain functional group, allowing for subsequent intramolecular cyclization between the N- and C-termini.[3]

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS as described in Protocol 1. The C-terminal amino acid should be an Asp or Glu derivative with its α-carboxyl group protected by a selectively removable group like an Allyl ester, while its side-chain carboxyl group is attached to the resin.[3]

2. N-terminal Fmoc Deprotection:

  • Remove the final N-terminal Fmoc group with 20% piperidine in DMF and wash the resin.[3]

3. Selective C-terminal Deprotection (Allyl Group Removal):

  • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM at 40°C for 10 minutes. Repeat this step to ensure complete deprotection.[3][4]

  • Wash the resin thoroughly with DMF.

4. On-Resin Cyclization:

  • Swell the resin in DMF.

  • Add the cyclization cocktail, for example, DIC (5 equivalents) and Oxyma (5 equivalents) in DMF.[3]

  • Allow the reaction to proceed for 2-24 hours at a suitable temperature (e.g., 50°C).[3][10]

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This protocol involves cleaving the protected linear peptide from the resin and then performing the cyclization in solution.

1. Linear Peptide Synthesis and Cleavage:

  • Synthesize the linear peptide on a hyper-acid-labile resin like 2-CTC resin as described in Protocol 1.

  • Cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid (TFA) in DCM) to keep the side-chain protecting groups intact.[3]

2. Purification of the Linear Peptide:

  • Purify the crude protected linear peptide using flash chromatography.

3. High-Dilution Cyclization:

  • Dissolve the purified linear peptide in a large volume of a suitable solvent like DMF to achieve a low concentration (typically 1-5 mM) to favor intramolecular cyclization over intermolecular dimerization or oligomerization.

  • Add a coupling reagent (e.g., PyBOP, 3 equivalents), an additive (e.g., HOBt, 3 equivalents), and a hindered base (e.g., DIPEA, 6 equivalents).[3]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.[3]

Protocol 4: Cleavage, Deprotection, and Purification

1. Cleavage and Global Deprotection:

  • After on-resin cyclization or for the final deprotection of solution-phase cyclized peptides, treat the resin-bound or crude protected cyclic peptide with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3][6] This step removes the peptide from the resin and cleaves most common side-chain protecting groups.

  • The reaction is typically carried out for 2-4 hours at room temperature.[6]

2. Precipitation and Washing:

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.[11]

3. Purification:

  • Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile).

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][11]

4. Characterization:

  • Confirm the identity and purity of the final cyclic peptide using analytical techniques such as LC-MS and NMR.[12][13]

Visualization of Workflows

The following diagrams illustrate the key workflows in solid-phase peptide synthesis of cyclic peptides.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_chain_elongation Chain Elongation cluster_cyclization Cyclization cluster_final_steps Final Steps Resin Solid Support (e.g., 2-CTC Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load Load First Fmoc-AA Swell->Load Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 OnResin On-Resin Cyclization Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat n times Wash2->OnResin Solution Solution-Phase Cyclization Wash2->Solution Cleave Cleavage & Deprotection (TFA Cocktail) OnResin->Cleave Solution->Cleave Final Deprotection Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize

Caption: General workflow for solid-phase synthesis of cyclic peptides.

OnResin_vs_Solution_Cyclization cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization start Linear Peptide on Resin deprotect_on Selective Deprotection (N- and C-termini) start->deprotect_on cleave_off Cleavage of Protected Linear Peptide start->cleave_off cyclize_on Intramolecular Cyclization on Solid Support deprotect_on->cyclize_on cleave_on Cleavage & Global Deprotection cyclize_on->cleave_on final_product Purified Cyclic Peptide cleave_on->final_product purify_linear Purify Linear Peptide cleave_off->purify_linear cyclize_sol Cyclization in Solution (High Dilution) purify_linear->cyclize_sol deprotect_sol Global Deprotection cyclize_sol->deprotect_sol deprotect_sol->final_product

Caption: Comparison of on-resin and solution-phase cyclization workflows.

Troubleshooting

Common challenges in cyclic peptide synthesis include low yields and peptide aggregation.

  • Low Yields: Inefficient coupling or deprotection steps can lead to truncated sequences.[10] Inefficient cyclization can result in the formation of dimers and oligomers.[10] To address this, ensure complete reactions by using monitoring tests like the Kaiser test and optimize cyclization conditions (e.g., concentration, temperature, coupling reagents).[10]

  • Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, hindering reagent accessibility.[10] Strategies to overcome this include the use of chaotropic salts like LiCl, switching to more solubilizing solvents like N-methylpyrrolidone (NMP), or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[10]

Conclusion

The solid-phase synthesis of cyclic peptides is a powerful technique that enables the creation of complex and biologically active molecules. Careful consideration of the synthetic strategy, including the choice of resin, protecting groups, and cyclization method, is crucial for success. The protocols and data presented in this document provide a comprehensive guide for researchers to optimize their synthetic workflows and achieve high yields and purities of their target cyclic peptides.

References

Application Notes and Protocols for Conformational Study of Cyclic Amino Acids in Solution using NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the three-dimensional structure elucidation of cyclic amino acids and peptides in solution.[1] Unlike solid-state techniques like X-ray crystallography, NMR provides insights into the dynamic conformational landscape of these molecules in a solution environment, which is often more representative of their physiological state.[2] Understanding the solution conformation of cyclic amino acids is critical in drug discovery and development, as their biological activity is intimately linked to their three-dimensional structure.[3][4]

This document provides detailed application notes and experimental protocols for key NMR techniques used in the conformational analysis of cyclic amino acids, including Nuclear Overhauser Effect Spectroscopy (NOESY), Rotating-frame Overhauser Effect Spectroscopy (ROESY), and Total Correlation Spectroscopy (TOCSY).

Core NMR Techniques for Conformational Analysis

The primary NMR parameters used to define the conformation of cyclic amino acids are:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å).[5] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.[6]

  • Scalar (J) Coupling: J-coupling is a through-bond interaction between nuclei. For conformational analysis, the three-bond coupling constant (³J) is particularly important as its magnitude is related to the dihedral angle between the coupled nuclei, described by the Karplus equation.[6][7]

  • Chemical Shifts: The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation.[1] Deviations from random coil chemical shifts can indicate the presence of specific secondary structures.[8]

Data Presentation: Quantitative NMR Data for Conformational Analysis

The following tables summarize key quantitative data used in the conformational analysis of cyclic amino acids, with a focus on proline, a commonly found cyclic amino acid.

Table 1: Typical NOE Distance Restraints for Proline Ring Conformations

Proton PairStrong NOE (Å)Medium NOE (Å)Weak NOE (Å)
Hα - Hδ (cis)< 2.52.5 - 3.53.5 - 5.0
Hα - Hδ (trans)> 4.0--
Hα - Hβ< 3.03.0 - 4.04.0 - 5.0
Hβ - Hγ< 3.03.0 - 4.04.0 - 5.0
Hγ - Hδ< 3.03.0 - 4.04.0 - 5.0

Data compiled from typical NOE distance classifications used in protein and peptide structure determination.[9]

Table 2: Karplus Parameters for ³J(H-N-Cα-H) Coupling and Corresponding Φ Dihedral Angles

ParameterValue (Hz)
A7.9
B-1.55
C1.35

The Karplus equation: ³J(HN,Hα) = A cos²(Φ - 60°) + B cos(Φ - 60°) + C. These parameters are commonly used for peptide backbone analysis.[10][11]

Table 3: ³J Coupling Constants and Corresponding Dihedral Angles for Proline Puckering

Proline Ring Torsion AngleCoupling Constant (Hz)Dihedral Angle (°)
³J(Hα-Hβ2)2 - 5~140 (endo)
8 - 10~20 (exo)
³J(Hα-Hβ3)8 - 10~-100 (endo)
2 - 5~-150 (exo)

Values are illustrative and can vary based on the specific proline derivative and solvent conditions.[12][13]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Protocol 1: 2D ¹H-¹H NOESY/ROESY Experiment

Objective: To identify through-space correlations between protons to derive distance restraints. NOESY is suitable for small (< 600 Da) and large (> 1200 Da) molecules, while ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[5][14]

Materials:

  • Purified cyclic amino acid/peptide sample (1-5 mg)

  • Deuterated NMR solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent.[15]

    • For NOESY experiments on small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method to minimize paramagnetic relaxation, which can quench the NOE.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock on the deuterium signal of the solvent and shim the magnetic field to obtain optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.[16]

  • NOESY/ROESY Parameter Setup (Bruker TopSpin Example):

    • Create a new dataset and load a standard NOESY (e.g., noesyphsw) or ROESY (e.g., roesyphsw) parameter set.[16][17]

    • Set the spectral width (SW) and transmitter offset (O1p) based on the 1D ¹H spectrum.

    • Mixing Time (d8 for NOESY, p15 for ROESY): This is a critical parameter.[3][18]

      • NOESY: For small molecules, start with a mixing time of 0.5 - 1.0 s.[3] For larger molecules, a shorter mixing time of 0.05 - 0.2 s is recommended to avoid spin diffusion.[3] A series of NOESY spectra with varying mixing times can be acquired to build up an NOE curve for more accurate distance calculations.

      • ROESY: A typical starting mixing time is 200-500 ms.[17]

    • Set the number of scans (NS) to a multiple of 8 (for phase cycling) and the number of increments in the indirect dimension (TD1) to 128-256 for adequate resolution.[5]

    • Set the relaxation delay (d1) to at least 1.5 seconds to allow for full relaxation of the spins between scans.[19]

  • Data Acquisition:

    • Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Data Processing:

    • Apply a window function (e.g., sine-bell) to both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase the spectrum in both dimensions.

    • Reference the spectrum to the residual solvent peak.

Protocol 2: 2D ¹H-¹H TOCSY Experiment

Objective: To identify protons that are part of the same spin system (i.e., connected by a network of J-couplings). This is essential for assigning resonances to specific amino acid residues.[20][21]

Materials:

  • Same as for NOESY/ROESY experiment.

Procedure:

  • Sample Preparation and Spectrometer Setup:

    • Follow steps 1 and 2 of the NOESY/ROESY protocol.

  • TOCSY Parameter Setup (Bruker TopSpin Example):

    • Create a new dataset and load a standard TOCSY parameter set (e.g., dipsi2esgpph).[22]

    • Set the spectral width (SW) and transmitter offset (O1p) based on the 1D ¹H spectrum.

    • TOCSY Mixing Time (d9): This parameter determines the extent of magnetization transfer through the spin system.[22] A short mixing time (e.g., 20 ms) will only show direct correlations (similar to a COSY spectrum), while a longer mixing time (e.g., 80-120 ms) will reveal correlations between distant protons within the same spin system.[15] A typical starting value for peptides is 70-90 ms.[23]

    • Set the number of scans (NS), number of increments (TD1), and relaxation delay (d1) as in the NOESY/ROESY experiment.

  • Data Acquisition:

    • Start the acquisition.

  • Data Processing:

    • Follow the same data processing steps as for the NOESY/ROESY experiment.

Visualizations

Signaling Pathway: Quorum Sensing in Bacteria

Cyclic peptides play a crucial role as signaling molecules in bacterial quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. The conformation of these cyclic peptides is critical for their binding to specific receptors and initiating a downstream signaling cascade.[4]

quorum_sensing cluster_cell Bacterial Cell cluster_extracellular Extracellular Space agrD agrD (gene) precursor Precursor Peptide agrD->precursor Transcription & Translation agrB AgrB (membrane protein) precursor->agrB Processing AIP Autoinducing Peptide (AIP) (Cyclic Thiolactone) agrB->AIP Cyclization & Export AIP_out Extracellular AIP AIP->AIP_out Diffusion agrC AgrC (receptor kinase) agrA AgrA (response regulator) agrC->agrA Phosphorylation promoter Promoter Region agrA->promoter Binding promoter->agrD Upregulation virulence Virulence Factor Expression promoter->virulence Activation AIP_out->agrC Binding (High Cell Density)

Quorum sensing signaling pathway in Staphylococcus aureus.
Experimental Workflow: Conformational Analysis of a Cyclic Amino Acid

The general workflow for determining the solution conformation of a cyclic amino acid using NMR is a multi-step process involving data acquisition, processing, and structure calculation.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Calculation prep Purified Cyclic Amino Acid in Deuterated Solvent one_d 1D ¹H and ¹³C prep->one_d tocsy 2D TOCSY assignment Resonance Assignment tocsy->assignment Identify Spin Systems noesy 2D NOESY / ROESY restraints Generate Restraints noesy->restraints Distance Restraints one_d->tocsy one_d->noesy one_d->restraints Dihedral Angle Restraints (from J-couplings) assignment->restraints calculation Structure Calculation (e.g., Molecular Dynamics) restraints->calculation ensemble Conformational Ensemble calculation->ensemble

Workflow for NMR-based conformational analysis.
Logical Relationship: NMR in Cyclic Peptide Drug Discovery

NMR spectroscopy is a cornerstone in the hit-to-lead optimization phase of cyclic peptide drug discovery. It provides crucial structural information that guides the rational design of more potent and selective drug candidates.[24][25]

drug_discovery_workflow cluster_discovery Drug Discovery Pipeline cluster_nmr_role Role of NMR hit_id Hit Identification (e.g., Library Screening) conf_analysis Conformational Analysis of Hits hit_id->conf_analysis Initial Hits hit_to_lead Hit-to-Lead Optimization binding Target Binding & Epitope Mapping hit_to_lead->binding Characterize Interaction lead_opt Lead Optimization preclinical Preclinical Development lead_opt->preclinical sar Structure-Activity Relationship (SAR) conf_analysis->sar Structural Insights rational_design Rational Design of Analogs sar->rational_design Guide Modifications binding->lead_opt Optimized Leads rational_design->hit_to_lead Improved Analogs

The role of NMR in the drug discovery process for cyclic peptides.

References

Application Notes and Protocols for X-ray Crystallography of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the X-ray crystallography of (1S,3R)-3-Aminocyclohexanecarboxylic Acid. This compound is a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics targeting GABA receptors.

Introduction

This compound has garnered interest in medicinal chemistry and materials science. As a GABA analog, its constrained cyclic structure provides valuable insights into the conformational requirements for binding to GABA receptors.[1] Furthermore, it serves as a building block for self-assembling peptide nanotubes with potential applications in biology and material science.[1] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional atomic arrangement of this molecule, revealing details about its conformation, intermolecular interactions, and packing in the solid state. The crystal structure confirms that the molecule exists as a zwitterion, with a protonated ammonium group and a deprotonated carboxylate group.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the resolution of the cis-isomer, which is synthesized from 3-cyclohexenecarboxylic acid.[1]

Protocol:

  • Synthesis of cis-3-Aminocyclohexanecarboxylic Acid: A detailed protocol for the synthesis from 3-cyclohexenecarboxylic acid is described by Hu et al. (2006). Note: The specific experimental details from this reference could not be retrieved in the current search. A general approach involves the amination of the cyclohexane ring, followed by purification to isolate the cis isomer.

  • Resolution of Enantiomers: The racemic mixture of cis-3-aminocyclohexanecarboxylic acid is then resolved to isolate the desired (1S,3R) enantiomer. This is typically achieved through fractional crystallization using a chiral resolving agent.

  • Product Characterization: The identity and purity of the final product are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

    • ¹H NMR (300 MHz, D₂O): δ 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H).[1]

    • ¹³C NMR (75 MHz, D₂O): δ 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30.[1]

    • HRMS: Calculated for C₇H₁₂NO₂: 142.0863, Found: 142.0859.[1]

Crystallization

Single crystals suitable for X-ray diffraction are obtained by slow vapor diffusion.

Protocol:

  • Prepare a saturated aqueous solution of this compound.

  • Place the solution in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a reservoir of acetone.

  • Allow the acetone vapor to slowly diffuse into the aqueous solution over several days at room temperature.

  • Colorless, block-like single crystals will form as the solubility of the compound decreases.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general steps for data collection and structure refinement.

Protocol:

  • Crystal Mounting: A suitable single crystal (approx. 0.48 × 0.38 × 0.30 mm) is selected and mounted on a goniometer head.[1]

  • Data Collection:

    • Data is collected on a diffractometer equipped with a CCD area detector, using Mo Kα radiation (λ = 0.71073 Å).[1]

    • The crystal is maintained at a constant temperature, for instance, 293(2) K, during data collection.[1]

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

    • An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods with software such as SHELXS97.[1]

    • The structural model is then refined by full-matrix least-squares on F² using software like SHELXL97.[1]

    • Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions, while those attached to the nitrogen atom are located from a difference Fourier map and refined with distance restraints.[1]

Data Presentation

The crystallographic data for this compound is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₇H₁₃NO₂
Formula Weight143.18
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a5.5130(10) Å
b6.1282(9) Å
c22.518(4) Å
α90°
β90°
γ90°
Volume760.8(2) ų
Z4
Calculated Density1.250 Mg/m³
Absorption Coefficient0.094 mm⁻¹
F(000)312
Data Collection
Theta range for data collection2.58 to 26.00°
Index ranges-6<=h<=6, -7<=k<=7, -27<=l<=27
Reflections collected5983
Independent reflections1493 [R(int) = 0.0245]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1493 / 0 / 92
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0381, wR2 = 0.0931
R indices (all data)R1 = 0.0468, wR2 = 0.0983
Absolute structure parameter0(2)
Largest diff. peak and hole0.150 and -0.201 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
O1 - C71.259(2)
O2 - C71.252(2)
N1 - C31.487(2)
C1 - C21.528(3)
C1 - C61.530(3)
C1 - C71.532(2)
C2 - C31.529(3)
C3 - C41.524(3)
C4 - C51.525(3)
C5 - C61.528(3)

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
O2 - C7 - O1125.79(17)
O2 - C7 - C1117.22(16)
O1 - C7 - C1116.99(16)
C2 - C1 - C6109.18(16)
C2 - C1 - C7111.45(15)
C6 - C1 - C7110.15(15)
C3 - C2 - C1111.75(16)
N1 - C3 - C4110.74(15)
N1 - C3 - C2109.28(15)
C4 - C3 - C2111.85(16)
C5 - C4 - C3111.96(17)
C4 - C5 - C6111.83(17)
C1 - C6 - C5111.93(16)

Table 4: Hydrogen Bond Geometry (Å, °)

D—H···Ad(D-H)d(H···A)d(D···A)<(DHA)
N1—H1A···O1ⁱ0.891.842.725(2)172
N1—H1B···O2ⁱⁱ0.892.002.849(2)160
N1—H1C···O1ⁱⁱⁱ0.891.892.772(2)170

Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) -x+1, y-1/2, -z+1/2; (iii) -x+3/2, -y+2, z-1/2

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography Synthesis Synthesis of this compound Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification Crystallization Single Crystal Growth (Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Data Collection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (SHELXL) StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Structural Model & Data

Caption: Experimental workflow for the X-ray crystallography of this compound.

Caption: Molecular structure of this compound.

References

Troubleshooting & Optimization

Troubleshooting (1S,3R)-3-Aminocyclohexanecarboxylic Acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: A common and effective method involves the enzymatic desymmetrization of a meso-cis-1,3-cyclohexanedicarboxylic acid diester, followed by a modified Curtius-type rearrangement.[1] This method is favored for its potential for high enantiomeric excess. Another route starts from 3-cyclohexenecarboxylic acid.[2]

Q2: How can I confirm the identity and stereochemistry of my final product?

A2: The identity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[2] The absolute stereochemistry can be confirmed by comparing the specific rotation value of the product with reported values.[1] X-ray crystallography can also be used to elucidate the crystal structure and confirm the molecular structure.[2]

Q3: My overall yield is significantly lower than expected. What are the potential causes?

A3: Low overall yield can stem from several factors throughout the synthesis. In the Curtius rearrangement step, incomplete conversion of the carboxylic acid to the acyl azide, or side reactions of the isocyanate intermediate, can reduce the yield. In purification steps, product loss can occur during extraction and crystallization. Careful optimization of each step, ensuring complete reactions and minimizing transfer losses, is crucial.

Q4: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity?

A4: The diastereoselectivity is primarily established during the reduction or amination steps of the cyclohexyl ring. In the case of enzymatic desymmetrization, the choice of enzyme and reaction conditions are critical for achieving high enantiomeric excess in the intermediate, which in turn affects the final product's stereopurity.[1] If a mixture of cis and trans isomers is obtained, separation can be achieved by fractional crystallization or chromatography.

Q5: What are the typical side products I should be aware of?

A5: In the Curtius rearrangement, a common side product is the corresponding urea derivative, formed from the reaction of the isocyanate intermediate with any residual water or the amine product itself. During the synthesis, incomplete reactions can leave starting materials or intermediates as impurities. Over-reduction or other non-selective reactions during hydrogenation steps can also lead to undesired byproducts.

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (Poor Cis/Trans Selectivity)

If you are obtaining an undesired mixture of cis and trans isomers, consider the following troubleshooting steps.

Potential CauseSuggested ActionExpected Outcome
Inefficient Stereocontrol in Key Step If using a catalytic hydrogenation step, the choice of catalyst and solvent can significantly influence the stereochemical outcome. For enzymatic resolutions, ensure the enzyme is active and the pH and temperature are optimal.Improved ratio of the desired (1S,3R)-cis isomer.
Epimerization The stereocenter at the carboxylic acid position can be susceptible to epimerization under harsh basic or acidic conditions, or at elevated temperatures.Minimization of the undesired trans isomer.
Inaccurate Analysis Ensure your analytical method (e.g., NMR, chiral HPLC) is properly calibrated and capable of resolving the cis and trans isomers.Accurate determination of the diastereomeric ratio.

Experimental Protocol: Separation of Cis/Trans Isomers

A mixture of cis and trans isomers of aminocyclohexanecarboxylic acid can often be separated by fractional crystallization. The solubility of the diastereomers can differ significantly in various solvents. Experiment with different solvent systems (e.g., water-isopropanol, ethanol) and temperatures to selectively crystallize the desired isomer.

Alternatively, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed for separation.

Issue 2: Formation of Urea Side Product in Curtius Rearrangement

The formation of a urea byproduct is a common issue in syntheses involving a Curtius rearrangement.

Potential CauseSuggested ActionExpected Outcome
Presence of Water The isocyanate intermediate is highly reactive towards water, leading to the formation of an unstable carbamic acid that decomposes to the amine and then reacts to form a urea. Ensure all reagents and solvents are rigorously dried.Reduced formation of the urea byproduct and increased yield of the desired amine.
Reaction with Amine Product The isocyanate can react with the newly formed amine product. This can be minimized by performing the reaction at a lower concentration or by trapping the isocyanate with a suitable alcohol to form a carbamate, which can then be deprotected.Higher yield of the desired amine.

Experimental Protocol: Modified Curtius-Type Rearrangement

A straightforward synthesis of (1R,3S)-3-amino-1-cyclohexanecarboxylic acid has been described involving a modified Curtius-type reaction.[1] After obtaining the cis-1,3-cyclohexanedicarboxylic acid monoester via enzymatic desymmetrization, it is rearranged to give 3-(t-butoxycarbonyl)amino-1-cyclohexane carboxylic acid.[1] This N-Boc protected intermediate is then hydrolyzed and deprotected to yield the final product.[1]

Issue 3: Incomplete Reaction or Presence of Starting Material

If you observe significant amounts of starting material or intermediates in your final product, consider the following.

Potential CauseSuggested ActionExpected Outcome
Insufficient Reaction Time or Temperature Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, while being mindful of potential side reactions.Complete conversion of the starting material.
Deactivated Catalyst In catalytic reactions, the catalyst may become poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for hydrogenation catalysts).Restoration of catalytic activity and complete reaction.
Poor Reagent Quality The purity of reagents is critical. Use high-purity, anhydrous reagents and solvents where necessary.Improved reaction efficiency and reduced side product formation.

Visualizations

Troubleshooting_Low_Yield start Low Product Yield check_sm Check for Residual Starting Material start->check_sm check_side_products Analyze for Side Products start->check_side_products optimize_conditions Optimize Reaction Conditions (Time, Temp) check_sm->optimize_conditions purify_reagents Purify/Verify Reagents & Solvents check_sm->purify_reagents modify_workup Modify Workup/ Purification check_side_products->modify_workup success Improved Yield optimize_conditions->success purify_reagents->success modify_workup->success

Caption: A logical workflow for troubleshooting low product yield.

Synthesis_Pathway cluster_0 Synthesis of this compound start cis/trans-Cyclohexane- 1,3-dicarboxylic acid anhydride cis-Cyclohexane-1,3- dicarboxylic anhydride start->anhydride Heat diester cis-Cyclohexane-1,3- dicarboxylic acid diester anhydride->diester Alcohol, Acid catalyst monoester cis-1,3-Cyclohexanedicarboxylic acid monoester (chiral) diester->monoester Enzymatic Desymmetrization (e.g., Lipase AY-30) nboc 3-(t-butoxycarbonyl)amino- 1-cyclohexane carboxylic acid monoester->nboc Modified Curtius Rearrangement final_product (1S,3R)-3-Aminocyclohexane- carboxylic acid nboc->final_product Hydrolysis & Deprotection

Caption: Key steps in a common synthetic route.

References

Improving yield and purity of (1S,3R)-3-Aminocyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid. Our goal is to help you improve both the yield and purity of your final product through detailed experimental protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and effective methods involve either the chemical resolution of a racemic mixture of cis-3-aminocyclohexanecarboxylic acid or a chemoenzymatic approach. The chemoenzymatic route often employs an enzymatic desymmetrization of a meso-diester followed by a Curtius rearrangement to introduce the amine group with high stereocontrol.[1][2] A chemical synthesis can also be achieved starting from 3-cyclohexenecarboxylic acid.[3][4]

Q2: What is the key to achieving high enantiomeric purity?

A2: High enantiomeric excess (ee) is typically achieved through enzymatic kinetic resolution or by using a chiral auxiliary.[1] The choice of enzyme and reaction conditions are critical in the enzymatic approach to ensure high selectivity for the desired enantiomer. For chemical resolutions, the selection of the resolving agent and the crystallization conditions are paramount.

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Chemoenzymatic routes have been reported to achieve good overall yields, potentially exceeding 70% over two steps.[2] Chemical synthesis yields can be more variable and may require more extensive optimization.

Q4: How can I confirm the stereochemistry of my final product?

A4: The absolute stereochemistry and enantiomeric purity can be confirmed by comparing the specific rotation of your product with reported values.[1] Additionally, NMR spectroscopy can be used to distinguish between cis and trans isomers based on the coupling constants of the cyclohexane ring protons.[5][6][7] Chiral HPLC is also a powerful technique for determining the enantiomeric excess.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Overall Yield
Symptom Possible Cause Recommended Solution
Low conversion of starting material - Inefficient enzyme activity in the resolution step.- Incomplete Curtius rearrangement.- Enzymatic Step: Verify the activity of the lipase. Ensure the pH and temperature are optimal for the specific enzyme used. Consider screening different lipases or acyl donors.[8]- Curtius Rearrangement: Ensure complete conversion of the carboxylic acid to the acyl azide. The reaction temperature and time for the rearrangement are critical; ensure they are sufficient for complete conversion to the isocyanate.[9][10]
Significant loss of product during workup and purification - Product is partially soluble in the aqueous layer during extraction.- Inefficient precipitation or crystallization.- Extraction: Perform multiple extractions with an appropriate organic solvent to maximize recovery. A brine wash can help break emulsions and reduce the solubility of the product in the aqueous phase.- Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize crystal formation and recovery. Seeding with a small crystal of the pure product can sometimes induce crystallization.
Decomposition of intermediates or product - Harsh reaction conditions (e.g., high temperature, extreme pH).- General: Use milder reaction conditions where possible. For the Curtius rearrangement, thermal decomposition should be carefully controlled. For the deprotection step, use conditions that are known to be mild and selective for the protecting group used.
Problem 2: Low Purity/Presence of Impurities
Symptom Possible Cause Recommended Solution
Presence of the undesired (1R,3S) enantiomer - Low enantioselectivity of the enzymatic resolution.- Enzymatic Resolution: Screen different enzymes (e.g., various lipases) to find one with higher enantioselectivity for your substrate. Optimize reaction parameters such as temperature, pH, and solvent, as these can significantly impact enzyme selectivity.[8]
Presence of the trans-isomer - Isomerization during the reaction or workup.- The cis-stereochemistry is generally thermodynamically more stable. Ensure that the reaction conditions, particularly during purification, do not promote epimerization. Avoid strongly acidic or basic conditions for prolonged periods at elevated temperatures.
Side products from the Curtius rearrangement - Formation of ureas or other isocyanate-derived byproducts.- The isocyanate intermediate is highly reactive. Ensure that the desired nucleophile (e.g., water or an alcohol to form a carbamate) is present in sufficient concentration to trap the isocyanate as it forms. The reaction should be performed under anhydrous conditions if a non-aqueous nucleophile is used to prevent the formation of the primary amine and subsequent side reactions.[11][12]
Incomplete removal of protecting groups - Inefficient deprotection step.- Ensure the deprotection conditions (e.g., acid or base concentration, temperature, reaction time) are sufficient for complete removal of the protecting group. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the protected intermediate.

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol is based on a chemoenzymatic approach involving enzymatic desymmetrization followed by a Curtius rearrangement.[1][2]

Step 1: Enzymatic Desymmetrization of Dimethyl cis-Cyclohexane-1,3-dicarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl cis-cyclohexane-1,3-dicarboxylate (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: Add Lipase AY-30 (or another suitable lipase such as Candida antarctica lipase B, CAL-B). The amount of enzyme will need to be optimized but a typical starting point is 10-20% by weight relative to the substrate.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC to observe the formation of the monoester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess of the remaining diester and the product monoester.

  • Workup: After the desired conversion is reached, filter off the enzyme. Acidify the aqueous solution to pH 2-3 with dilute HCl and extract the monoester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting monoester can be purified by column chromatography on silica gel.

Step 2: Curtius Rearrangement and Hydrolysis

  • Acyl Azide Formation: The purified monoester (1 equivalent) is converted to the corresponding acyl azide. This can be achieved by first converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide in the presence of a base like triethylamine.

  • Curtius Rearrangement: The acyl azide is then subjected to thermal rearrangement to form the isocyanate. This is typically done by heating the acyl azide in an inert solvent (e.g., toluene or dioxane). The reaction temperature should be carefully controlled (typically 80-100 °C).

  • Hydrolysis: The resulting isocyanate is then hydrolyzed to the amine by adding an aqueous acid (e.g., HCl). Refluxing the reaction mixture will facilitate both the hydrolysis of the isocyanate and the ester group.

  • Workup and Purification: After cooling, the reaction mixture is washed with an organic solvent to remove any non-polar impurities. The aqueous layer is then concentrated, and the crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Aminocyclohexanecarboxylic Acid Derivatives

ParameterChemoenzymatic RouteChemical Resolution Route
Starting Materials Dimethyl cis-cyclohexane-1,3-dicarboxylate, LipaseRacemic cis-3-aminocyclohexanecarboxylic acid, Chiral resolving agent (e.g., tartaric acid)
Key Reactions Enzymatic desymmetrization, Curtius rearrangementDiastereomeric salt formation and crystallization
Overall Yield Potentially high (>70% over two steps)[2]Theoretically limited to <50% for the desired enantiomer unless the unwanted enantiomer is racemized and recycled.
Stereoselectivity Excellent (enantiomeric excess often >99% for the monoester intermediate)[1]Dependent on the efficiency of crystallization; can be very high.
Scalability The enzymatic step can be scalable. The Curtius rearrangement requires careful handling of azides.Can be scalable, but large volumes of solvents may be required for crystallization.
Reagent Toxicity/Hazards Use of sodium azide (toxic and explosive) in the Curtius rearrangement.Use of potentially corrosive acids and bases.
Number of Steps 2 (from the diester)1 (for the resolution step itself)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Enzymatic Desymmetrization cluster_step2 Step 2: Curtius Rearrangement & Hydrolysis start Dimethyl cis-Cyclohexane-1,3-dicarboxylate reaction1 Enzymatic Hydrolysis start->reaction1 Phosphate Buffer enzyme Lipase (e.g., AY-30) enzyme->reaction1 product1 (1S,3R)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid reaction1->product1 High e.e. reaction2 Acyl Azide Formation product1->reaction2 reagent1 DPPA or SOCl₂ then NaN₃ reagent1->reaction2 intermediate1 Acyl Azide Intermediate reaction2->intermediate1 reaction3 Thermal Rearrangement (Curtius Rearrangement) intermediate1->reaction3 Heat intermediate2 Isocyanate Intermediate reaction3->intermediate2 reaction4 Hydrolysis intermediate2->reaction4 reagent2 Aqueous Acid (e.g., HCl) reagent2->reaction4 final_product This compound reaction4->final_product

Caption: Chemoenzymatic synthesis workflow for this compound.

Troubleshooting_Yield start Low Overall Yield Observed q1 Check conversion of starting material start->q1 a1_low Low Conversion q1->a1_low No a1_complete Complete Conversion q1->a1_complete Yes solution1 Optimize enzymatic reaction conditions (pH, temp, enzyme choice). Ensure complete Curtius rearrangement. a1_low->solution1 q2 Analyze workup and purification steps a1_complete->q2 a2_loss Significant product loss identified q2->a2_loss Yes a2_ok Minimal loss q2->a2_ok No solution2 Optimize extraction procedure. Optimize crystallization solvent and conditions. a2_loss->solution2 solution3 Investigate potential for product decomposition. Use milder reaction conditions. a2_ok->solution3

Caption: Troubleshooting decision tree for low yield issues.

References

Common impurities in (1S,3R)-3-Aminocyclohexanecarboxylic Acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1S,3R)-3-Aminocyclohexanecarboxylic Acid

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered with this compound, focusing on impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a sample of this compound?

A1: The most prevalent impurities typically fall into three categories:

  • Stereoisomers: The most common impurity is the enantiomer, (1R,3S)-3-Aminocyclohexanecarboxylic acid.[1] Depending on the synthetic route, diastereomers (trans-isomers) can also be present.

  • Synthetic Precursors & Reagents: Residual starting materials, such as 3-cyclohexenecarboxylic acid, and reagents from the synthesis process can remain in the final product.[2]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, water, ethyl acetate) may be present in the final solid.

Q2: How can I identify the impurities present in my sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for quantifying the enantiomeric excess (e.e.) and separating diastereomers. Reversed-phase HPLC can be used to detect starting materials and other non-isomeric impurities. Due to the lack of a strong UV chromophore, derivatization or the use of detectors like ELSD or Mass Spectrometry may be necessary.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the overall structure and may reveal the presence of residual solvents or significant organic impurities.[2]

  • Mass Spectrometry (MS): Can help identify unknown impurities by providing molecular weight information.

Q3: What is the most effective general method for purifying crude this compound?

A3: Recrystallization is the most common and effective first-line purification technique for this compound. It is particularly good at removing residual starting materials and some isomeric impurities, depending on the solvent system chosen. For difficult-to-separate impurities, especially stereoisomers, column chromatography may be required.[5]

Q4: Can I use derivatization to aid in purification?

A4: Yes, derivatization can be a powerful strategy. Protecting the amine group, for example with a Boc (tert-butoxycarbonyl) group, can alter the molecule's solubility and chromatographic behavior, making it easier to separate from impurities.[1] The protecting group is then removed in a subsequent step to yield the pure product. Selective esterification of cis/trans mixtures has also been reported as a separation method.[6]

Troubleshooting Guides

Issue 1: Low Purity or Enantiomeric Excess (e.e.) after Synthesis
Symptom Potential Cause Recommended Solution
Low chemical purity (<98%) Incomplete reaction or inefficient removal of by-products.Perform recrystallization from a suitable solvent system (e.g., water/acetone, alcohol/water).[2][7] If impurities persist, column chromatography is recommended.
Low enantiomeric excess (<99% e.e.) Presence of the (1R,3S) enantiomer.Chiral separation is required. This can sometimes be achieved by fractional crystallization of diastereomeric salts (by reacting the amino acid with a chiral acid or base). Alternatively, preparative chiral HPLC can be used for high-purity separation.
Presence of diastereomers (trans-isomers) Non-stereoselective synthesis step.Separation can often be achieved by careful recrystallization, as diastereomers have different physical properties (e.g., solubility). Column chromatography is also highly effective.
Issue 2: Problems During Recrystallization
Symptom Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The solution is supersaturated at a temperature above the compound's melting point in that solvent, or the cooling is too rapid.Re-heat the solution to redissolve the oil. Add a small amount of the "good" solvent to decrease saturation. Allow the solution to cool much more slowly. Using a solvent pair where the compound has lower solubility can also help.[8]
Poor recovery of the product. Too much solvent was used; the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used to just dissolve the compound. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation. Avoid excessive washing of the collected crystals on the filter.[9]
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. If still unsuccessful, reduce the solvent volume by evaporation and cool again.
Impurities are still present after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).Screen for a different solvent or solvent pair.[9][10] If a suitable solvent cannot be found, the impurity may need to be removed by column chromatography.

Experimental Protocols

Protocol 1: Recrystallization from a Water/Acetone Solvent System

This protocol is a general guideline for purifying this compound, which exists as a zwitterion and often shows good solubility in water.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimum amount of hot deionized water. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: While the aqueous solution is still hot, slowly add acetone (the "poorer" solvent) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot water to the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold acetone or an ice-cold water/acetone mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purity Analysis by HPLC (General Method)

As this compound lacks a strong chromophore, derivatization is often required for UV detection. This is a conceptual workflow.

  • Standard & Sample Preparation:

    • Accurately prepare a standard solution of the pure compound (e.g., 1 mg/mL) in a suitable diluent (e.g., water/acetonitrile).

    • Prepare the sample to be tested at the same concentration.

  • Derivatization (Example with Sanger's Reagent):

    • To an aliquot of the sample/standard solution, add a solution of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in a suitable organic solvent (e.g., acetone).

    • Add a mild base (e.g., sodium bicarbonate solution) and allow the reaction to proceed at a controlled temperature (e.g., 40°C) until complete. This attaches a UV-active dinitrophenyl group to the amine.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid (e.g., 0.1%).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the derivative (e.g., ~340-360 nm for a DNP derivative).[11]

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and sample solutions. Calculate the purity based on the area percentage of the main peak relative to all peaks. For chiral analysis, a chiral stationary phase column would be used, often with the same derivatized sample.

Visualizations

G cluster_workflow Impurity Identification and Removal Workflow A Crude this compound B Analytical Characterization (HPLC, Chiral HPLC, NMR) A->B C Impurity Profile Identified? B->C D Stereoisomers (Enantiomer/Diastereomer) C->D Yes E Starting Materials/ By-products C->E Yes H Final Purity Analysis (QC Check) C->H No (Pure) F Fractional Crystallization or Preparative Chiral HPLC D->F G Recrystallization or Column Chromatography E->G F->H G->H I Pure Product (>99% Purity, >99% e.e.) H->I

Caption: A general workflow for identifying and removing impurities.

G cluster_troubleshooting Troubleshooting Recrystallization A Low Purity After Recrystallization B Did the product 'oil out'? A->B C Was recovery very low? A->C D Are impurities still present? A->D B->C No E Re-heat, add more 'good' solvent, and cool slowly. B->E Yes C->D No F Use minimum hot solvent and cool thoroughly. C->F Yes G Try a different solvent system. D->G Yes H Proceed to Column Chromatography. G->H

Caption: A decision tree for troubleshooting common recrystallization issues.

Caption: Relationship between the desired product and its key stereoisomers.

References

Preventing racemization during (1S,3R)-3-Aminocyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of (1S,3R)-3-aminocyclohexanecarboxylic acid, with a specific focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis of this compound.

Q1: I am synthesizing this compound and concerned about racemization. At which stages of the synthesis is this most likely to occur?

A: Racemization is a critical concern when synthesizing chiral molecules. For this compound, the primary points of potential racemization are:

  • During Chemical Resolution: In classical resolutions involving diastereomeric salt formation, repeated crystallizations under non-optimal pH or high temperatures can lead to partial racemization of the desired enantiomer.

  • During Amino Group Introduction: If the amino group is introduced via a method that proceeds through a planar intermediate or under harsh basic or acidic conditions, the stereocenter at C3 can be compromised.

  • During Protection and Deprotection Steps: The use of harsh reagents or prolonged reaction times for adding or removing protecting groups on the amino or carboxylic acid functionalities can induce epimerization.[1]

Q2: My final product shows a lower than expected enantiomeric excess (e.e.) after chemical resolution. What are the likely causes and how can I improve it?

A: Low enantiomeric excess after chemical resolution is a common problem. Here are some potential causes and troubleshooting steps:

  • Incomplete Resolution: The number of recrystallizations may be insufficient to completely separate the diastereomeric salts.

    • Solution: Monitor the optical purity of the mother liquor and the crystals after each recrystallization. Continue until a constant optical rotation is achieved for the crystalline salt.

  • Co-crystallization: The desired and undesired diastereomeric salts may have similar solubilities, leading to co-crystallization.

    • Solution: Experiment with different resolving agents and solvents. A systematic screening can identify a combination that provides better discrimination between the diastereomers.

  • Racemization during Salt Formation or Liberation: The conditions used to form the diastereomeric salt or to liberate the free amino acid after resolution might be too harsh.

    • Solution: Use the mildest possible acidic or basic conditions to liberate the amino acid from the resolved salt. Avoid high temperatures and prolonged reaction times.

Q3: I am considering a Curtius rearrangement to introduce the amine functionality. Is this reaction stereoretentive, and what are the risks of racemization?

A: The Curtius rearrangement, which converts a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate, is generally considered to be stereoretentive. The migration of the alkyl group occurs with retention of configuration.[2][3]

However, racemization can still occur under certain conditions:

  • Side Reactions During Acyl Azide Formation: If the conditions for forming the acyl azide from the carboxylic acid are harsh, it could lead to side reactions that compromise the stereocenter.

    • Solution: Use mild reagents for acyl azide formation, such as diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine.[4]

  • Thermal Decomposition of the Isocyanate: While the rearrangement itself is stereoretentive, prolonged heating of the resulting isocyanate could potentially lead to side reactions.

    • Solution: Trap the isocyanate intermediate in situ with a suitable nucleophile (e.g., t-butanol to form a Boc-protected amine) to avoid its accumulation and potential decomposition.[2]

Q4: Can enzymatic resolution be used as an alternative to classical chemical resolution to avoid racemization?

A: Yes, enzymatic kinetic resolution is an excellent and often milder alternative to classical chemical resolution for obtaining enantiomerically pure β-amino acids and their derivatives.[5][6]

  • Advantages of Enzymatic Resolution:

    • High Enantioselectivity: Many lipases and proteases exhibit high selectivity for one enantiomer, leading to high enantiomeric excess.[5]

    • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild pH and temperature conditions, which significantly reduces the risk of racemization.[6]

    • Greener Chemistry: Biocatalysis is generally considered a more environmentally friendly approach.

  • Considerations:

    • Enzyme Screening: It is often necessary to screen a variety of enzymes to find one with the desired activity and selectivity for the specific substrate.

    • Substrate Modification: The amino acid may need to be derivatized (e.g., esterified) to be a suitable substrate for the enzyme.

Data Presentation

The following tables summarize quantitative data for different approaches to obtaining enantiopure 3-aminocyclohexanecarboxylic acid and related compounds.

Table 1: Comparison of Chiral Resolution Methods for Cyclic β-Amino Acids

MethodResolving Agent / EnzymeSubstrateEnantiomeric Excess (e.e.)YieldReference
Chemical Resolution(R)-(+)-Phenylethylaminecyclohex-3-ene-1-carboxylic acid>99%33.7%[7]
Chemical ResolutionL-Dibenzoyltartaric Acidcis-2-Aminocyclohexanol98.3%Not Reported[7]
Enzymatic ResolutionLipase from Candida antarctica (CAL-B)(±)-7-Azabicyclo[4.2.0]oct-3-en-8-one*Not Reported30% (for one enantiomer)[7]

Note: (±)-7-Azabicyclo[4.2.0]oct-3-en-8-one is a β-lactam precursor to a closely related isomer, cis-2-aminocyclohex-4-enecarboxylic acid.

Experimental Protocols

Protocol 1: Generalized Chemical Resolution via Diastereomeric Salt Formation

This protocol provides a general procedure for the resolution of racemic cis-3-aminocyclohexanecarboxylic acid using a chiral resolving agent.

  • Salt Formation:

    • Dissolve the racemic cis-3-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add an equimolar or sub-equimolar amount of the chiral resolving agent (e.g., L-dibenzoyltartaric acid or (R)-(+)-phenylethylamine) to the solution.[7]

    • Allow the mixture to stand at room temperature or a reduced temperature to facilitate the crystallization of one diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Recrystallize the diastereomeric salt from a suitable solvent until a constant optical rotation is achieved.

  • Liberation of the Enantiopure Amino Acid:

    • Dissolve the resolved diastereomeric salt in water.

    • Adjust the pH with a mild acid or base to precipitate the resolving agent or the amino acid.

    • Isolate the enantiopure amino acid by filtration or extraction.

Protocol 2: Generalized Curtius Rearrangement for Amine Synthesis

This protocol outlines a general method for the conversion of a carboxylic acid to a Boc-protected amine, which can be adapted for the synthesis of N-Boc-(1S,3R)-3-aminocyclohexanecarboxylic acid from the corresponding carboxylic acid precursor.

  • Reaction Setup:

    • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

    • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.[4]

    • Stir the reaction mixture for 30 minutes at room temperature.

  • Isocyanate Trapping:

    • Add anhydrous tert-butanol (2.0-3.0 eq) to the mixture.[4]

    • Heat the reaction to reflux (typically 80-110°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the desired Boc-protected amine.

Visualizations

Diagram 1: General Workflow for Chemical Resolution

G racemic Racemic cis-3-Aminocyclohexanecarboxylic Acid resolving_agent Add Chiral Resolving Agent racemic->resolving_agent crystallization Fractional Crystallization resolving_agent->crystallization diastereomeric_salts Separated Diastereomeric Salts crystallization->diastereomeric_salts liberation Liberate Amino Acid diastereomeric_salts->liberation enantiopure This compound liberation->enantiopure

Caption: Workflow for obtaining the desired enantiomer via chemical resolution.

Diagram 2: Troubleshooting Racemization in Chemical Resolution

G cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess cause1 Incomplete Resolution start->cause1 cause2 Co-crystallization start->cause2 cause3 Racemization during process start->cause3 sol1 Increase recrystallizations cause1->sol1 sol2 Screen different resolving agents/solvents cause2->sol2 sol3 Use milder conditions (pH, temp) cause3->sol3

Caption: Troubleshooting guide for low enantiomeric excess in chemical resolution.

Diagram 3: Stereoretentive Curtius Rearrangement Pathway

G start Chiral Carboxylic Acid R-COOH acyl_azide Acyl Azide R-CON3 start:f0->acyl_azide:f0 DPPA, Et3N isocyanate Isocyanate R-N=C=O acyl_azide:f0->isocyanate:f0 Heat, -N2 (Retention of Stereochemistry) product Protected Amine R-NH-Boc isocyanate:f0->product:f0 t-BuOH

Caption: The stereochemical pathway of the Curtius rearrangement.

References

Technical Support Center: Overcoming Poor Solubility of (1S,3R)-3-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (1S,3R)-3-aminocyclohexanecarboxylic acid and its derivatives.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

FAQs

Q1: My this compound derivative won't dissolve in aqueous buffer. What should I do first?

A1: this compound and its derivatives are zwitterionic, meaning they have both an acidic (carboxylic acid) and a basic (amino) group. Their solubility in aqueous solutions is highly dependent on the pH. At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, the solubility is at its minimum.

Your first step should be to adjust the pH of your buffer.

  • To increase solubility: Move the pH away from the pI. You can either decrease the pH to protonate the carboxylate group (making the compound positively charged) or increase the pH to deprotonate the amino group (making the compound negatively charged). A general rule of thumb is to adjust the pH to be at least 2 units away from the pI.

Q2: I'm observing precipitation when I add my compound to my cell culture media. What could be the cause?

A2: This could be due to several factors:

  • pH of the media: The pH of your cell culture media (typically around 7.4) might be close to the isoelectric point of your specific derivative, leading to precipitation.

  • Common ion effect: The media contains various salts. If your compound is in a salt form, the presence of a common ion in the media could decrease its solubility.

  • Interaction with media components: The compound might be interacting with proteins or other components in the media, leading to precipitation.

Troubleshooting Steps:

  • Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., sterile water with adjusted pH, or a co-solvent like DMSO) before diluting it into the cell culture media.

  • When diluting, add the stock solution to the media with vigorous stirring to ensure rapid and uniform dispersion.

  • Consider using a different salt form of your compound that may have better compatibility with your media.

Q3: Can I use an organic solvent to dissolve my this compound derivative for in vitro assays?

A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to prepare a concentrated stock solution. However, it is crucial to consider the following:

  • Toxicity to cells: The final concentration of the organic solvent in your assay should be low enough to not affect cell viability (typically <0.5% for DMSO).

  • Compound precipitation: When the organic stock solution is diluted into an aqueous buffer, the compound may precipitate. It is essential to determine the maximum tolerable organic solvent concentration in your final assay buffer that keeps your compound in solution.

Troubleshooting Workflow for Dissolving Poorly Soluble Derivatives

This workflow provides a step-by-step approach to tackle solubility issues.

G start Start: Compound is poorly soluble ph_adjust Adjust pH of aqueous solvent start->ph_adjust salt_formation Prepare a salt form (e.g., HCl salt) ph_adjust->salt_formation Failure success Compound dissolved ph_adjust->success Success co_solvent Use a co-solvent (e.g., DMSO, Ethanol) salt_formation->co_solvent Failure salt_formation->success Success prodrug Synthesize a more soluble prodrug co_solvent->prodrug Failure co_solvent->success Success formulation Advanced formulation (e.g., liposomes, nanoparticles) prodrug->formulation Failure prodrug->success Success formulation->success Success fail Solubility still insufficient formulation->fail

Caption: A logical workflow for troubleshooting poor solubility of this compound derivatives.

Quantitative Data Summary

While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in public literature, the following table provides a general overview of the expected solubility behavior and the impact of different enhancement strategies.

Compound/StrategySolventExpected SolubilityNotes
This compoundWaterSoluble[1]Zwitterionic nature; solubility is pH-dependent.
This compound HydrochlorideWaterHighly SolubleSalt formation significantly improves aqueous solubility.
Derivative at Isoelectric Point (pI)Aqueous BufferLowMolecules have minimal net charge, leading to aggregation.
Derivative at pH << pI or pH >> pIAqueous BufferHighIncreased ionization leads to better interaction with water.
Derivative in Co-solvent Mixture (e.g., 10% DMSO in water)Aqueous BufferModerate to HighThe organic co-solvent reduces the polarity of the solvent system.

Experimental Protocols

1. Protocol for Solubility Enhancement by pH Adjustment

This protocol describes a method to determine the optimal pH for solubilizing a this compound derivative in an aqueous buffer.

Materials:

  • This compound derivative

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

Procedure:

  • Prepare a suspension of the compound in deionized water at a concentration slightly higher than the target concentration (e.g., 1.1 mg/mL for a target of 1 mg/mL).

  • While stirring, slowly add 0.1 M HCl dropwise to decrease the pH. Monitor the dissolution of the solid. Note the pH at which the compound fully dissolves.

  • In a separate suspension, slowly add 0.1 M NaOH dropwise to increase the pH. Monitor the dissolution and note the pH at which the compound fully dissolves.

  • Once the optimal pH range for dissolution is identified, prepare the final buffered solution at the desired concentration and pH.

  • To confirm solubility, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes. The absence of a pellet indicates complete dissolution.

2. Protocol for Preparation of a Hydrochloride (HCl) Salt

This protocol provides a general method for converting a free base this compound derivative to its more soluble hydrochloride salt.

Materials:

  • This compound derivative

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2 M HCl in diethyl ether (or prepared by bubbling HCl gas through the solvent)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the this compound derivative in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1 equivalent) of 2 M HCl in diethyl ether dropwise while stirring.

  • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the salt under vacuum to remove any residual solvent.

Workflow for Salt Formation

G start Start: Free base of derivative dissolve Dissolve in anhydrous non-protic solvent start->dissolve add_acid Add stoichiometric HCl (e.g., 2M in ether) dropwise dissolve->add_acid precipitate Precipitate formation of HCl salt add_acid->precipitate isolate Isolate salt by filtration precipitate->isolate dry Dry under vacuum isolate->dry end End: Purified HCl salt dry->end

Caption: A simplified experimental workflow for the preparation of the hydrochloride salt of a this compound derivative.

Signaling Pathway

This compound derivatives are often designed as analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These derivatives can modulate GABAergic signaling, which is crucial for regulating neuronal excitability.

GABA Receptor Signaling Pathway

The following diagram illustrates a simplified overview of the GABAergic synapse and the main signaling pathways.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vgat vGAT gaba->vgat vesicle Synaptic Vesicle gaba_cleft GABA vesicle->gaba_cleft Release vgat->vesicle gaba_a GABAA Receptor (Ionotropic) gaba_cleft->gaba_a Binds gaba_b GABAB Receptor (Metabotropic) gaba_cleft->gaba_b Binds cl_influx Cl- Influx gaba_a->cl_influx g_protein G-protein signaling gaba_b->g_protein hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization g_protein->hyperpolarization

Caption: Simplified diagram of the GABAergic signaling pathway at a synapse.

References

Technical Support Center: Optimizing Peptide Synthesis with (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for incorporating the sterically hindered, cyclic β-amino acid, (1S,3R)-3-Aminocyclohexanecarboxylic Acid, into peptide sequences.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the coupling of this compound particularly challenging?

The primary challenges stem from its structure as a cyclic β-amino acid. The cyclohexane ring imposes significant steric hindrance around both the carboxylic acid and the amino group. This bulkiness can slow down the rate of reaction, leading to incomplete couplings. Standard coupling conditions that are effective for simple α-amino acids may result in low yields and side reactions.[1]

Q2: What are the most effective coupling reagents for this type of hindered amino acid?

For sterically demanding couplings, in-situ activating reagents with high reactivity are strongly recommended. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP, are significantly more effective than standard carbodiimide reagents like DCC or DIC.[1] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more efficiently.[2] For extremely difficult couplings, the use of COMU, which incorporates the safer and highly effective Oxyma Pure additive, is also an excellent choice.

Q3: My coupling yield is low. How can I troubleshoot this issue?

Low coupling yield is the most common problem. It can be caused by several factors, including insufficient reagent reactivity, poor solvation, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Choice: If you are using a carbodiimide like DIC/DCC with HOBt, consider switching to a more potent uronium or phosphonium reagent like HATU or PyBOP.[1]

  • Optimize Reagent Equivalents: Increase the equivalents of the amino acid, coupling reagent, and base. A 2- to 4-fold excess relative to the resin loading is a good starting point.

  • Extend Reaction Time: Sterically hindered couplings are slower.[1] Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight. Monitor the reaction using a qualitative test like the Kaiser test to check for the presence of free amines.

  • Improve Solvation: Poor solvation of the growing peptide chain can lead to aggregation and hinder the reaction.[3] Switch from DMF to N-Methylpyrrolidone (NMP), which has superior solvating properties. In some cases, adding chaotropic salts (e.g., LiCl) or using a solvent mixture like DCM/DMF/NMP can be beneficial.[1][3]

  • Consider Double Coupling: If a single coupling is incomplete, perform a second coupling with a fresh solution of the activated amino acid before proceeding to the next deprotection step.[3]

Below is a logical workflow for troubleshooting low coupling yields.

G start Low Coupling Yield Detected (e.g., Positive Kaiser Test) reagent_check Is the coupling reagent potent enough? (e.g., HATU, PyBOP) start->reagent_check upgrade_reagent Action: Switch to a uronium/phosphonium reagent (HATU, HCTU, COMU). reagent_check->upgrade_reagent No time_check Was the reaction time sufficient? reagent_check->time_check Yes recheck Re-run coupling and monitor completeness. upgrade_reagent->recheck increase_time Action: Increase coupling time (e.g., 2-4 hours or overnight). Consider double coupling. time_check->increase_time No solvation_check Is the solvent optimal? time_check->solvation_check Yes increase_time->recheck change_solvent Action: Switch from DMF to NMP. Consider adding chaotropic salts. solvation_check->change_solvent No solvation_check->recheck Yes change_solvent->recheck recheck->start Positive Kaiser Test success Problem Resolved recheck->success Negative Kaiser Test

Caption: Troubleshooting workflow for low coupling yield.
Q4: How can I minimize epimerization during the coupling of this compound?

Epimerization is a significant risk, especially during the activation of the C-terminal carboxyl group of the incoming amino acid. This risk is heightened by prolonged exposure to basic conditions.[4]

Strategies to Suppress Epimerization:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base such as sym-collidine may be preferable.

  • Pre-activation Time: Keep the pre-activation time (the time between mixing the amino acid with the coupling reagent/base and adding it to the resin) to a minimum (typically 1-5 minutes). Overly long pre-activation can lead to the formation of oxazolone intermediates, which are prone to racemization.[5]

  • Additives: When using carbodiimides, the addition of reagents like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl (2Z)-2-cyano-2-hydroxyiminoacetate (Oxyma Pure) is crucial to suppress racemization by forming less reactive intermediates.[6] Uronium/aminium reagents like HATU and HBTU already incorporate an HOBt or HOAt moiety.[7]

  • Low Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can reduce the rate of epimerization, although this will also slow down the coupling reaction itself.

Q5: I am observing an unexpected side product with a higher mass. What could it be?

When using aminium/uronium reagents like HATU or HBTU in excess, a common side reaction is the guanidinylation of the N-terminal amine. The coupling reagent can react with the free amino group on the growing peptide chain, forming a stable guanidinium group that terminates the chain.

Prevention:

  • Use a slight excess of the carboxylic acid component (the amino acid) relative to the coupling reagent.

  • Avoid a large excess of the coupling reagent.

  • Keep the pre-activation time short before adding the mixture to the resin.

Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentClassRelative ReactivityAdvantagesCommon Issues/Side Reactions
DIC/HOBt CarbodiimideModerateCost-effective, byproducts are soluble (unlike DCC).[7]Can be insufficient for very hindered couplings, risk of epimerization.[7]
HBTU/TBTU Aminium/UroniumHighHighly efficient, widely used, byproducts are soluble.[7]Risk of N-terminal guanidinylation if used in excess.
HATU Aminium/UroniumVery HighFaster and less epimerization than HBTU due to the HOAt moiety.[4][7]Higher cost, risk of guanidinylation.
PyBOP PhosphoniumHighHigh coupling efficiency with low epimerization risk.[2]More expensive, stricter handling may be needed.
COMU Aminium/UroniumVery HighEfficiency comparable to HATU, incorporates safer OxymaPure additive.Higher cost.
Table 2: Recommended Starting Conditions for Coupling
ParameterRecommended ConditionRationale
Amino Acid 3 - 5 equivalentsDrives the reaction to completion.
Coupling Reagent (e.g., HATU) 2.9 - 4.9 equivalentsEnsures efficient activation of the amino acid.
Base (e.g., DIPEA) 6 - 10 equivalentsNeutralizes the amino acid salt and facilitates the reaction.
Solvent NMP or DMFNMP is preferred for its superior solvating properties to prevent aggregation.[1]
Temperature Room Temperature (25 °C)A good balance between reaction rate and minimizing side reactions.
Reaction Time 2 - 4 hoursLonger time is needed to accommodate the slower kinetics of hindered couplings.[1]
Monitoring Kaiser Test or equivalentConfirms the absence of free primary amines, indicating reaction completion.
Experimental Protocols & Workflows

The general workflow for a solid-phase peptide synthesis (SPPS) coupling step is illustrated below.

G start Start: Resin-bound peptide with free N-terminal amine wash1 1. Wash Resin (3x with DMF) start->wash1 preactivate 2. Pre-activate Amino Acid (AA + Reagent + Base in DMF) (1-5 min) wash1->preactivate couple 3. Add activated mixture to resin and agitate (2-4 h) preactivate->couple wash2 4. Wash Resin (3x with DMF) couple->wash2 monitor 5. Monitor Completion (e.g., Kaiser Test) wash2->monitor end End: Coupling Complete monitor->end

Caption: General workflow for an SPPS coupling reaction.
Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended as a first-line approach for coupling this compound.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • DIPEA (8 eq., 0.8 mmol) in an appropriate volume of DMF (e.g., 2 mL).

  • Pre-activation: Gently agitate the activation solution for 1-3 minutes at room temperature.[8]

  • Coupling Reaction: Add the entire activation solution to the vessel containing the washed resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads are colorless), the coupling is complete. Proceed to wash the resin with DMF (3 x 1 min).

    • If the test is positive (beads are blue), continue the reaction for another 1-2 hours or perform a second coupling (repeat steps 2-4).

Protocol 2: Coupling using DIC/Oxyma

This protocol is a more cost-effective alternative, suitable for less demanding sequences or as a starting point for optimization.

  • Resin Preparation: As described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-(1S,3R)-3-Aminocyclohexanecarboxylic Acid (4 eq., 0.4 mmol) and Oxyma Pure (4 eq., 0.4 mmol) in DMF.

  • Initiate Coupling: Add the amino acid/Oxyma solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol) to the resin slurry.

  • Coupling Reaction: Agitate the mixture at room temperature for 3-4 hours. Note: Unlike with HATU, a tertiary base like DIPEA is not required for carbodiimide-mediated couplings unless starting with an amino acid salt.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1. If the reaction is sluggish, gentle heating (35-40 °C) can be applied, but this may increase the risk of epimerization.[1]

References

Technical Support Center: Scaling Up (1S,3R)-3-Aminocyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of (1S,3R)-3-Aminocyclohexanecarboxylic Acid production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.

Problem Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) in Enzymatic Desymmetrization - Suboptimal enzyme activity or stability: pH, temperature, or solvent conditions may not be ideal for the lipase. The enzyme may have degraded during storage or reaction. - Incomplete reaction: Insufficient reaction time can lead to a lower ee. - Product inhibition: The desired monoester product or the by-product alcohol may be inhibiting the enzyme.- Optimize reaction conditions: Screen a range of pH (typically 6-8 for lipases) and temperatures (e.g., 25-40 °C). Ensure proper mixing to avoid localized pH or temperature gradients. - Monitor reaction progress: Use techniques like HPLC to track the conversion of the diester and the formation of the monoester to determine the optimal reaction time. - Consider in-situ product removal: Investigate methods to remove the alcohol by-product as it is formed.
Low Yield in Curtius Rearrangement - Incomplete formation of the acyl azide intermediate. - Side reactions of the isocyanate intermediate: The isocyanate can react with water or other nucleophiles present in the reaction mixture. - Decomposition of the acyl azide: Acyl azides can be thermally unstable.- Ensure anhydrous conditions: Use dry solvents and reagents to minimize the reaction of the isocyanate with water. - Control reaction temperature: Perform the rearrangement at the lowest effective temperature to minimize side reactions and decomposition of the acyl azide. - Optimize the trapping of the isocyanate: Ensure the trapping agent (e.g., an alcohol to form a carbamate) is added promptly after the rearrangement.
Formation of Impurities During Synthesis - Side reactions in the Curtius rearrangement: Can lead to the formation of ureas or other by-products. - Racemization: Harsh basic or acidic conditions can potentially lead to racemization at chiral centers.- Purify intermediates: Ensure the purity of the monoester before proceeding to the Curtius rearrangement. - Careful control of pH: Maintain the pH within a safe range during work-up and purification steps.
Difficulties in Product Isolation and Purification - Product is highly soluble in the reaction solvent. - Presence of closely related impurities: Diastereomers or other by-products may co-crystallize with the desired product. - Amorphous or oily product: The product may not crystallize easily.- Optimize crystallization conditions: Screen different solvent systems, temperatures, and cooling rates. Seeding with a small amount of pure product can induce crystallization. - Chromatographic purification: While not ideal for very large scales, column chromatography can be used to remove stubborn impurities. Consider alternative chromatography techniques like simulated moving bed (SMB) for larger quantities. - Salt formation: Convert the amino acid to a salt (e.g., hydrochloride) to facilitate crystallization and improve handling.
Inconsistent Results at Larger Scale - Inefficient mixing: Can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics and selectivity. - Heat transfer issues: Exothermic or endothermic reactions can be difficult to control in large reactors. - Longer reaction/work-up times: Can lead to product degradation or side reactions.- Select appropriate reactor geometry and agitation: Ensure the mixing is sufficient to maintain a homogeneous reaction mixture. - Implement robust temperature control: Use a reactor with adequate heating and cooling capacity. For highly exothermic reactions, consider semi-batch or continuous flow processes. - Develop a scalable work-up procedure: Minimize the time the product is exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the enzymatic desymmetrization step for achieving high enantioselectivity?

A1: The most critical parameters are pH, temperature, and enzyme loading. The optimal pH and temperature will depend on the specific lipase being used (e.g., Lipase AY-30). It is crucial to maintain a stable pH throughout the reaction, as the hydrolysis of the ester generates acid. A buffer system or controlled addition of a base is often necessary at a larger scale. Enzyme loading should be optimized to achieve a reasonable reaction time without being prohibitively expensive.

Q2: What are the safety precautions to consider when performing a Curtius rearrangement at a larger scale?

A2: The primary safety concern with the Curtius rearrangement is the use of azides (e.g., sodium azide) and the formation of potentially explosive acyl azide and isocyanate intermediates. It is essential to:

  • Conduct the reaction in a well-ventilated fume hood.

  • Avoid heating the acyl azide intermediate to high temperatures.

  • Quench any residual azide carefully.

  • Consult and adhere to all relevant safety protocols for handling azides and isocyanates.

Q3: How can I effectively remove the "wrong" enantiomer of the monoester after the enzymatic resolution?

A3: Separation of the desired monoester from the unreacted diester and the "wrong" enantiomer can typically be achieved by extraction. The acidic monoester can be extracted into a basic aqueous solution, leaving the neutral diester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the desired monoester.

Q4: My final product is difficult to crystallize. What can I do?

A4: If the free amino acid is difficult to crystallize, consider forming a salt, such as a hydrochloride or hydrobromide salt, which often has better-defined crystal properties. Additionally, screening a variety of solvent systems and employing techniques like anti-solvent crystallization or slow evaporation can be effective. The presence of impurities can also inhibit crystallization; in such cases, further purification by chromatography may be necessary.

Q5: Is this compound a GABA analogue, and what is its mechanism of action?

A5: Yes, this compound is considered a GABA analogue. GABA is the primary inhibitory neurotransmitter in the central nervous system.[1][2] GABA analogues can modulate neuronal excitability. The general mechanism for inhibitory neurotransmission involves GABA binding to its receptors, leading to hyperpolarization of the neuron and a decrease in the likelihood of firing an action potential.

Data Presentation

Table 1: Comparison of Synthetic Routes for Cyclic β-Amino Acids

ParameterChemoenzymatic RouteDiels-Alder Route
Starting Materials Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, Lipase1,3-Cyclohexadiene, Chlorosulfonyl isocyanate
Key Reactions Enzymatic desymmetrization, Curtius rearrangement[4+2] Cycloaddition, Lactam hydrolysis
Overall Yield High (estimated >70% over two steps)[3]Moderate (reported 22% for a key intermediate)[3]
Stereoselectivity Excellent (enantiomeric excess >99% for the monoester intermediate)[3]Good (yields the cis-isomer)[3]
Scalability The enzymatic step is potentially highly scalable.[3]Demonstrated on a gram scale.[3]
Reagent Toxicity/Hazards Use of sodium azide (toxic) in the Curtius rearrangement.[3]Use of chlorosulfonyl isocyanate (corrosive and moisture-sensitive).[3]
Number of Steps 2 (from the diester)[3]2 (from 1,3-cyclohexadiene)[3]

Experimental Protocols

Key Experiment: Chemoenzymatic Synthesis of this compound

This protocol is based on a chemoenzymatic approach, which is a common strategy for producing enantiomerically pure cyclic amino acids.

Step 1: Enzymatic Desymmetrization of Dimethyl cis-1,3-Cyclohexanedicarboxylate

  • Reaction Setup: A stirred tank reactor is charged with a phosphate buffer solution (e.g., 0.1 M, pH 7.0) and dimethyl cis-1,3-cyclohexanedicarboxylate.

  • Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB), is added to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) relative to the substrate.

  • Reaction Monitoring: The reaction is maintained at a constant temperature (e.g., 30°C) and pH. The pH is controlled by the automated addition of a dilute sodium hydroxide solution. The progress of the reaction is monitored by HPLC by measuring the disappearance of the starting diester and the appearance of the monoester product.

  • Work-up: Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the monoester), the enzyme is filtered off. The reaction mixture is then acidified (e.g., with 1M HCl) to a pH of approximately 2-3. The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude monoester.

Step 2: Curtius Rearrangement to (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

  • Acyl Azide Formation: The crude monoester from the previous step is dissolved in a dry, inert solvent like acetone or toluene. The solution is cooled to 0°C. Triethylamine is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA). The reaction is allowed to warm to room temperature and stirred until the formation of the acyl azide is complete (monitored by IR spectroscopy - appearance of a strong azide stretch around 2140 cm⁻¹).

  • Rearrangement and Trapping: The reaction mixture is then heated to reflux in the presence of tert-butanol. The acyl azide rearranges to an isocyanate, which is trapped in situ by tert-butanol to form the Boc-protected amine. The reaction is monitored by TLC or HPLC until the disappearance of the acyl azide.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a mild acid (e.g., 1M citric acid) and brine. The organic layer is dried and concentrated to give the crude Boc-protected amino acid.

Step 3: Deprotection to this compound

  • Cleavage of the Boc Group: The crude Boc-protected amino acid is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, at room temperature.

  • Isolation: After the deprotection is complete (monitored by TLC or HPLC), the solvent is removed under reduced pressure. The residue is then triturated with a solvent in which the product is insoluble (e.g., diethyl ether) to induce precipitation. The solid product is collected by filtration, washed with the same solvent, and dried under vacuum to yield this compound as a salt (e.g., trifluoroacetate or hydrochloride). The free amino acid can be obtained by neutralization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Potential Challenges Start Start Diester Dimethyl cis-1,3- cyclohexanedicarboxylate Start->Diester Enzymatic_Desym Enzymatic Desymmetrization Diester->Enzymatic_Desym Monoester (1S,3R)-Monoester Enzymatic_Desym->Monoester Low_ee Low ee Enzymatic_Desym->Low_ee Curtius Curtius Rearrangement Monoester->Curtius Boc_Protected Boc-Protected Amino Acid Curtius->Boc_Protected Low_Yield Low Yield Curtius->Low_Yield Deprotection Deprotection Boc_Protected->Deprotection Final_Product (1S,3R)-3-Aminocyclo- hexanecarboxylic Acid Deprotection->Final_Product Purification_Issues Purification Issues Final_Product->Purification_Issues

Caption: Chemoenzymatic synthesis workflow and potential challenges.

gaba_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Exocytosis Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->GABA_Vesicle triggers release GABA_Receptor GABA Receptor Ion_Channel Ion Channel (e.g., Cl⁻) GABA_Receptor->Ion_Channel activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_Channel->Hyperpolarization GABA_Analogue (1S,3R)-3-Aminocyclo- hexanecarboxylic Acid (GABA Analogue) GABA_Analogue->GABA_Receptor modulates Synaptic_Cleft->GABA_Receptor GABA binds

References

Technical Support Center: Chiral Separation of Aminocyclocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of aminocyclohexanecarboxylic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioseparation of aminocyclohexanecarboxylic acid, with a focus on additive memory effects.

Problem Potential Cause Recommended Solution
Poor or No Enantioseparation Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereognostic recognition for aminocyclohexanecarboxylic acid.CSP Screening: Screen a variety of CSPs known for amino acid separation, such as polysaccharide-based (e.g., Chiralpak® series), macrocyclic glycopeptide-based (e.g., Chirobiotic™ series), or crown ether-based columns. For aminocyclohexanecarboxylic acid, which is a cyclic amino acid, zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)) can also be effective.[1]
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, is critical for achieving enantioselectivity.Method Development: Systematically vary the mobile phase composition. For normal phase chromatography, common mobile phases include hexane/alcohol mixtures. For polar organic or reversed-phase modes, methanol or acetonitrile with aqueous buffers are used. The addition of acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA) additives is often necessary to improve peak shape and resolution for amino acids.[2][3][4]
Peak Tailing or Broadening Secondary Interactions: The amino and carboxylic acid functional groups can interact strongly with residual silanols on the silica support of the CSP, leading to poor peak shape.Use of Additives: Incorporate acidic or basic additives into the mobile phase to suppress unwanted ionic interactions. For aminocyclohexanecarboxylic acid, an acidic additive like TFA can protonate the amino group, while a basic additive like DEA can deprotonate the carboxylic acid group, reducing interactions with the stationary phase.[2]
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Concentration: Decrease the concentration of the sample being injected.
Irreproducible Retention Times and/or Selectivity (Memory Effects) Strongly Adsorbed Mobile Phase Additives: Previous use of certain additives (e.g., TFA, DEA) can irreversibly alter the stationary phase characteristics, a phenomenon known as "memory effect."[5] This is particularly prevalent with polysaccharide-based CSPs. The additives can remain on the column for extended periods, affecting subsequent separations even with different mobile phases.[5]Dedicated Columns: If possible, dedicate columns to specific mobile phase additive types (e.g., one for acidic additives, one for basic additives).
Column Washing/Regeneration: Implement a rigorous column flushing protocol between methods with different additives. A typical procedure involves flushing with a strong solvent like isopropanol or ethanol to remove strongly bound residues. For immobilized CSPs, a wider range of solvents can be used for regeneration.[6]
Loss of Column Performance Over Time Column Contamination: Accumulation of sample matrix components or strongly retained impurities at the column inlet.Guard Column: Use a guard column to protect the analytical column.
Stationary Phase Degradation: Harsh mobile phase conditions (e.g., extreme pH) can degrade the stationary phase.Adhere to Manufacturer's Recommendations: Operate the column within the recommended pH and solvent compatibility guidelines.

Frequently Asked Questions (FAQs)

Q1: What is an "additive memory effect" in the context of chiral separation?

A1: An additive memory effect refers to the phenomenon where the chromatographic performance of a chiral stationary phase (CSP) is influenced by the mobile phase additives used in previous experiments, even after those additives have been removed from the current mobile phase.[5] Certain additives can bind strongly to the CSP, altering its surface chemistry and, consequently, the retention and selectivity of subsequent analyses. This is a significant consideration when switching between methods that use different types of additives (e.g., acidic vs. basic).

Q2: Which type of chiral stationary phase is best for separating aminocyclohexanecarboxylic acid enantiomers?

A2: There is no single "best" CSP for all chiral separations. However, for amino acids like aminocyclohexanecarboxylic acid, several types of CSPs have shown success. Polysaccharide-based CSPs (e.g., Chiralpak AD, OD) are widely used. Macrocyclic glycopeptide antibiotics (e.g., Chirobiotic T) and zwitterionic ion-exchangers (e.g., CHIRALPAK® ZWIX) are also excellent candidates for the direct separation of underivatized amino acids.[1][7] A systematic screening of different columns is highly recommended.

Q3: Why are acidic or basic additives necessary for the chiral separation of aminocyclohexanecarboxylic acid?

A3: Aminocyclohexanecarboxylic acid is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. These functional groups can lead to strong, non-enantioselective interactions with the stationary phase, resulting in poor peak shape and resolution. Additives are used to control the ionization state of the analyte and the stationary phase surface.[2]

  • Acidic additives (e.g., TFA, formic acid) protonate the amino group and suppress the deprotonation of the carboxylic acid, which can improve interaction with the CSP's chiral selectors.

  • Basic additives (e.g., DEA, ethanolamine) can improve the peak shape of basic compounds by competing for active sites on the stationary phase.

Q4: How can I eliminate memory effects from my chiral column?

A4: To mitigate memory effects, a thorough column flushing procedure is essential when changing mobile phase systems. A general procedure is as follows:

  • Flush the column with a solvent that is miscible with both the old and new mobile phases, such as isopropanol or ethanol.

  • For persistent memory effects on immobilized polysaccharide CSPs, a sequence of stronger solvents may be used as per the manufacturer's instructions.

  • Equilibrate the column extensively with the new mobile phase until a stable baseline is achieved. It is also good practice to dedicate columns to specific methods or additive types to avoid cross-contamination.[6]

Q5: My resolution is still poor after optimizing the mobile phase. What else can I try?

A5: If mobile phase optimization is insufficient, consider the following:

  • Temperature: Lowering the column temperature can sometimes increase enantioselectivity, although it may also increase retention times and backpressure.

  • Flow Rate: Reducing the flow rate can improve efficiency and may enhance resolution.[8]

  • Derivatization: If direct separation is challenging, consider derivatizing the amino or carboxylic acid group with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.

  • Additives: Add 0.1% TFA for acidic conditions or 0.1% DEA for basic conditions to the alcohol portion of the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the aminocyclohexanecarboxylic acid sample in the mobile phase.

Protocol 2: Chiral Separation using a Zwitterionic CSP
  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm.

  • Mobile Phase: A mixture of methanol and water. A generic mobile phase can be prepared with 50 mM formic acid and 25 mM diethylamine in methanol/water.[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: LC-MS or UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables provide representative data for the chiral separation of a cyclic amino acid on different types of CSPs. Note that these are illustrative values and actual results may vary depending on the specific experimental conditions.

Table 1: Performance of Polysaccharide-Based CSPs

CSP Mobile Phase k'1 k'2 α (Selectivity) Rs (Resolution)
Chiralpak® IAHexane/IPA/TFA (80:20:0.1)2.53.11.242.1
Chiralcel® OD-HHexane/EtOH/DEA (90:10:0.1)3.23.71.161.8

k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.

Table 2: Performance of a Zwitterionic CSP

CSP Mobile Phase k'1 k'2 α (Selectivity) Rs (Resolution)
CHIRALPAK® ZWIX(+)MeOH/H₂O with 50mM FA & 25mM DEA4.15.31.292.5

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample in Mobile Phase Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phase with Additives Column Chiral Separation on CSP MobilePhase->Column Injection->Column Detection UV or MS Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate α and Rs Chromatogram->Quantification

Caption: A typical experimental workflow for the chiral separation of aminocyclohexanecarboxylic acid using HPLC.

Memory_Effect cluster_step1 Step 1: Initial Separation cluster_step2 Step 2: Column Changeover (Inadequate Flushing) cluster_step3 Step 3: Subsequent Separation CSP1 Chiral Stationary Phase Result1 Good Separation of Basic Analyte CSP1->Result1 Analyte Interaction Wash Insufficient Washing Step CSP1->Wash MP1 Mobile Phase with Acidic Additive (e.g., TFA) MP1->CSP1 CSP2 CSP with Adsorbed Acidic Additive Result2 Poor or Altered Separation of Acidic Analyte CSP2->Result2 Altered Interaction Wash->CSP2 MP2 Mobile Phase with Basic Additive (e.g., DEA) MP2->CSP2

Caption: Illustration of the additive memory effect in chiral chromatography.

References

Impact of mobile phase composition on chiral separation selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral separation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the impact of mobile phase composition on chiral separation selectivity.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

Question: My enantiomeric peaks are co-eluting or showing very poor resolution (Rs < 1.5). What aspects of the mobile phase can I adjust?

Answer:

Poor resolution is a common challenge in chiral separations and is often directly related to a suboptimal mobile phase composition. The mobile phase plays a critical role in modulating the interactions between the enantiomers and the chiral stationary phase (CSP). Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Incorrect Organic Modifier/Solvent Strength: The type and concentration of the organic modifier (usually an alcohol in normal-phase or polar organic modes) significantly affect selectivity (α) and resolution (Rs).[1]

    • Troubleshooting Steps:

      • Vary the Alcohol Modifier: If using a single alcohol (e.g., isopropanol), screen other alcohols such as ethanol or methanol. The size, shape, and polarity of the alcohol can alter the steric environment of the CSP's chiral cavities, leading to different selectivities.[1][2] For instance, bulkier alcohols like isopropanol may offer better resolution for some compounds, while smaller alcohols like ethanol might be more effective for others.[3]

      • Adjust the Modifier Concentration: Systematically vary the percentage of the organic modifier in the mobile phase. Increasing the modifier concentration generally reduces retention time but may also decrease resolution and selectivity.[1] Conversely, decreasing the concentration can enhance resolution, albeit with longer analysis times.[1] A typical starting point for screening is a 90:10 (v/v) mixture of hexane and alcohol.[4]

  • Inappropriate or Missing Additives (for Acidic or Basic Analytes): For ionizable compounds, the absence of an appropriate additive can lead to poor peak shape and a lack of chiral recognition.[5][6]

    • Troubleshooting Steps:

      • For Basic Analytes: Add a basic modifier such as diethylamine (DEA), triethylamine (TEA), or butylamine to the mobile phase. A typical starting concentration is 0.1% (v/v).[4][5] This helps to minimize undesirable interactions with the stationary phase and improve peak shape.

      • For Acidic Analytes: Add an acidic modifier like trifluoroacetic acid (TFA), formic acid, or acetic acid.[4][5] A concentration of 0.1% (v/v) is generally sufficient to suppress the ionization of the analyte, leading to better peak shape and resolution.[7][8]

      • Optimize Additive Concentration: The concentration of the additive can be critical. In some cases, adjusting the concentration can even reverse the elution order of the enantiomers.[9]

  • Suboptimal Mobile Phase pH (Reversed-Phase): In reversed-phase chromatography, the pH of the aqueous portion of the mobile phase is a powerful tool for controlling retention and selectivity of ionizable analytes.[10][11]

    • Troubleshooting Steps:

      • Adjust pH Relative to pKa: For optimal peak shape and retention, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. This ensures the analyte is in a single ionic form (either fully ionized or fully unionized).[10]

      • Experiment with Different pH Values: If the pKa is unknown, systematically evaluate a range of pH values (e.g., pH 3, 5, and 7) to determine the optimal condition for your separation.

Experimental Protocol: Screening of Mobile Phase Modifiers and Additives

This protocol outlines a systematic approach to optimizing the mobile phase for a chiral separation on a polysaccharide-based CSP (e.g., Chiralpak® or Chiralcel®).

  • Initial Column Screening:

    • Select a suitable chiral column based on the analyte's properties. Polysaccharide-based CSPs are a versatile starting point.[4]

    • Equilibrate the column with the initial mobile phase for at least 10 column volumes.

  • Screening of Alcohol Modifiers (Normal Phase):

    • Prepare mobile phases consisting of n-hexane with different alcohol modifiers (e.g., 10% ethanol, 10% isopropanol).

    • Inject the sample and evaluate the resolution.

  • Screening of Additives:

    • If the analyte is acidic, add 0.1% TFA to the most promising mobile phase from the previous step.

    • If the analyte is basic, add 0.1% DEA.

    • If the analyte is neutral, additives may not be necessary.[12]

  • Optimization of Modifier Concentration:

    • Based on the best combination of alcohol and additive, vary the alcohol concentration (e.g., 5%, 15%, 20%) to fine-tune the resolution and analysis time.

Data Presentation: Impact of Mobile Phase Composition on Resolution

AnalyteCSPMobile Phase Composition (v/v/v)Selectivity (α)Resolution (Rs)
6-hydroxyflavanoneChiralpak® IG-Un-hexane/EtOH (90/10)3.868.74
6-hydroxyflavanoneChiralpak® IG-Un-hexane/EtOH (80/20)2.893.85
4-hydroxy-3-methoxymandelic acidChiralpak® ID-Un-hexane/2-PrOH (90/10)2.122.71
4-hydroxy-3-methoxymandelic acidChiralpak® ID-Un-hexane/EtOH (90/10)1.771.63
KetorolacReflect C-Amylose Ahexane/ethanol (50/50)-Poor
KetorolacReflect C-Amylose Ahexane/ethanol/TFA (50/50/0.1)-Improved
KetorolacReflect C-Amylose Ahexane/ethanol/acetic acid (50/50/0.1)-Improved

Data compiled from multiple sources.[1][8]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Question: My chiral peaks are tailing or are excessively broad, which is affecting my ability to accurately quantify them. What are the likely mobile phase-related causes?

Answer:

Poor peak shape in chiral chromatography can often be traced back to secondary, undesirable interactions between the analyte and the stationary phase, or issues with the mobile phase itself.

Potential Causes & Solutions:

  • Secondary Interactions with Silica: Residual silanol groups on silica-based CSPs can interact with basic analytes, causing peak tailing.[13]

    • Troubleshooting Step: Add a basic modifier, such as DEA or TEA (typically 0.1%), to the mobile phase. This will "mask" the active silanol groups and improve peak symmetry.[14]

  • Ionization of Acidic or Basic Analytes: If the mobile phase pH is close to the analyte's pKa, the analyte will exist as a mixture of ionized and unionized forms, which can lead to broad or split peaks.[10]

    • Troubleshooting Step: For acidic analytes, add a small amount of an acid (e.g., 0.1% TFA) to the mobile phase to suppress ionization.[8] For basic analytes, a basic additive will serve a similar purpose.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, triangular peaks.[7]

    • Troubleshooting Step: Reduce the injection volume or dilute the sample.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[15]

    • Troubleshooting Step: Whenever possible, dissolve the sample in the mobile phase itself.[15] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Visualization of Troubleshooting Logic

G start Poor Peak Shape (Tailing/Broadening) cause1 Analyte Type? start->cause1 cause2 Sample Concentration? start->cause2 cause3 Sample Solvent? start->cause3 sol1a Basic Analyte: Add 0.1% DEA/TEA cause1->sol1a Basic sol1b Acidic Analyte: Add 0.1% TFA/Acetic Acid cause1->sol1b Acidic sol2 Reduce Injection Volume or Dilute Sample cause2->sol2 Too High sol3 Dissolve Sample in Mobile Phase cause3->sol3 Stronger than Mobile Phase

Caption: Troubleshooting workflow for poor peak shape in chiral separations.

Frequently Asked Questions (FAQs)

Q1: How do different alcohol modifiers (e.g., methanol, ethanol, isopropanol) affect chiral selectivity?

A1: The choice of alcohol modifier in normal-phase or polar organic mode can have a profound effect on chiral recognition.[2] Alcohols can interact with the polysaccharide-based CSP, altering its conformation and the steric environment of the chiral binding sites.[2] Generally:

  • Structure and Size: The steric hindrance of the alcohol plays a key role.[3] Larger, bulkier alcohols (like isopropanol) may provide better selectivity for certain analytes compared to smaller alcohols (like methanol or ethanol).[12]

  • Polarity: More polar alcohols can form stronger hydrogen bonds with the CSP.[16] The optimal choice is analyte-dependent, and screening different alcohols is a crucial step in method development.[12] For example, in Supercritical Fluid Chromatography (SFC), 2-propanol often leads to better selectivity compared to methanol.[12]

Q2: When should I use acidic versus basic additives, and can I use them together?

A2: Additives are primarily used to improve the peak shape and selectivity for ionizable compounds.[14]

  • Acidic Additives (TFA, Formic Acid): Use for acidic analytes to suppress deprotonation.[5] This is also beneficial for basic compounds in certain cases, where an opposite elution order of enantiomers might be observed compared to when a basic additive is used.[17]

  • Basic Additives (DEA, TEA): Use for basic analytes to prevent protonation and to block interactions with residual silanols on the stationary phase.[5]

  • Using Both: In some instances, particularly in polar organic or SFC modes, using a combination of an acid and a base (e.g., 0.1% TFA and 0.1% DEA) can improve peak symmetry for certain analytes.[14]

Q3: What is the role of the mobile phase in Supercritical Fluid Chromatography (SFC) for chiral separations?

A3: SFC is a powerful technique for chiral separations, often providing faster analysis times than HPLC.[18] The mobile phase typically consists of supercritical carbon dioxide (CO2) mixed with a small amount of an organic modifier (a co-solvent) and sometimes an additive.[18][19]

  • CO2: The primary mobile phase component, which is non-polar.[19]

  • Co-solvent/Modifier: Simple alcohols like methanol, ethanol, or isopropanol are added to increase the mobile phase polarity and elute the analytes.[19] The choice and concentration of the alcohol can drastically change the selectivity.[20]

  • Additives: Similar to HPLC, acidic or basic additives are used to improve peak shape and selectivity for ionizable compounds.[18]

Q4: Can changing the mobile phase composition reverse the enantiomer elution order?

A4: Yes, it is possible. The enantiomer elution order is determined by the relative stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. Changes in the mobile phase, such as the type of alcohol modifier or the nature of the additive (acidic vs. basic), can alter these interactions and, in some cases, reverse the elution order.[9][17]

Visualization of Chiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Method screen_csp Select CSPs (e.g., Polysaccharide-based) screen_mp Screen Mobile Phases - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH) - Reversed Phase (ACN/H2O) screen_csp->screen_mp opt_modifier Optimize Alcohol Modifier (Type & Concentration) screen_mp->opt_modifier Promising Conditions opt_additive Optimize Additives (Acidic/Basic) opt_modifier->opt_additive opt_params Fine-tune Flow Rate & Temperature opt_additive->opt_params final_method Robust Chiral Separation Method opt_params->final_method

Caption: A typical workflow for chiral method development focusing on mobile phase optimization.

References

Validation & Comparative

A Guide to the Validation of Putative GABA Agonists: A Case Study of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation process for selective GABA receptor agonists. As a case study, we examine (1S,3R)-3-Aminocyclohexanecarboxylic Acid. Contrary to the initial hypothesis of it being a direct GABA agonist, the available scientific literature suggests a different mechanism of action. This document will, therefore, serve a dual purpose: to clarify the known activity of this compound and to provide a detailed framework for the validation of novel compounds as selective GABA agonists, complete with comparative data from established ligands.

Introduction to GABA Receptors and Their Agonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in reducing neuronal excitability. Its effects are mediated through two main classes of receptors: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[1] Agonist binding to GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and a rapid inhibitory effect.[1] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor subtype.[1]

  • GABA-B Receptors: These are metabotropic G protein-coupled receptors (GPCRs). Their activation leads to downstream signaling cascades that inhibit adenylyl cyclase and modulate calcium and potassium channels, resulting in a slower and more prolonged inhibitory response.

Selective GABA agonists are valuable research tools and potential therapeutic agents for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.

The Case of this compound: An Inhibitor of GABA Uptake

A thorough review of the scientific literature reveals a lack of evidence supporting the characterization of this compound as a direct GABA receptor agonist. Instead, early research identified the cis-isomer of 3-aminocyclohexanecarboxylic acid as a selective inhibitor of neuronal GABA uptake.[2] GABA transporters, such as GAT-1, are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of this uptake process by a compound like cis-3-aminocyclohexanecarboxylic acid would lead to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission indirectly.

To date, no significant studies have been published presenting quantitative data (e.g., binding affinities, EC50 values for receptor activation) that would validate this compound as a direct agonist at either GABA-A or GABA-B receptors.

Experimental Validation of a Putative GABA Agonist

To rigorously validate a novel compound as a selective GABA agonist, a series of in vitro experiments are required. The following sections detail the necessary experimental protocols and provide comparative data for well-established selective GABA agonists.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 0.2-0.5 mg/mL).

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]Muscimol for the GABA-A agonist site), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known GABA-A agonist (e.g., unlabeled GABA).

    • Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration to reach binding equilibrium.

  • Assay Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Binding Affinities (Ki) of Known GABA Agonists

CompoundReceptor TargetRadioligandKi (nM)
GABAGABA-A[³H]Muscimol10 - 50
MuscimolGABA-A[³H]GABA2 - 10
BicucullineGABA-A (Antagonist)[³H]GABA20 - 100
BaclofenGABA-B[³H]GABA>10,000
This compoundGABA-A / GABA-B-No Data Available

Note: The lack of available data for this compound is highlighted.

Electrophysiological Assays

Electrophysiology is a functional assay that directly measures the effect of a compound on the activity of the ion channel or receptor-mediated signaling cascade. For GABA agonists, this typically involves measuring changes in membrane current in response to the compound's application.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation and Receptor Expression:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor).

    • Incubate the oocytes for 2-5 days to allow for receptor expression in the cell membrane.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., standard frog Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application and Data Acquisition:

    • Apply GABA at various concentrations to establish a baseline dose-response curve and determine the EC50 of the natural ligand.

    • Apply the test compound at varying concentrations and record the resulting current.

    • To test for agonism, apply the compound alone. To test for allosteric modulation, co-apply the compound with a fixed concentration of GABA.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of the test compound.

    • Plot the normalized current response as a function of the compound's concentration.

    • Fit the data to a sigmoid dose-response curve to determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to GABA.

Table 2: Comparative Functional Potency (EC50) of Known GABA Agonists

CompoundReceptor SubtypeEC50 (µM)Emax (% of GABA)
GABAα1β2γ2 (GABA-A)1 - 10100%
Muscimolα1β2γ2 (GABA-A)0.1 - 1~100%
BaclofenGABA-B1 - 5100%
This compound-No Data AvailableNo Data Available

Note: The lack of available data for this compound is highlighted.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the validation process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_ephys Electrophysiology prep Membrane Preparation assay Competitive Binding prep->assay detect Scintillation Counting assay->detect analyze_bind IC50 & Ki Determination detect->analyze_bind express Receptor Expression record Voltage-Clamp Recording express->record apply Compound Application record->apply analyze_ephys EC50 & Emax Determination apply->analyze_ephys start Test Compound start->prep start->express

Experimental workflow for GABA agonist validation.

gaba_signaling cluster_gaba_a GABA-A Receptor Signaling cluster_gaba_b GABA-B Receptor Signaling gaba_a_agonist GABA-A Agonist gaba_a_receptor GABA-A Receptor gaba_a_agonist->gaba_a_receptor cl_influx Cl- Influx gaba_a_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition_a Rapid Neuronal Inhibition hyperpolarization->inhibition_a gaba_b_agonist GABA-B Agonist gaba_b_receptor GABA-B Receptor (GPCR) gaba_b_agonist->gaba_b_receptor g_protein G-protein Activation gaba_b_receptor->g_protein effector Effector Modulation (↓cAMP, ↓Ca2+, ↑K+) g_protein->effector inhibition_b Slow Neuronal Inhibition effector->inhibition_b

References

A Comparative Analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid and its Enantiomer, (1R,3S)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the enantiomers (1S,3R)-3-Aminocyclohexanecarboxylic Acid and (1R,3S)-3-Aminocyclohexanecarboxylic Acid. These compounds are conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Their rigid structures make them valuable tools for probing the stereochemical requirements of GABA transporters and receptors. This document summarizes their physicochemical properties, biological activities with a focus on GABA uptake inhibition, and detailed experimental protocols.

Physicochemical Properties

A summary of the available physicochemical data for the two enantiomers is presented below. It is important to note that experimentally determined data for the (1S,3R) enantiomer is less readily available in the public domain compared to its (1R,3S) counterpart.

PropertyThis compound(1R,3S)-3-Aminocyclohexanecarboxylic Acid
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol [1]
Melting Point Data not available278 °C[1]
Boiling Point Data not available280.0±33.0 °C (Predicted)[1]
Density Data not available1.133±0.06 g/cm³ (Predicted)[1]
Water Solubility SolubleSoluble[1]
Spectroscopic Data ¹H NMR and ¹³C NMR data available.[2] HRMS: calculated for C₇H₁₂NO₂, 142.0863; found 142.0859.[2]Data not readily available
Crystal Structure Exists as a zwitterion in the solid state.[2]Data not readily available

Biological Activity: Inhibition of GABA Uptake

The primary biological target of these enantiomers is the GABA transporter (GAT), which is responsible for the reuptake of GABA from the synaptic cleft, thus terminating its neurotransmission. The inhibition of GATs leads to an increase in the extracellular concentration of GABA, potentiating its inhibitory effects.

A significant difference in biological activity is observed between the two enantiomers, highlighting the stereospecificity of the GABA uptake mechanism.

EnantiomerPotency as a GABA Uptake Inhibitor
This compound Potent inhibitor, with a potency similar to GABA itself.
(1R,3S)-3-Aminocyclohexanecarboxylic Acid At least 20 times less potent than the (1S,3R) enantiomer.[3]

Mechanism of Action: Modulation of GABAergic Signaling

The inhibition of GABA transporters by this compound directly impacts GABAergic neurotransmission. By blocking the reuptake of GABA, the concentration of this inhibitory neurotransmitter in the synaptic cleft increases, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B). This results in a greater influx of chloride ions (via GABA-A receptors) or modulation of G-protein coupled signaling pathways (via GABA-B receptors), ultimately leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging Release Vesicle->Release Exocytosis GAT1_pre GAT1 GAT1_pre->GABA_pre Recycling GABA_synapse GABA Release->GABA_synapse GABA_synapse->GAT1_pre Reuptake GABA_A GABA-A Receptor GABA_synapse->GABA_A Binding GABA_B GABA-B Receptor GABA_synapse->GABA_B Binding GAT_glia GAT GABA_synapse->GAT_glia Uptake Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Cl- influx GABA_B->Hyperpolarization Signal Transduction GABA_glia GABA GAT_glia->GABA_glia Metabolism Inhibitor (1S,3R)-3-Aminocyclo- hexanecarboxylic Acid Inhibitor->GAT1_pre Inhibition Inhibitor->GAT_glia Inhibition

Caption: Inhibition of GABA Transporters by this compound.

Experimental Protocols

Synthesis of (1S,3R)- and (1R,3S)-3-Aminocyclohexanecarboxylic Acid

A common route for the synthesis of the enantiomers of cis-3-Aminocyclohexanecarboxylic acid involves the resolution of a racemic mixture.[2][3]

Synthesis_Workflow start 3-Cyclohexenecarboxylic Acid step1 Racemic cis-3-Aminocyclohexanecarboxylic Acid Synthesis start->step1 step2 Resolution of Enantiomers (e.g., via diastereomeric salt formation with a chiral resolving agent) step1->step2 product1 This compound step2->product1 product2 (1R,3S)-3-Aminocyclohexanecarboxylic Acid step2->product2

Caption: General Synthetic Workflow for Enantiomer Preparation.

Detailed Protocol for [³H]-GABA Uptake Assay in Rat Brain Slices

This protocol is a representative method for assessing the inhibitory activity of compounds on GABA uptake in a biologically relevant tissue preparation.

1. Materials and Reagents:

  • Male Wistar rats (150-200 g)

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds: this compound and (1R,3S)-3-Aminocyclohexanecarboxylic Acid

  • Scintillation cocktail

  • Tissue chopper or vibratome

2. Preparation of Brain Slices:

  • Rats are euthanized by decapitation, and the cerebral cortices are rapidly dissected and placed in ice-cold Krebs-Ringer-HEPES buffer.

  • The cortical tissue is sliced into 300-400 µm thick sections using a tissue chopper or vibratome.

  • The slices are pre-incubated in oxygenated buffer at 37°C for 30 minutes to allow for metabolic recovery.

3. GABA Uptake Assay:

  • Brain slices are transferred to individual vials containing fresh, oxygenated Krebs-Ringer-HEPES buffer.

  • The test compounds (at various concentrations) or vehicle are added to the vials, and the slices are incubated for 10-15 minutes at 37°C.

  • [³H]-GABA (final concentration ~50 nM) is added to each vial to initiate the uptake reaction.

  • The incubation is continued for a short period (e.g., 5-10 minutes) at 37°C, during which GABA uptake is linear.

  • The uptake is terminated by rapidly washing the slices with ice-cold buffer to remove extracellular [³H]-GABA.

  • The slices are then solubilized, and the amount of radioactivity taken up is determined by liquid scintillation counting.

4. Data Analysis:

  • The inhibitory effect of the test compounds is calculated as the percentage reduction in [³H]-GABA uptake compared to the vehicle control.

  • IC₅₀ values (the concentration of the compound that inhibits 50% of the specific [³H]-GABA uptake) are determined by non-linear regression analysis of the concentration-response curves.

Assay_Workflow start Rat Brain Cortex Dissection step1 Preparation of Brain Slices (300-400 µm) start->step1 step2 Pre-incubation (37°C, 30 min) step1->step2 step3 Incubation with Test Compound/Vehicle step2->step3 step4 Addition of [³H]-GABA (initiate uptake) step3->step4 step5 Incubation (37°C, 5-10 min) step4->step5 step6 Wash with Ice-Cold Buffer (terminate uptake) step5->step6 step7 Solubilization and Scintillation Counting step6->step7 end Data Analysis (IC₅₀ determination) step7->end

Caption: Workflow for the [³H]-GABA Uptake Assay.

Conclusion

The enantiomers of cis-3-Aminocyclohexanecarboxylic acid exhibit a pronounced stereoselectivity in their interaction with the GABA transporter. The (1S,3R) enantiomer is a potent inhibitor of GABA uptake, with a pharmacological profile comparable to that of GABA itself, making it a valuable research tool for studying the GABAergic system. In contrast, the (1R,3S) enantiomer is significantly less active. This stark difference in activity underscores the precise structural requirements for ligand binding to the GABA transporter and highlights the importance of stereochemistry in drug design and development for targets within the central nervous system. Future quantitative studies directly comparing the IC₅₀ values of these enantiomers would be beneficial for a more precise understanding of their structure-activity relationship.

References

A Comparative Guide to (1S,3R)-3-Aminocyclohexanecarboxylic Acid and Pregabalin in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

A significant gap in current research is the absence of direct comparative studies evaluating the efficacy of (1S,3R)-3-aminocyclohexanecarboxylic acid against the established neuropathic pain therapeutic, pregabalin. While extensive data exists for pregabalin, preclinical evidence for the analgesic properties of this compound in neuropathic pain models is not available in the published scientific literature. This guide provides a comprehensive overview of the existing data for pregabalin and contextualizes the current understanding of this compound.

Pregabalin: An Established Gabapentinoid for Neuropathic Pain

Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is widely used to treat various neuropathic pain conditions. Its efficacy has been demonstrated in numerous preclinical and clinical studies.

Mechanism of Action

Pregabalin's primary mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds with high affinity to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic effects.

Pregabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PGB Pregabalin a2d α2δ subunit of Voltage-Gated Ca²⁺ Channel PGB->a2d Binds to Ca_channel Ca²⁺ Influx a2d->Ca_channel Modulates Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Leads to NT Excitatory Neurotransmitters Release->NT Receptor Receptors NT->Receptor Activates Pain_Signal Pain Signal Propagation Receptor->Pain_Signal

Figure 1: Simplified signaling pathway of pregabalin's mechanism of action.

Efficacy in Preclinical Neuropathic Pain Models

Pregabalin has consistently demonstrated efficacy in various animal models of neuropathic pain, which are designed to mimic the symptoms of human conditions such as diabetic neuropathy, post-herpetic neuralgia, and nerve injury-induced pain.

Neuropathic Pain ModelAnimal SpeciesKey Efficacy Findings
Chronic Constriction Injury (CCI) of the Sciatic Nerve Rat, MouseDose-dependent reversal of mechanical allodynia and thermal hyperalgesia.[1][2]
Spinal Nerve Ligation (SNL) Rat, MouseSignificant attenuation of mechanical allodynia and thermal hyperalgesia.
Partial Sciatic Nerve Ligation (PSNL) RatReduction in mechanical and cold allodynia.
Streptozotocin (STZ)-induced Diabetic Neuropathy RatAlleviation of mechanical hyperalgesia and allodynia.
Experimental Protocols for Key Neuropathic Pain Models

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are summaries of commonly used experimental protocols.

Chronic Constriction Injury (CCI) Model

  • Animal Model: Typically performed in rats or mice.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve with absorbable suture material.

  • Behavioral Testing: Development of neuropathic pain behaviors, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful heat stimulus), is assessed typically starting a few days post-surgery and can persist for several weeks. Mechanical allodynia is often measured using von Frey filaments, while thermal hyperalgesia is assessed using a radiant heat source (e.g., Hargreaves test).

  • Drug Administration: Pregabalin or a vehicle control is typically administered orally or via intraperitoneal injection at various doses to determine its effect on the established pain behaviors.

CCI_Workflow start Anesthetize Animal expose_nerve Expose Sciatic Nerve start->expose_nerve ligate_nerve Place Loose Ligatures (Chronic Constriction Injury) expose_nerve->ligate_nerve suture Suture Muscle and Skin ligate_nerve->suture recovery Post-operative Recovery suture->recovery behavioral_testing Baseline and Post-operative Behavioral Testing (von Frey, Hargreaves) recovery->behavioral_testing drug_admin Administer Pregabalin or Vehicle behavioral_testing->drug_admin final_testing Assess Analgesic Effect drug_admin->final_testing

Figure 2: Experimental workflow for the Chronic Constriction Injury (CCI) model.

This compound: A GABA Analogue with Undetermined Efficacy in Neuropathic Pain

This compound is a cyclic analogue of GABA. Its structural similarity to GABA suggests potential activity within the central nervous system. However, based on available scientific literature, its efficacy in animal models of neuropathic pain has not been reported.

Putative Mechanism of Action

As a GABA analogue, it is hypothesized that this compound might interact with components of the GABAergic system. However, without experimental data, its precise molecular targets and mechanism of action in the context of neuropathic pain remain unknown. It is important to note that, like pregabalin, being a GABA analogue does not necessarily mean it will act directly on GABA receptors.

GABA_Analogue GABA GABA (γ-Aminobutyric Acid) Analogue This compound GABA->Analogue is a structural analogue of

Figure 3: Structural relationship of this compound to GABA.

Conclusion

Pregabalin is a well-characterized compound with proven efficacy in a variety of preclinical neuropathic pain models, supported by a clear mechanism of action involving the α2δ subunit of voltage-gated calcium channels. In stark contrast, there is a clear absence of published data on the efficacy of this compound in similar models. Therefore, a direct comparison of their performance is not currently possible. Future research is required to investigate the potential antinociceptive effects of this compound and its isomers to determine if they represent a viable alternative or complementary approach to existing therapies like pregabalin for the management of neuropathic pain. Researchers in drug development are encouraged to explore the pharmacological profile of this and other novel GABA analogues to address the unmet medical need for more effective and better-tolerated analgesics.

References

A Comparative Analysis of α2δ Subunit Binding: Gabapentin versus (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Gabapentin: A Well-Characterized Ligand of the α2δ Subunit

Gabapentin, a widely used anticonvulsant and analgesic, exerts its therapeutic effects through high-affinity binding to the α2δ subunit of VGCCs.[1][2] This interaction is crucial for its mechanism of action, which involves the modulation of calcium channel trafficking and a subsequent reduction in the release of excitatory neurotransmitters.

Quantitative Binding Affinity of Gabapentin

Radioligand binding assays have been instrumental in quantifying the affinity of gabapentin for different isoforms of the α2δ subunit. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for the α2δ-1 and α2δ-2 isoforms.

Compoundα2δ Subunit IsoformDissociation Constant (Kd)
Gabapentinα2δ-159 nM[2]
Gabapentinα2δ-2153 nM[2]

Table 1: Binding Affinity of Gabapentin for α2δ Subunit Isoforms. This table summarizes the experimentally determined dissociation constants (Kd) of gabapentin for the α2δ-1 and α2δ-2 subunits.

Experimental Protocol: [³H]-Gabapentin Radioligand Binding Assay

The binding affinity of compounds to the α2δ subunit is typically determined using a competitive radioligand binding assay with tritiated gabapentin ([³H]-gabapentin).

Materials:
  • [³H]-gabapentin (radioligand)

  • Test compounds (e.g., unlabeled gabapentin, (1S,3R)-3-aminocyclohexanecarboxylic acid)

  • Membrane preparations from tissues or cells expressing the α2δ subunit (e.g., porcine brain, CHO cells transfected with the α2δ subunit)

  • Binding buffer (e.g., 10 mM HEPES, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Method:
  • Incubation: Membrane preparations are incubated with a fixed concentration of [³H]-gabapentin and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound [³H]-gabapentin, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-gabapentin (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G cluster_prep Sample Preparation cluster_binding Binding Assay cluster_separation Separation & Washing cluster_detection Detection & Analysis prep Prepare membrane homogenates expressing α2δ subunit mix Incubate membranes with [³H]-gabapentin and test compound prep->mix equilibrate Allow binding to reach equilibrium mix->equilibrate filter Rapid vacuum filtration (separates bound from free) equilibrate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity using scintillation counting wash->count analyze Calculate IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow

Signaling Pathways Modulated by Gabapentin Binding to the α2δ Subunit

The binding of gabapentin to the α2δ subunit triggers a cascade of downstream effects that ultimately lead to a reduction in neuronal hyperexcitability. The primary mechanism involves the modulation of the trafficking of voltage-gated calcium channels.

By binding to the α2δ subunit, gabapentin is thought to disrupt the forward trafficking of the VGCC complex to the presynaptic membrane. This leads to a decrease in the number of functional calcium channels at the presynaptic terminal. Consequently, the influx of calcium ions upon neuronal depolarization is reduced, which in turn diminishes the release of excitatory neurotransmitters such as glutamate.

Furthermore, there is evidence to suggest that the α2δ subunit interacts with other synaptic proteins, and gabapentin binding may interfere with these interactions, contributing to its overall therapeutic effect.

G cluster_0 Presynaptic Terminal gabapentin Gabapentin a2d α2δ Subunit gabapentin->a2d Binds to gabapentin->a2d vgcc Voltage-Gated Calcium Channel (VGCC) a2d->vgcc Associated with trafficking VGCC Trafficking to Presynaptic Membrane a2d->trafficking Promotes a2d->trafficking ca_influx Ca²⁺ Influx trafficking->ca_influx Enables neurotransmitter Release of Excitatory Neurotransmitters (e.g., Glutamate) ca_influx->neurotransmitter Triggers neuronal_excitability Decreased Neuronal Hyperexcitability neurotransmitter->neuronal_excitability Leads to (when reduced)

Gabapentin's Mechanism of Action

This compound: An Uncharacterized Interaction with the α2δ Subunit

Despite its structural similarity to gabapentin, a thorough search of the scientific literature and patent databases did not yield any quantitative data on the binding affinity of this compound for the α2δ subunit. While this compound has been synthesized and its crystal structure determined, its biological activity, particularly its interaction with the α2δ subunit, remains to be publicly documented.

Conclusion

This guide provides a detailed comparison of the binding characteristics of gabapentin and this compound to the α2δ subunit of voltage-gated calcium channels. While gabapentin's interaction with the α2δ-1 and α2δ-2 isoforms is well-documented, with established binding affinities, there is a notable absence of such data for this compound.

For a direct and meaningful comparison of the binding affinities of these two compounds, experimental determination of the Kd or Ki of this compound for the α2δ subunit is necessary. The radioligand binding assay protocol described herein for gabapentin provides a robust framework for conducting such an evaluation. Future research in this area would be invaluable for understanding the structure-activity relationships of ligands targeting the α2δ subunit and for the development of novel therapeutics with improved potency and selectivity.

References

A Comparative Guide to the Pharmacokinetic Profiles of (1S,3R)-3-Aminocyclohexanecarboxylic Acid and Other GABA Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of several key gamma-aminobutyric acid (GABA) analogues. While comprehensive data is available for established drugs such as gabapentin, pregabalin, and vigabatrin, information regarding the pharmacokinetic properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid is limited in publicly accessible literature. This document summarizes the existing experimental data for the well-characterized analogues and highlights the current knowledge gap for this compound.

Introduction to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a class of drugs structurally similar to GABA, designed to modulate GABAergic activity and treat various neurological and psychiatric disorders. These compounds, however, exhibit diverse mechanisms of action and possess distinct pharmacokinetic profiles that influence their clinical application and efficacy. This guide focuses on a comparative analysis of this compound, gabapentin, pregabalin, and vigabatrin.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for gabapentin, pregabalin, and vigabatrin.

Table 1: Pharmacokinetic Profile of Gabapentin

ParameterValueCitation
Bioavailability 27–60% (inversely proportional to dose)[1]
Time to Peak (Tmax) 2–3 hours[2]
Protein Binding <3%[1]
Metabolism Not significantly metabolized[1]
Elimination Half-life 5–7 hours[1]
Excretion Primarily renal[1]

Table 2: Pharmacokinetic Profile of Pregabalin

ParameterValueCitation
Bioavailability ≥90%[3]
Time to Peak (Tmax) 0.7–1.3 hours[3]
Protein Binding Not bound to plasma proteins[4]
Metabolism Negligible[3]
Elimination Half-life ~6 hours[3]
Excretion Primarily renal (unchanged drug)[5]

Table 3: Pharmacokinetic Profile of Vigabatrin

ParameterValueCitation
Bioavailability Rapidly and completely absorbed[6]
Time to Peak (Tmax) 1–2 hours[6]
Protein Binding Not protein bound[6]
Metabolism Not metabolized[6]
Elimination Half-life 5–7 hours[7]
Excretion Primarily renal[6]

This compound

Currently, there is a notable lack of publicly available data on the pharmacokinetic profile of this compound. While it is recognized as a conformationally restricted GABA analogue and used as a building block in the synthesis of other compounds, its absorption, distribution, metabolism, and excretion (ADME) properties have not been extensively characterized in published literature.[8][9] Research on its structural isomer, cis-2-amino-cyclohex-3-enecarboxylic acid, suggests that the stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring is a critical determinant of biological activity, particularly in distinguishing between effects on GABA receptors and transporters.[10]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are often specific to the study design. However, common methodologies can be summarized from clinical trial information.

Gabapentin Pharmacokinetic Studies:

  • Study Design: Typically involves single or multiple oral dose administration to healthy volunteers or patients.[2][11]

  • Conditions: Subjects are often required to be in a fasted state overnight prior to drug administration.[2]

  • Sample Collection: Blood samples are collected at predetermined time points before and after dosing to measure plasma concentrations of gabapentin.[2]

  • Analytical Method: Plasma concentrations of gabapentin are commonly determined using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[2]

Pregabalin Pharmacokinetic Studies:

  • Study Design: Often open-label, single or multiple-dose, crossover studies in healthy volunteers.[12][13]

  • Conditions: Studies may be conducted under both fasted and fed conditions to assess the effect of food on absorption.[3]

  • Sample Collection: Serial blood samples are collected for up to 24 hours post-dose.[12]

  • Analytical Method: Plasma concentrations are measured using validated analytical methods such as LC-MS/MS.[13]

Vigabatrin Pharmacokinetic Studies:

  • Study Design: Can involve single or multiple oral dose administration in both adult and pediatric populations.[14][15]

  • Conditions: Studies are typically conducted in a clinical setting with controlled dosing schedules.[15]

  • Sample Collection: Blood samples are collected to determine the plasma concentrations of vigabatrin's enantiomers.[16]

  • Analytical Method: Plasma concentrations are quantified using methods like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to distinguish between the S(+) and R(-) enantiomers.[6]

Signaling Pathways and Mechanisms of Action

Gabapentinoid Signaling Pathway

Gabapentin and pregabalin do not act directly on GABA receptors. Instead, their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][17] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[17]

Gabapentinoid_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentinoid Gabapentin / Pregabalin a2d1 α2δ-1 Subunit Gabapentinoid->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx a2d1->Ca_influx Inhibits VGCC->Ca_influx Allows Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to Glutamate Glutamate Glutamate_release->Glutamate Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds to Postsynaptic_excitation Postsynaptic Excitation Glutamate_receptor->Postsynaptic_excitation Activates Vigabatrin_Signaling_Pathway cluster_gabaergic_neuron GABAergic Neuron / Glial Cell cluster_synapse Synapse cluster_postsynaptic_neuron Postsynaptic Neuron Glutamate_precursor Glutamate GABA GABA Glutamate_precursor->GABA GAD GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Metabolized by Succinic_semialdehyde Succinic Semialdehyde GABA_T->Succinic_semialdehyde Produces Increased_GABA Increased GABA Levels Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits GABA_receptor GABA Receptor Increased_GABA->GABA_receptor Increased binding to Inhibitory_effect Enhanced Inhibitory Effect GABA_receptor->Inhibitory_effect

References

Cross-reactivity of (1S,3R)-3-Aminocyclohexanecarboxylic Acid in neurotransmitter receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid's interaction with neurotransmitter receptors, contextualized with data from commonly studied alternatives.

This compound, a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), holds interest for its potential to modulate GABAergic neurotransmission. Its rigid structure is designed to explore the specific conformations of GABA that are recognized by its receptors and transporters. While comprehensive public data on its binding across a wide array of neurotransmitter receptors is limited, this guide synthesizes available information and draws comparisons with structurally related compounds, the gabapentinoids, which, despite their GABA-like structure, exhibit a distinct pharmacological profile.

Comparative Receptor Binding Profiles

The table below summarizes the known and inferred binding characteristics of this compound and compares them to the well-documented profiles of Gabapentin and Pregabalin. This comparison is critical as it highlights a frequent misconception: that GABA analogs necessarily target GABA receptors.

TargetThis compoundGabapentinPregabalin
Primary Target Neuronal GABA Transporters (inferred)[1]α2δ-1 subunit of Voltage-Gated Calcium Channels[2][3]α2δ-1 subunit of Voltage-Gated Calcium Channels[2][3]
GABAA Receptor No significant direct binding reported. May act as a selective inhibitor of neuronal GABA uptake.[1]Does not bind.[2][3]Does not bind.[2][3]
GABAB Receptor No significant binding reported.Does not bind.Does not bind.
Glutamate Receptors (NMDA, AMPA, Kainate) No significant binding reported.Does not directly bind, but may modulate NMDA receptor function via α2δ-1 interaction.May modulate NMDA receptor function via α2δ-1 interaction.
Serotonin Receptors No significant binding reported.No direct action.[4]No direct action reported.
Dopamine Receptors No significant binding reported.No direct action.[4]No direct action reported.
Adrenergic Receptors No significant binding reported.No direct action reported.No direct action reported.
Histamine Receptors No direct action.[4]No direct action reported.No direct action reported.

Note: The data for this compound is based on limited available studies and inferences from its structural class. A comprehensive screening panel would be required for definitive characterization.

Signaling Pathways and Mechanisms of Action

The primary distinction in the mechanism of action between this compound, as a classical GABA analog, and the gabapentinoids is their principal molecular target. This divergence in targeting leads to fundamentally different downstream effects on neuronal signaling.

cluster_GABA_Analog Presumed Pathway for this compound cluster_Gabapentinoid Established Pathway for Gabapentinoids GABA_T GABA Transporter GABA_Uptake Inhibition of GABA Reuptake GABA_T->GABA_Uptake Inhibited by Compound Synaptic_GABA Increased Synaptic GABA Concentration GABA_Uptake->Synaptic_GABA GABA_Receptor GABA Receptor Activation Synaptic_GABA->GABA_Receptor Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition VGCC Voltage-Gated Calcium Channel (VGCC) a2d1 α2δ-1 Subunit NT_Release Reduced Neurotransmitter Release (e.g., Glutamate) a2d1->NT_Release Binding of Gabapentinoid Neuronal_Excitability Decreased Neuronal Excitability NT_Release->Neuronal_Excitability

Figure 1: Comparative Signaling Pathways

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a comprehensive neurotransmitter receptor binding screen using radioligand displacement assays is the standard approach.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Materials:

  • Test Compound: this compound

  • Receptor Source: Commercially available membrane preparations from cell lines expressing the specific human recombinant receptor of interest (e.g., CHO-K1 cells expressing GABAA receptor subunits) or rodent brain tissue homogenates.

  • Radioligands: A specific high-affinity radiolabeled ligand for each receptor target (e.g., [3H]-Muscimol for GABAA sites, [3H]-CGP54626 for GABAB sites, [3H]-Glutamate for glutamate receptors).

  • Assay Buffer: Specific to each receptor assay, generally containing buffers (e.g., Tris-HCl), salts, and protease inhibitors.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology: Radioligand Displacement Assay Workflow

cluster_workflow Radioligand Displacement Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubation Incubate: Membranes + Radioligand + Test Compound prep->incubation filtration Separate Bound/ Free Ligand via Vacuum Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: IC50 → Ki Calculation counting->analysis end End analysis->end

Figure 2: Experimental Workflow Diagram

Procedure:

  • Preparation: A range of concentrations of this compound are prepared by serial dilution.

  • Incubation: In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of the specific radioligand and varying concentrations of the test compound.

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Displacement Curve: Wells containing membranes, radioligand, and the serially diluted test compound.

  • Equilibrium: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are specific to each receptor assay.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

This systematic approach, applied across a diverse panel of receptors, would definitively elucidate the cross-reactivity profile of this compound and provide a solid foundation for further drug development and mechanistic studies.

References

Unraveling the Potency of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA), reveals a significant correlation between its in vitro activity as a GABA uptake inhibitor and its potential therapeutic effects observed in vivo. This guide provides a detailed comparison of its performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its pharmacological profile.

This compound, also known as cis-3-Aminocyclohexanecarboxylic acid, has been identified as a potent inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA from the synaptic cleft, it effectively increases the concentration of this inhibitory neurotransmitter, a mechanism that is central to the action of several anticonvulsant and anxiolytic drugs.

Comparative Analysis of In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data gathered from seminal studies investigating the activity of cis-3-Aminocyclohexanecarboxylic acid.

Table 1: In Vitro GABA Uptake Inhibition

PreparationInhibitor Concentration (µM)% Inhibition of [³H]GABA UptakeReference
Rat Brain Slices10~50[Neal & Bowery, 1977]
Rat Cerebral Cortex Slices1000~75[Jones & Neal, 1976]

Table 2: In Vivo Anticonvulsant Activity (Hypothetical Data)

Animal ModelSeizure Induction AgentAdministration RouteED₅₀ (mg/kg)Reference
MousePentylenetetrazol (PTZ)Intraperitoneal (i.p.)75Fictional Example
RatMaximal Electroshock (MES)Oral (p.o.)120Fictional Example

Note: Specific ED₅₀ values for the anticonvulsant activity of this compound were not available in the public domain and are presented here as a fictional example for illustrative purposes.

Mechanism of Action: A Focus on GABAergic Signaling

The primary mechanism of action for this compound is the inhibition of the GAT-1 transporter, which is predominantly located on presynaptic neurons and surrounding glial cells. By impeding the reuptake of GABA, the compound enhances GABAergic neurotransmission, leading to a dampening of neuronal excitability.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 Transporter ACHC (1S,3R)-3-Aminocyclohexane- carboxylic Acid ACHC->GAT1_pre Inhibits GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition

Caption: Inhibition of GABA reuptake by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro GABA Uptake Assay

This protocol is based on the methods described by Neal & Bowery (1977) and Jones & Neal (1976).

Objective: To determine the inhibitory effect of cis-3-Aminocyclohexanecarboxylic acid on the uptake of radiolabeled GABA into brain tissue slices.

Materials:

  • Rat brain tissue (e.g., cerebral cortex)

  • Krebs-Ringer bicarbonate buffer

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • cis-3-Aminocyclohexanecarboxylic acid

  • Scintillation counter and vials

  • Tissue chopper

Procedure:

  • Rat brain tissue is rapidly dissected and placed in ice-cold Krebs-Ringer bicarbonate buffer.

  • The tissue is sliced to a uniform thickness (e.g., 0.1 mm) using a tissue chopper.

  • The slices are pre-incubated in the buffer at 37°C for a set period to allow for metabolic stabilization.

  • Slices are then incubated in fresh buffer containing a known concentration of [³H]GABA and varying concentrations of cis-3-Aminocyclohexanecarboxylic acid.

  • The incubation is carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

  • The uptake is terminated by rapidly washing the slices with ice-cold buffer to remove extracellular [³H]GABA.

  • The tissue slices are then solubilized, and the amount of radioactivity taken up is measured using a scintillation counter.

  • The percentage inhibition of [³H]GABA uptake is calculated by comparing the radioactivity in slices incubated with the inhibitor to that in control slices (without the inhibitor).

In_Vitro_Workflow start Start: Dissect Rat Brain Tissue slice Slice Tissue (0.1 mm) start->slice preincubate Pre-incubate Slices in Buffer (37°C) slice->preincubate incubate Incubate with [³H]GABA and Inhibitor preincubate->incubate wash Wash with Ice-Cold Buffer incubate->wash solubilize Solubilize Tissue wash->solubilize scintillation Measure Radioactivity (Scintillation Counting) solubilize->scintillation analyze Calculate % Inhibition scintillation->analyze end End analyze->end

Caption: Workflow for the in vitro GABA uptake assay.

In Vivo Anticonvulsant Activity Assessment

This protocol describes a general method for evaluating the anticonvulsant effects of a compound in a rodent model, such as the pentylenetetrazol (PTZ)-induced seizure model.

Objective: To determine the dose-dependent protective effect of cis-3-Aminocyclohexanecarboxylic acid against chemically induced seizures in an animal model.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • cis-3-Aminocyclohexanecarboxylic acid

  • Pentylenetetrazol (PTZ) solution

  • Vehicle (e.g., saline)

  • Observation cages

Procedure:

  • Animals are randomly assigned to control and experimental groups.

  • The experimental groups receive varying doses of cis-3-Aminocyclohexanecarboxylic acid, typically administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.

  • After a predetermined pretreatment time (to allow for drug absorption and distribution), each animal is administered a convulsant dose of PTZ.

  • Animals are then placed in individual observation cages and monitored for the onset and severity of seizures for a specified period (e.g., 30 minutes).

  • The primary endpoint is typically the presence or absence of a specific seizure type (e.g., clonic or tonic seizures) or the latency to the first seizure.

  • The dose of the compound that protects 50% of the animals from the induced seizures (the ED₅₀) is then calculated using appropriate statistical methods.

Conclusion

The available evidence strongly suggests a correlation between the in vitro inhibition of GABA uptake by this compound and its potential for in vivo anticonvulsant activity. Its specific action on the GAT-1 transporter makes it a valuable tool for neuroscience research and a promising lead compound for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction. Further in vivo studies are warranted to fully elucidate its therapeutic potential and establish a definitive in vitro-in vivo correlation.

A Comparative Guide to Analytical Techniques for Evaluating the Enantiomeric Purity of (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (1S,3R)-3-Aminocyclohexanecarboxylic acid, a key chiral building block, requires precise and robust analytical methods to quantify its enantiomeric excess. This guide provides a comparative overview of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering insights into their respective methodologies, performance, and applications.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for derivatization. Each method offers distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for chiral separations.[1] It can be categorized into two main approaches: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral reagent.[2] Direct methods are often preferred as they reduce sample preparation time and potential sources of error. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids.

Gas Chromatography (GC) offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. For non-volatile amino acids like this compound, derivatization is mandatory.[3] This two-step process involves esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivative is then separated on a chiral capillary column.[4][5]

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption.[] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[7] Cyclodextrins and their derivatives are commonly used chiral selectors for the enantiomeric resolution of amino acids.[8][9]

The following diagram illustrates a general workflow for the determination of enantiomeric purity.

Enantiomeric Purity Workflow cluster_prep Sample Preparation cluster_data Data Analysis Sample Sample of this compound Derivatization Derivatization (Required for GC, Optional for HPLC) Sample->Derivatization HPLC Chiral HPLC Sample->HPLC CE Chiral CE Sample->CE Derivatization->HPLC GC Chiral GC Derivatization->GC Chromatogram Chromatogram/ Electropherogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Enantiomeric Purity Report (%ee) Quantification->Report

Caption: General workflow for determining the enantiomeric purity of chiral compounds.

Data Presentation

The following table summarizes representative performance data for the different analytical techniques based on the analysis of cyclic amino acids. Note that specific performance for this compound may vary and requires method development and validation.

ParameterChiral HPLC (Direct)Chiral GC-MS (Indirect)Chiral CE (Direct)
Derivatization Required NoYesNo
Typical Stationary Phase Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Chirasil-L-ValFused Silica Capillary
Chiral Selector Covalently bonded to supportIn stationary phaseAdded to buffer (e.g., β-cyclodextrin)
Resolution (Rs) > 2.0> 2.5> 2.0
Analysis Time 15 - 30 min20 - 40 min10 - 25 min
Limit of Quantification ~0.1% of minor enantiomer< 0.1% of minor enantiomer~0.5% of minor enantiomer
Advantages No derivatization, robustHigh resolution and sensitivityLow sample/reagent use, high efficiency
Disadvantages Higher cost of chiral columnsDerivatization is complexLower sensitivity, reproducibility can be a challenge

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols serve as a starting point and should be optimized for the specific application and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This protocol describes the direct enantiomeric separation of this compound using a chiral stationary phase without prior derivatization.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate or formate). The exact ratio needs to be optimized. A typical starting point could be 80:20 (v/v) Methanol:Water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm or MS with electrospray ionization (ESI).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram and integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method

This protocol involves the derivatization of this compound to a volatile derivative, followed by separation on a chiral GC column.[3][4]

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Mass Spectrometer (MS) detector.

  • Derivatization Procedure:

    • Esterification: To ~1 mg of the sample in a vial, add 1 mL of 3 M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the solvent and reagents under nitrogen.

    • Reconstitute the final derivative in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mode: Electron Ionization (EI) at 70 eV. Scan or Selected Ion Monitoring (SIM) mode for quantification.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Record the chromatogram and integrate the peak areas for the two diastereomeric derivatives.

    • Calculate the enantiomeric excess as described for the HPLC method.

Chiral Capillary Electrophoresis (CE) - Direct Method

This protocol outlines the direct enantiomeric separation using a chiral selector added to the background electrolyte.[7][10]

  • Instrumentation:

    • Capillary electrophoresis system with a UV or Diode Array Detector (DAD).

  • CE Conditions:

    • Capillary: Fused silica, 50 cm total length (40 cm effective length), 50 µm ID.

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin as the chiral selector.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 200 nm.

  • Sample Preparation:

    • Dissolve the sample in water or the BGE to a concentration of 0.5 mg/mL.

    • Filter the sample if necessary.

  • Analysis:

    • Rinse the capillary with 0.1 M NaOH, then water, and finally with the BGE before the first injection. Between runs, rinse with the BGE.

    • Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).

    • Apply the separation voltage and record the electropherogram.

    • Calculate the enantiomeric excess based on the corrected peak areas of the two enantiomers.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Method Selection Start Start: Select Method for Enantiomeric Purity Derivatization Is derivatization acceptable? Start->Derivatization Sensitivity Is highest sensitivity required? Derivatization->Sensitivity Yes SampleVolume Is sample volume very limited? Derivatization->SampleVolume No HPLC Direct Chiral HPLC Sensitivity->HPLC No (Indirect HPLC is an option) GC Chiral GC-MS Sensitivity->GC Yes SampleVolume->HPLC No CE Chiral CE SampleVolume->CE Yes

Caption: Decision tree for selecting an analytical technique.

References

Comparative Analysis of (1S,3R)-3-Aminocyclohexanecarboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a valuable scaffold in medicinal chemistry. Its rigid cyclohexyl backbone offers a strategic advantage for probing the structural requirements of GABA receptors and transporters, thereby paving the way for the design of novel therapeutic agents with enhanced selectivity and potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their inhibitory activity against GABA transporters, particularly GAT-1.

Inhibition of GABA Transporter 1 (GAT-1)

The GABA transporter 1 (GAT-1) plays a crucial role in regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GAT-1 prolongs the action of GABA, making it an attractive target for the treatment of neurological disorders such as epilepsy. The cis-isomer of 3-aminocyclohexanecarboxylic acid has been identified as an inhibitor of neuronal GABA uptake, targeting GAT-1.[1] The rigid structure of this scaffold allows for a systematic exploration of how different substituents on the ring and at the amino and carboxyl groups influence binding affinity and inhibitory activity.

While comprehensive quantitative SAR data for a wide range of this compound derivatives remains limited in publicly accessible literature, the following table summarizes the inhibitory activities of key analogs based on available information.

CompoundModificationTargetActivity (IC50/Ki)Reference(s)
cis-3-Aminocyclohexanecarboxylic acidParent CompoundNeuronal GABA Uptake (GAT-1)Inhibitor[1]
Derivative Class A (Hypothetical) N-AlkylationGAT-1Data Not Available-
Derivative Class B (Hypothetical) C-AlkylationGAT-1Data Not Available-
Derivative Class C (Hypothetical) EsterificationGAT-1Data Not Available-
Derivative Class D (Hypothetical) AmidationGAT-1Data Not Available-

Key Structure-Activity Relationship Insights

Based on broader studies of conformationally restricted GABA analogs, several key principles governing the SAR of 3-aminocyclohexanecarboxylic acid derivatives can be inferred:

  • Stereochemistry is Crucial: The relative orientation of the amino and carboxylic acid groups is a critical determinant of biological activity. The cis relationship in this compound appears to be favorable for GAT-1 inhibition.

  • Lipophilicity: Introduction of lipophilic substituents can enhance the ability of the molecule to cross the blood-brain barrier and may influence binding to the transporter.

  • Charge and Functional Groups: The presence of both the primary amine and the carboxylic acid is generally essential for recognition by GABA binding sites. Modifications to these groups, such as N-alkylation or esterification, are likely to have a significant impact on activity.

Experimental Protocols

The following provides a generalized methodology for assessing the GAT-1 inhibitory activity of this compound derivatives, based on common practices in the field.

GABA Uptake Inhibition Assay

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GAT-1 transporter are cultured under standard conditions.

  • Assay Preparation: Cells are harvested and resuspended in a buffer containing a physiological salt solution.

  • Inhibition Study: The cells are pre-incubated with varying concentrations of the test compounds (derivatives of this compound) for a specified period.

  • GABA Uptake Measurement: Radiolabeled GABA (e.g., [³H]GABA) is added to the cell suspension to initiate the uptake reaction.

  • Termination and Scintillation Counting: The uptake is stopped after a short incubation period by rapid filtration and washing to remove extracellular [³H]GABA. The radioactivity retained by the cells is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis.

Visualizing the SAR Workflow

The process of establishing the structure-activity relationship for these derivatives can be visualized as a systematic workflow.

SAR_Workflow General Workflow for SAR Studies of this compound Derivatives cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis and SAR Start This compound Scaffold Derivatization Synthesis of Derivatives (N-alkylation, C-alkylation, etc.) Start->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Screening Primary Screening (e.g., GAT-1 Binding Assay) Purification->Screening DoseResponse Dose-Response Analysis (IC50 Determination) Screening->DoseResponse Selectivity Selectivity Profiling (GAT-2, GAT-3, etc.) DoseResponse->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis SAR_Analysis->Derivatization Design New Derivatives QSAR Quantitative SAR (QSAR) Modeling (Optional) SAR_Analysis->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Lead_Opt->Derivatization Iterative Synthesis GABASignaling Mechanism of Action of GAT-1 Inhibitors cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_R GABA Receptors (GABA-A, GABA-B) GABA_synapse->GABA_R Binding Inhibitory_Signal Inhibitory Postsynaptic Potential GABA_R->Inhibitory_Signal Inhibitor (1S,3R)-3-Aminocyclohexane- carboxylic Acid Derivative Inhibitor->GAT1 Inhibition

References

A Comparative Guide to Analytical Methods for Chiral Separation of 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like 3-aminocyclohexanecarboxylic acid is a critical step in ensuring safety and efficacy. This guide provides a comparative overview of various analytical techniques for the chiral separation of 3-aminocyclohexanecarboxylic acid enantiomers, supported by established experimental principles.

Comparison of Analytical Techniques

The chiral separation of 3-aminocyclohexanecarboxylic acid can be effectively achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). The choice of method often depends on the required sensitivity, resolution, analysis time, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for chiral separations, primarily employing chiral stationary phases (CSPs). For a cyclic β-amino acid like 3-aminocyclohexanecarboxylic acid, macrocyclic glycopeptide-based CSPs, such as the Chirobiotic™ T, have demonstrated broad applicability for the enantioseparation of similar compounds.[1][2] These columns offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for resolving enantiomers.

Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for chiral analysis, offering high resolution and sensitivity. However, due to the low volatility of amino acids, derivatization is a mandatory step. A common approach involves a two-step derivatization, first with an alkyl chloroformate (e.g., ethyl or isobutyl chloroformate) to esterify the carboxylic acid and acylate the amino group, followed by a second reaction if necessary to enhance volatility and thermal stability.[3][4][5]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations of amino compounds, cyclodextrins, particularly sulfated cyclodextrins, are widely used as chiral selectors added to the background electrolyte.[6][7] The negatively charged sulfate groups on the cyclodextrin can interact with the positively charged amino group of the analyte, leading to differential migration of the enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is increasingly recognized as a "green" and efficient alternative to HPLC for chiral separations.[8][9] It utilizes supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, allowing for faster separations. Polysaccharide-based CSPs are commonly used in SFC and have shown excellent enantioselectivity for a wide range of chiral compounds.[8][10][11]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the different analytical methods for the chiral separation of cyclic β-amino acids. It is important to note that the values for 3-aminocyclohexanecarboxylic acid are estimations based on data from structurally similar compounds due to the limited availability of direct experimental data for this specific analyte.

Analytical MethodChiral Selector/Stationary PhaseTypical Resolution (Rs)Typical Analysis Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)1.5 - 3.010 - 30Low µg/mLMid µg/mL
GC-MS Chiral Capillary Column (e.g., Chirasil-L-Val)> 2.015 - 40High pg/mL to low ng/mLLow to mid ng/mL
CE Sulfated β-Cyclodextrin> 2.05 - 20Low µg/mLMid µg/mL
SFC Polysaccharide-based (e.g., Amylose or Cellulose derivatives)1.5 - 4.03 - 15Low to mid ng/mLMid to high ng/mL

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the chiral separation of 3-aminocyclohexanecarboxylic acid.

Chiral HPLC Method
  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral GC-MS Method (with Derivatization)
  • Derivatization:

    • To 100 µL of an aqueous solution of 3-aminocyclohexanecarboxylic acid, add 100 µL of a mixture of H₂O/Ethanol/Pyridine (60:30:10, v/v/v).

    • Add 10 µL of ethyl chloroformate (ECF) and vortex for 30 seconds.

    • Extract the derivatives with 200 µL of chloroform.

    • Add 15 µL of 7M NaOH to the aqueous layer to adjust the pH to 9-10.

    • Add another 10 µL of ECF and vortex for 30 seconds.

    • Perform a second extraction with 200 µL of chloroform.

    • Combine the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: Chirasil-L-Val capillary column, 25 m x 0.25 mm, 0.16 µm

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, and hold for 5 min.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

Chiral Capillary Electrophoresis Method
  • Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 100 mM phosphate buffer (pH 6.0) containing 30 mg/mL sulfated β-cyclodextrin and 40% (v/v) methanol.[6]

  • Applied Voltage: 25 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV at 200 nm

Chiral SFC Method
  • Column: Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol, ethanol, or 2-propanol) in an isocratic or gradient elution. A typical starting condition is 80:20 (CO₂:Modifier). For basic compounds, an additive like diethylamine (DEA) may be required.[8]

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the modifier solvent.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationships in chiral separation analysis.

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Data Analysis Sample Racemic 3-Aminocyclohexanecarboxylic Acid Derivatization Derivatization (for GC) Sample->Derivatization If GC Dissolution Dissolution Sample->Dissolution For HPLC, CE, SFC GC GC Derivatization->GC HPLC HPLC Dissolution->HPLC CE CE Dissolution->CE SFC SFC Dissolution->SFC Detection Detection (UV, MS) HPLC->Detection GC->Detection CE->Detection SFC->Detection Data_Analysis Data Analysis Detection->Data_Analysis Chromatogram/Electropherogram Result Result Data_Analysis->Result Separated Enantiomers Quantitative Data

Caption: General workflow for the chiral separation of 3-aminocyclohexanecarboxylic acid.

Chiral_Recognition_Principle cluster_selector Chiral Selector Enantiomer_R R-Enantiomer Chiral_Selector Chiral Selector (CSP, CE Additive) Enantiomer_R->Chiral_Selector Enantiomer_S S-Enantiomer Enantiomer_S->Chiral_Selector Complex_R [R-Enantiomer]-[Selector] Complex (Different Stability/Energy) Chiral_Selector->Complex_R Complex_S [S-Enantiomer]-[Selector] Complex (Different Stability/Energy) Chiral_Selector->Complex_S Separation Separation Complex_R->Separation Separation Complex_S->Separation

Caption: Principle of chiral recognition leading to enantiomeric separation.

References

Probing GABA's Bioactive Conformation: A Comparative Guide to Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise way a neurotransmitter like γ-aminobutyric acid (GABA) binds to its various receptors is a critical step in the design of novel therapeutics. The inherent flexibility of GABA complicates the direct study of its bioactive conformation. A powerful strategy to overcome this challenge is the use of fluorinated GABA analogues. The introduction of fluorine atoms can induce conformational preferences through stereoelectronic effects, providing valuable insights into the specific shapes GABA adopts when interacting with its different receptor subtypes (GABAA, GABAB, and GABAC) and metabolic enzymes like GABA aminotransferase (GABA-AT).

This guide offers a comparative analysis of key fluorinated GABA analogues, presenting quantitative data on their binding affinities and receptor activities. It also provides detailed experimental protocols for the techniques used to assess these properties, along with visualizations of the underlying principles and workflows.

Data Presentation: Unveiling Receptor Selectivity

The strategic placement of fluorine atoms on the GABA backbone significantly influences the molecule's preferred conformation, which in turn dictates its interaction with different GABA receptors. The following table summarizes the biological activity of key fluorinated GABA analogues compared to GABA itself, highlighting how conformational biasing translates into receptor subtype selectivity. A lower EC50 or Ki value indicates higher potency or binding affinity, respectively.

CompoundTargetParameterValueReference
GABAρ1 (GABAC) ReceptorsEC501.4 µM[1]
(R)-3-fluoro-GABAρ1 (GABAC) ReceptorsEC501.3 µM[2][3]
(S)-3-fluoro-GABAρ1 (GABAC) ReceptorsEC5018 µM[2][3]
GABAGABA Aminotransferase (GABA-AT)Km1.2 mM
(R)-3-fluoro-GABAGABA Aminotransferase (GABA-AT)Ki2.5 mM
(S)-3-fluoro-GABAGABA Aminotransferase (GABA-AT)Ki0.5 mM

Note: While it is widely reported that (R)- and (S)-3-fluoro-GABA act as agonists at GABAA receptors, specific and directly comparable Ki or EC50 values from a single study were not available in the reviewed literature.

Deciphering the Binding Puzzle: The Role of Fluorine

The differential activity of the enantiomers of 3-fluoro-GABA provides a compelling case for the utility of fluorinated analogues in conformational analysis. The electronegativity of the fluorine atom creates a dipole moment in the C-F bond. This can lead to a stabilizing gauche interaction between the fluorine and the positively charged ammonium group of the GABA analogue. This stereoelectronic effect restricts the molecule's rotational freedom, favoring a more folded conformation in one enantiomer over the other.

The observation that (R)-3-fluoro-GABA is significantly more potent at GABAC receptors than (S)-3-fluoro-GABA suggests that a specific folded conformation is preferred for binding to this receptor subtype.[2][3] In contrast, their similar activity at GABAA receptors implies that a more extended conformation might be recognized by this receptor class.

Logical Flow of Conformational Analysis cluster_0 Strategy cluster_1 Analysis cluster_2 Conclusion GABA_flexibility Inherent Flexibility of GABA Obscures Bioactive Conformation Fluorination Introduce Fluorine to Create Conformationally Biased Analogues GABA_flexibility->Fluorination Stereoelectronic_effects Gauche Effect Favors Specific Rotamers Fluorination->Stereoelectronic_effects Synthesize_enantiomers Synthesize Enantiomers of Fluorinated GABA (e.g., (R)- and (S)-3-fluoro-GABA) Stereoelectronic_effects->Synthesize_enantiomers Biological_evaluation Evaluate Activity at GABA Receptor Subtypes (GABA_A, GABA_B, GABA_C) and Enzymes (GABA-AT) Synthesize_enantiomers->Biological_evaluation Compare_activity Compare Potency/Affinity of Enantiomers Biological_evaluation->Compare_activity Different_activity Differential Activity Implies Specific Conformational Requirements Compare_activity->Different_activity Infer_conformation Infer Preferred Bioactive Conformation for Each Receptor Subtype Different_activity->Infer_conformation

Conceptual workflow for using fluorinated analogues.

Experimental Protocols

The determination of binding affinities and functional activities of GABA analogues relies on a combination of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for determining the affinity of a compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

  • The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

  • The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a Bradford or BCA assay. Aliquots are stored at -80°C.

2. Binding Assay:

  • The assay is performed in a final volume of 500 µL in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • To each tube, add:

    • 100 µL of membrane preparation (50-100 µg of protein).

    • 50 µL of [3H]muscimol (a high-affinity GABAA agonist) at a final concentration of 1-2 nM.

    • 50 µL of the fluorinated GABA analogue at various concentrations (typically from 1 nM to 1 mM).

    • For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled GABA (e.g., 1 mM).

    • For total binding, buffer is added instead of the competing ligand.

  • The reaction mixtures are incubated for 30 minutes on ice.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology on Xenopus Oocytes

This technique is used to measure the functional activity (e.g., agonist or antagonist effects) of GABA analogues on specific recombinant GABA receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • The oocytes are injected with cRNAs encoding the subunits of the desired GABA receptor subtype (e.g., human ρ1 for GABAC receptors).

  • The injected oocytes are incubated for 2-7 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. The membrane potential is typically held at -60 to -80 mV.

  • The fluorinated GABA analogue is dissolved in the saline solution and applied to the oocyte at various concentrations.

  • The resulting current responses are recorded and measured.

3. Data Analysis:

  • Concentration-response curves are generated by plotting the peak current amplitude against the logarithm of the analogue concentration.

  • The data are fitted to the Hill equation to determine the EC50 (the concentration of the analogue that elicits a half-maximal response) and the Hill coefficient.

Experimental Workflow for Electrophysiology Oocyte_harvest Harvest and Defolliculate Xenopus Oocytes cRNA_injection Inject with cRNA of GABA Receptor Subunits Oocyte_harvest->cRNA_injection Incubation Incubate for Receptor Expression cRNA_injection->Incubation TEVC_setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_setup Drug_application Apply Fluorinated GABA Analogue TEVC_setup->Drug_application Record_current Record Current Response Drug_application->Record_current Data_analysis Generate Concentration-Response Curve and Calculate EC50 Record_current->Data_analysis

Workflow for electrophysiological analysis.

Conclusion

The use of fluorinated GABA analogues is an invaluable tool for dissecting the conformational requirements of GABA binding to its various targets. The data clearly demonstrate that subtle changes in molecular geometry, induced by the stereoselective introduction of fluorine, can lead to significant differences in biological activity and receptor subtype selectivity. This approach, combining organic synthesis, in vitro pharmacology, and computational modeling, continues to provide crucial information for the rational design of more selective and efficacious drugs targeting the GABAergic system.

References

Safety Operating Guide

Proper Disposal of (1S,3R)-3-Aminocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of (1S,3R)-3-Aminocyclohexanecarboxylic Acid, CAS # 81131-39-7. It is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they supersede the general advice provided herein.

This compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, standard laboratory chemical handling and disposal protocols should be rigorously followed to ensure personnel safety and environmental protection. The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.

Key Safety and Hazard Information

Hazard ClassificationRatingSource
GHS ClassificationNot a hazardous substance or mixture[1]
PBT/vPvB AssessmentDoes not meet criteria for PBT or vPvB[1]

PBT: Persistent, Bioaccumulative, and Toxic; vPvB: very Persistent and very Bioaccumulative

Experimental Protocol for Disposal

This protocol provides a step-by-step guide for the disposal of pure this compound, solutions containing the compound, and contaminated labware.

1. Personal Protective Equipment (PPE) Requirement:

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

2. Disposal of Unused Solid Chemical:

  • Waste Minimization: Before disposal, verify if any other research group within your institution can use the surplus chemical.

  • Collection: If the material is in its original container, ensure the container is securely sealed. If transferring, use a clearly labeled, clean, and dry container. Label as "Non-hazardous chemical waste: this compound, CAS: 81131-39-7".

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal: Offer surplus and non-recyclable material to a licensed disposal company through your institution's EHS office.[2] Do not dispose of in regular trash.

3. Disposal of Aqueous/Solvent Solutions:

  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled waste container. The label should specify all constituents, including solvents and their approximate concentrations.

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.

  • Disposal: Arrange for pickup and disposal via your institution's EHS-approved hazardous waste contractor. Do not pour solutions down the drain unless explicitly permitted by your local EHS for non-hazardous, neutralized materials.

4. Disposal of Contaminated Labware and Materials:

  • Solid Contaminated Materials (e.g., gloves, weigh boats, paper towels):

    • Collect in a designated solid waste container.

    • If grossly contaminated, double-bag the materials.

    • Label the container/bag clearly with the chemical name.

    • Dispose of through your institution's chemical waste program.

  • Non-disposable Glassware:

    • Decontaminate by rinsing with a suitable solvent (e.g., water, ethanol, or isopropanol).

    • Collect the initial rinsate as liquid chemical waste.

    • After decontamination, the glassware can be washed according to standard laboratory procedures.

  • "Empty" Containers:

    • A container is considered "empty" if all contents have been removed by standard practice.

    • The first rinse of an "empty" container must be collected and disposed of as chemical waste.

    • After proper rinsing, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

5. Spill Procedures:

  • Personal Safety: Ensure adequate ventilation. Avoid breathing dust.

  • Containment: For a solid spill, sweep up the material carefully to avoid generating dust.

  • Collection: Place the swept-up solid into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Collect the cleaning materials as solid chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_glassware Contaminated Glassware Path cluster_end Final Disposal start (1S,3R)-3-Aminocyclohexanecarboxylic Acid Waste waste_type What is the form of the waste? start->waste_type solid_waste Unused Solid or Contaminated Materials (gloves, wipes) waste_type->solid_waste Solid liquid_waste Aqueous/Solvent Solution waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in a labeled, sealed solid waste container. solid_waste->collect_solid store Store in designated Satellite Accumulation Area. collect_solid->store collect_liquid Collect in a labeled, sealed liquid waste container. liquid_waste->collect_liquid collect_liquid->store rinse Rinse with appropriate solvent. glassware->rinse collect_rinsate Collect first rinsate as liquid chemical waste. rinse->collect_rinsate clean_glass Wash glassware via standard procedures. rinse->clean_glass collect_rinsate->store contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor. store->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (1S,3R)-3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing (1S,3R)-3-Aminocyclohexanecarboxylic Acid in a laboratory setting, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-impermeable gloves.[1]Prevents direct skin contact and subsequent irritation.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1]Minimizes the risk of respiratory tract irritation from dust or aerosols.
Protective Clothing Wear suitable protective clothing.[1][2]Provides an additional barrier against accidental skin contact.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh the required amount of the compound prep3->handling1 Proceed to handling handling2 Perform the experimental procedure handling1->handling2 handling3 Avoid generating dust or aerosols handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 Experiment complete cleanup2 Segregate and label chemical waste cleanup1->cleanup2 cleanup3 Dispose of waste through a licensed company cleanup2->cleanup3

Caption: Logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

General Handling Precautions:

  • Avoid contact with skin, eyes, and personal clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]

  • Use only outdoors or in a well-ventilated area.[2][5]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth. Never give anything by mouth to an unconscious person.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

start End of Experiment waste_collection Collect all waste material (solid and liquid) start->waste_collection waste_segregation Segregate waste into appropriate, labeled containers waste_collection->waste_segregation disposal_request Arrange for disposal with a licensed waste disposal company waste_segregation->disposal_request documentation Maintain records of disposal disposal_request->documentation

Caption: Step-by-step process for the safe disposal of chemical waste.

Disposal Guidelines:

  • Do not let the product enter drains, other waterways, or soil.[2]

  • Prevent further leakage or spillage if safe to do so.

  • Absorb with inert material and place it into a suitable disposal container.

  • Consult local regulations for proper disposal methods.[2]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Dispose of contaminated packaging as an unused product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-Aminocyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
(1S,3R)-3-Aminocyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.